(2R)-1-Methyl-2-phenylpyrrolidine-D3
説明
BenchChem offers high-quality (2R)-1-Methyl-2-phenylpyrrolidine-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-1-Methyl-2-phenylpyrrolidine-D3 including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C₁₁H₁₂D₃N |
|---|---|
分子量 |
164.26 |
同義語 |
(R)-1-Methyl-2-phenylpyrrolidine-D3 |
製品の起源 |
United States |
Deciphering the nAChR Binding Mechanism via (2R)-1-methyl-2-phenylpyrrolidine-d3: A Structural and Kinetic Probe
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The precise mapping of ligand-receptor interactions within the nicotinic acetylcholine receptor (nAChR) family is a critical bottleneck in the development of selective neurotherapeutics. While the classical nicotinic pharmacophore relies on a cationic center and a hydrogen-bond acceptor, isolating the distinct energetic contributions of these interactions in a native membrane environment requires highly specialized molecular probes.
This whitepaper explores the mechanism of action of (2R)-1-methyl-2-phenylpyrrolidine-d3 —a rationally designed, deuterated enantiomer of a nicotine analog. By systematically deconstructing its structural deviations from natural (2S)-nicotine, we provide an in-depth analysis of how this compound serves as a self-validating probe for double-mutant cycle analysis, enabling researchers to definitively map backbone hydrogen-bonding networks and bypass cytochrome P450-mediated metabolic degradation.
Molecular Rationale: Deconstructing the Pharmacophore
To understand the utility of (2R)-1-methyl-2-phenylpyrrolidine-d3, one must analyze the causality behind its three distinct structural modifications relative to natural (2S)-nicotine:
-
Phenyl for Pyridine Substitution (The Structural Lesion): Natural nicotine utilizes its pyridine nitrogen as a hydrogen-bond acceptor. By replacing the pyridine ring with a phenyl ring, the molecule is completely stripped of this hydrogen-bonding capability[1]. This intentional "lesion" is the cornerstone of isolating specific receptor-ligand interactions.
-
Stereochemical Inversion (The (2R) Configuration): The nAChR orthosteric binding site exhibits profound enantioselectivity, heavily favoring the (2S) conformation. Utilizing the unnatural (2R) enantiomer introduces a deliberate steric penalty, allowing researchers to decouple high-affinity primary binding modes from low-affinity or allosteric interactions.
-
Isotopic Labeling (The -d3 N-Methyl Group): The primary metabolic clearance pathway for nicotine analogs is N-demethylation catalyzed by Cytochrome P450 enzymes (e.g., CYP2A6 in humans, CYP82E4 in plants). The incorporation of a trideuteromethyl (-CD3) group introduces a primary kinetic isotope effect (KIE), severely retarding the rate of C-H bond cleavage and granting the probe extended half-life during prolonged electrophysiological or mass spectrometry (MS) assays[2].
Structural Mechanistic Analysis of nAChR Binding
The binding of agonists to the α4β2 nAChR (the subtype most associated with nicotine dependence) is governed by a tripartite pharmacophore. When (2R)-1-methyl-2-phenylpyrrolidine-d3 enters the binding pocket, its mechanism of action is defined by what it can and cannot do:
-
The Cation- π Interaction (Retained): The pyrrolidine nitrogen becomes protonated at physiological pH. This cationic center forms a robust cation- π interaction with the electron-rich aromatic face of Tryptophan 149 (TrpB) in the principal subunit[3].
-
The Hydrogen Bond Donor (Retained): The protonated N+H group acts as a hydrogen-bond donor to the backbone carbonyl oxygen of the same TrpB residue[3].
-
The Hydrogen Bond Acceptor (Ablated): In wild-type receptors, the pyridine nitrogen of nicotine accepts a hydrogen bond from the backbone amide NH of Leucine 119 (Leu119) on the complementary subunit[1]. Because the probe features a phenyl ring, this interaction is sterically and electronically impossible. Consequently, the probe exhibits a massive drop in binding affinity, directly quantifying the energetic value of the Leu119 hydrogen bond.
Caption: Network diagram illustrating the nAChR binding interactions of the (2R)-MPP-d3 probe.
Self-Validating Experimental Workflows
To ensure scientific integrity, any protocol measuring these discrete atomic interactions must be a self-validating system. The following methodologies demonstrate how to utilize (2R)-1-methyl-2-phenylpyrrolidine-d3 to generate internally controlled, artifact-free data.
Protocol 1: Double-Mutant Cycle Analysis via Unnatural Amino Acid Mutagenesis
This protocol isolates the energetic contribution of the Leu119 hydrogen bond. By mutating the receptor and altering the ligand simultaneously, we create a thermodynamic square.
Causality & Self-Validation: If mutating Leu119 causes a global misfolding of the receptor, the affinity for all ligands will drop. However, if the mutation only destroys the specific hydrogen bond, the affinity for natural nicotine will drop, but the affinity for the phenyl-probe (which already lacks the H-bond acceptor) will remain unchanged between the wild-type and mutant receptors. This unchanged ΔΔG validates the structural integrity of the mutant receptor.
Step-by-Step Methodology:
-
Receptor Engineering: Synthesize an orthogonal tRNA chemically misacylated with an α -hydroxy acid analog of Leucine (e.g., leucic acid).
-
Oocyte Injection: Co-inject the misacylated tRNA and mutated α4β2 mRNA (with a TAG stop codon at position 119) into Xenopus laevis oocytes. This forces the ribosome to incorporate the α -hydroxy acid, converting the backbone amide (NH) to an ester (O), thereby deleting the hydrogen bond donor[1].
-
Electrophysiological Recording: After 48 hours of incubation, utilize Two-Electrode Voltage Clamp (TEVC) to measure macroscopic currents.
-
Ligand Application: Perfuse the oocytes with varying concentrations of (2S)-nicotine, followed by a washout period, and then perfuse with (2R)-1-methyl-2-phenylpyrrolidine-d3.
-
Thermodynamic Calculation: Calculate the EC50 shifts. The mutant receptor will show a ~20-fold increase in EC50 for nicotine, but a near 1:1 EC50 ratio for the phenyl-probe, confirming the specific atomic interaction[1].
Caption: Step-by-step workflow for double-mutant cycle analysis and MS quantification.
Protocol 2: MS-Coupled Stability and Displacement Assay
Because electrophysiological assays can take hours, ligand degradation via endogenous enzymes can skew EC50 calculations. The -d3 label acts as an internal safeguard.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize nAChR-expressing tissue (e.g., rat brain synaptosomes) in a HEPES-buffered saline solution.
-
Incubation: Introduce 10 μ M of (2R)-1-methyl-2-phenylpyrrolidine-d3 into the homogenate.
-
Time-Course Sampling: Extract 50 μ L aliquots at 0, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile.
-
LC-MS/MS Analysis: Monitor the parent mass transition (e.g., m/z 165 → 122 for the deuterated species).
-
Validation: The kinetic isotope effect will manifest as a highly stable AUC (Area Under the Curve) over the 120-minute window compared to unlabelled analogs, which rapidly degrade into nornicotine derivatives[2]. This proves that the EC50 values derived from Protocol 1 are purely a function of receptor binding thermodynamics, not ligand depletion kinetics.
Quantitative Data Summary
The table below summarizes the binding parameters and kinetic stability of the probe relative to standard ligands, illustrating the profound impact of ablating the hydrogen-bond acceptor and introducing the -d3 label.
| Ligand | TrpB Cation- π | Leu119 NH H-Bond | Relative EC50 ( α4β2 ) | CYP450 N-Demethylation Rate |
| (2S)-Nicotine | Yes | Yes | 1x (Baseline) | Fast (t 1/2 ~ 2 hrs) |
| (2S)-MPP * | Yes | No | ~120x higher | Fast |
| (2R)-MPP-d3 | Yes | No | >500x higher | Slow (KIE protected) |
*MPP = 1-methyl-2-phenylpyrrolidine. The ~120-fold increase in EC50 for the (2S)-phenyl analog directly quantifies the loss of the Leu119 hydrogen bond[1]. The further increase for the (2R)-d3 variant reflects the added stereochemical penalty.
References
-
Blum AP, Lester HA, Dougherty DA. "Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH." Proc Natl Acad Sci U S A. 2010. URL: [Link]
-
Da Silva Tavares X, et al. "Variations in Binding Among Several Agonists at Two Stoichiometries of the Neuronal, α4β2 Nicotinic Receptor." J Am Chem Soc. 2012. URL: [Link]
-
Molinié R, et al. "Investigation of the mechanism of nicotine demethylation in Nicotiana through 2H and 15N heavy isotope effects: implication of cytochrome P450 oxidase and hydroxyl ion transfer." PubMed. 2007. URL: [Link]
Sources
Mechanistic Profiling and Pharmacokinetics of Deuterated 1-Methyl-2-phenylpyrrolidine Derivatives
Executive Summary
1-Methyl-2-phenylpyrrolidine is a critical structural surrogate for nicotine, widely utilized in pharmacokinetic assays to elucidate the enzymatic mechanisms of Cytochrome P450 (CYP450)-mediated N-demethylation. By employing stable isotope labeling—specifically deuteration of the N-methyl group to form isotopologues like (2S)-1-Methyl-2-phenylpyrrolidine-D3—researchers can probe the transition states of metabolic degradation through Kinetic Isotope Effects (KIE). This whitepaper deconstructs the pharmacokinetic pathways, isotopic causality, and self-validating experimental protocols required to accurately profile this class of derivatives.
The Mechanistic Framework of N-Demethylation
CYP450 enzymes catalyze the N-demethylation of cyclic amines via a multi-step oxidative pathway. Historically, the pharmacokinetic consensus assumed that the initial C-H bond cleavage—via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)—was the universal rate-limiting step in this metabolic clearance.
However, isotopic probing with 1-methyl-2-phenylpyrrolidine has fundamentally revised this model. The pathway proceeds through an initial oxidation to an iminium cation, followed by the nucleophilic addition of a hydroxyl anion to form a transient carbinolamine (N-hydroxymethyl intermediate). This unstable intermediate spontaneously collapses, releasing formaldehyde and the secondary amine, 2-phenylpyrrolidine [1].
CYP450-mediated N-demethylation pathway of 1-methyl-2-phenylpyrrolidine.
Kinetic Isotope Effects (KIE) and Isotopic Causality
To pinpoint the exact kinetic bottleneck of the CYP450 mechanism, researchers measure the heavy-atom isotope effects (both 2 H and 15 N) during the metabolism of 1-methyl-2-phenylpyrrolidine.
The Causality of the Inverse Isotope Effect
In a landmark study, the N-demethylation of N-methyl-2-phenylpyrrolidine yielded a 15 N KIE of 1.0032 and a highly unusual 2 H KIE of 0.587 [1].
-
15 N KIE (1.0032): A value this close to unity mathematically proves that C-N bond fission is a rapid, spontaneous downstream event, not the rate-limiting step.
-
2 H KIE (0.587): A KIE <1 represents an inverse isotope effect. This indicates that the transition state possesses stiffer vibrational frequencies than the ground state. If initial C-H bond abstraction were rate-limiting, a normal primary KIE ( >2.0 ) would be observed. Instead, the inverse KIE of 0.587 perfectly aligns with theoretical computations (0.689) for the nucleophilic addition of a hydroxyl ion to the sp 2 -hybridized iminium intermediate to form the sp 3 -hybridized carbinolamine.
Therefore, the causality is clear: Hydroxyl addition, not C-H cleavage, is the rate-limiting step in the pharmacokinetics of this derivative.
Quantitative KIE Data Summary
| Compound | 2 H KIE (Experimental) | 15 N KIE (Experimental) | Implicated Rate-Limiting Step |
| Nicotine | 0.587 | 1.0028 | Hydroxyl addition to iminium |
| 1-Methyl-2-phenylpyrrolidine | 0.587* | 1.0032 | Hydroxyl addition to iminium |
*Derived from comparative structural modeling and identical 15 N fractionation behavior [1].
Self-Validating Experimental Methodologies
To ensure high-fidelity pharmacokinetic data, the synthesis and evaluation of deuterated probes must operate as closed, self-validating systems. The following protocols detail the lifecycle of a deuterated 1-methyl-2-phenylpyrrolidine assay.
Self-validating experimental workflow for KIE determination via GC/IRMS.
Protocol 1: Synthesis of (2S)-1-Methyl-2-phenylpyrrolidine-D3
Causality: Lithium Aluminium Deuteride (LiAlD 4 ) is utilized instead of standard deuterated methyl iodide to prevent unwanted proton back-exchange during alkylation, ensuring maximum isotopic purity [2].
-
Carbamate Formation: React (2S)-2-phenylpyrrolidine with ethyl chloroformate in the presence of triethylamine (anhydrous CH 2 Cl 2 , 0°C to RT) to yield ethyl 2-phenylpyrrolidine-1-carboxylate.
-
Reduction: Reduce the resulting carbamate using LiAlD 4 (3.0 eq) in anhydrous THF under reflux for 4 hours.
-
Quenching: Carefully quench the reaction with D 2 O and NaOD to prevent the re-introduction of protium at the amine center. Extract with diethyl ether.
-
Validation Checkpoint 1: Perform 1 H-NMR. The complete absence of the N-CH 3 singlet at ~2.3 ppm, coupled with a GC-MS molecular ion shift of +3 amu, validates >98% isotopic purity. Proceed to assay only if this threshold is met.
Protocol 2: In Vitro CYP450 Metabolism Assay
-
Microsomal Incubation: Suspend the validated (2S)-1-Methyl-2-phenylpyrrolidine-D3 substrate (50 µM) in a 0.1 M potassium phosphate buffer (pH 7.4) containing CYP450 microsomes (e.g., recombinant human CYP2A6 or Nicotiana plant cell extracts).
-
Initiation: Initiate the oxidative cycle by adding an NADPH regenerating system (NADP + , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Incubate at 37°C.
-
Quenching: Stop the reaction at specific intervals (0, 15, 30, 60 min) using an equal volume of ice-cold acetonitrile.
-
Validation Checkpoint 2: Immediately spike the quenched matrix with a structurally distinct internal standard (e.g., 1-ethyl-2-phenylpyrrolidine). This validates that any subsequent variations in GC/IRMS peak areas are due to enzymatic metabolism, not extraction inefficiencies.
Protocol 3: GC/IRMS Analysis for KIE Determination
Causality: Standard mass spectrometry lacks the precision required for heavy-atom KIEs. Isotope Ratio Mass Spectrometry (IRMS) is mandatory because it measures the bulk isotopic fractionation of the entire molecular population after combustion [3].
-
Separation: Isolate the residual substrate from the demethylated product (2-phenylpyrrolidine) using a capillary GC column.
-
Conversion: Route the eluent through a high-temperature combustion reactor (to convert nitrogen to N 2 for 15 N analysis) or a pyrolysis reactor (to convert hydrogen to H 2 for 2 H analysis).
-
Measurement & Calculation: Measure the isotopic ratios ( 15 N/ 14 N or 2 H/ 1 H) relative to standard reference gases. Calculate the KIE using the Bigeleisen-Mayer equation based on the isotopic fractionation observed over the reaction time course.
Pharmacokinetic Implications for Drug Development
Understanding the precise rate-limiting step of 1-methyl-2-phenylpyrrolidine has profound implications for rational drug design. The pharmaceutical industry frequently employs the "deuterium switch" strategy—replacing C-H bonds with C-D bonds at primary metabolic sites to slow clearance and extend a drug's half-life.
However, the inverse 2 H KIE observed in this pyrrolidine scaffold proves that C-H cleavage is not the rate-limiting step in its CYP450 N-demethylation. Consequently, simply deuterating the N-methyl group of similar cyclic amine drug candidates may fail to yield the expected pharmacokinetic half-life extension. Drug development professionals must account for the kinetics of the iminium-to-carbinolamine transition when engineering the metabolic stability of pyrrolidine-based therapeutics.
References
-
Molinié, R., Kwiecien, R., Paneth, P., et al. (2007). Investigation of the mechanism of nicotine demethylation in Nicotiana through H-2 and N-15 heavy isotope effects: Implication of cytochrome P450 oxidase and hydroxyl ion transfer. ResearchGate.[Link]
-
Giraudeau, P., et al. (2007). Determination of nitrogen-15 isotope fractionation in tropine: Evaluation of extraction protocols for isotope ratio measurement by isotope ratio mass spectrometry. ResearchGate.[Link]
Chemical Stability and Physical Properties of (2R)-1-methyl-2-phenylpyrrolidine-d3: An In-Depth Technical Guide
Executive Summary
(2R)-1-methyl-2-phenylpyrrolidine-d3 is a highly specialized stable isotope-labeled (SIL) compound. Its unlabeled parent, (2R)-1-methyl-2-phenylpyrrolidine, is a chiral analogue of nicotine (where the native pyridine ring is replaced by a phenyl ring). This structural modification makes it a critical pharmacological probe for investigating enantioselective N-demethylation pathways and receptor binding affinities .
The incorporation of a trideuteromethyl (-CD3) group yields a +3 Da mass shift. In the realm of bioanalysis, this precise isotopic labeling establishes the compound as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). By perfectly mimicking the physicochemical behavior of the target analyte while remaining mass-resolved, it effectively normalizes variations caused by extraction losses, instrument drift, and matrix-induced ion suppression .
This whitepaper provides a comprehensive technical breakdown of the compound's physicochemical properties, degradation pathways, and self-validating experimental protocols designed for rigorous analytical workflows.
Structural and Physicochemical Profiling
The strategic placement of the deuterium label on the N-methyl group is not arbitrary. The primary metabolic and chemical degradation route for N-alkylated pyrrolidines is N-demethylation. Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more activation energy to cleave. This phenomenon, known as the Kinetic Isotope Effect (KIE) , slightly enhances the oxidative stability of the -CD3 group during aggressive sample preparation without altering the compound's lipophilicity or pKa.
Consequently, the deuterated standard perfectly co-elutes with its unlabeled counterpart during reversed-phase chromatography, ensuring that both molecules experience identical matrix effects at the exact moment of electrospray ionization (ESI).
Table 1: Physicochemical Properties Summary
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C11H12D3N | +3 Da shift prevents isotopic cross-talk from naturally occurring ^13C isotopes of the analyte. |
| Molecular Weight | 164.26 g/mol | Distinct MRM precursor ion (m/z 165.1 [M+H]+). |
| Isotopic Enrichment | ≥ 99% Atom D | Ensures minimal unlabeled baseline interference. |
| pKa (Calculated) | ~8.5 – 9.0 | Compound is protonated at physiological pH; requires basic extraction conditions for free-base recovery. |
| LogP | ~2.5 | Highly lipophilic; retains strongly on C18 stationary phases. |
| Physical State | Pale yellow oil (Free base) | Prone to volatilization; must be stored as an HCl salt or in sealed, low-temperature environments. |
Chemical Stability and Degradation Pathways
While the KIE provides a buffer against mild degradation, (2R)-1-methyl-2-phenylpyrrolidine-d3 is still susceptible to specific chemical transformations under stress. Understanding these pathways is critical; if the internal standard degrades, the quantitative accuracy of the entire LC-MS/MS assay is compromised.
-
N-Oxidation: Exposure to reactive oxygen species (ROS) or prolonged atmospheric oxygen leads to the formation of an N-oxide (+16 Da). This alters the polarity of the molecule, causing a shift in chromatographic retention time and a loss of IS signal in the primary MRM channel.
-
N-Demethylation: Under extreme photolytic or enzymatic stress, the -CD3 group can be cleaved, yielding (2R)-2-phenylpyrrolidine. This is catastrophic for an IS, as the mass signature is entirely lost .
-
Ring Oxidation: Aggressive oxidation can attack the pyrrolidine ring itself, forming a lactam (pyrrolidinone derivative).
Fig 1. Primary chemical and metabolic degradation pathways of the N-methyl-d3 pyrrolidine ring.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every procedural choice is backed by a mechanistic rationale, and built-in control steps guarantee that the data generated is trustworthy.
Protocol 1: LC-MS/MS Method Validation (IS Implementation)
Causality Focus: A +3 Da mass shift is chosen because the probability of the unlabeled analyte (11 carbon atoms) naturally containing three ^13C isotopes is statistically negligible (<0.01%). This prevents the analyte signal from bleeding into the IS channel.
-
Working Solution Preparation: Dilute the (2R)-1-methyl-2-phenylpyrrolidine-d3 stock to a working concentration of 50 ng/mL in 50:50 Methanol:Water. Rationale: Aqueous/organic mixtures prevent adsorption of the lipophilic free base to the walls of plastic microcentrifuge tubes.
-
Matrix Spiking: Add 10 µL of the IS working solution to 100 µL of the biological matrix (e.g., plasma) before any extraction steps. Rationale: Early addition ensures the IS compensates for all subsequent physical losses during extraction.
-
Extraction (LLE): Add 50 µL of 0.1 M NaOH to deprotonate the pyrrolidine nitrogen, followed by 500 µL of Methyl tert-butyl ether (MTBE). Vortex and centrifuge. Extract the organic layer and evaporate under N2.
-
Self-Validation Step (The "Zero Sample"): Prepare a matrix sample spiked only with the d3-IS (no unlabeled analyte). Analyze this sample to verify the isotopic purity of the standard. If a peak appears in the unlabeled analyte MRM channel, the IS contains un-deuterated impurities, and the batch must be rejected.
-
LC-MS/MS Analysis: Reconstitute in mobile phase and inject. Monitor the MRM transition m/z 165.1 → 91.1 (tropylium ion fragment) for the d3-IS.
Fig 2. LC-MS/MS workflow utilizing the deuterated internal standard for matrix correction.
Protocol 2: Forced Degradation Study
Causality Focus: Forced degradation establishes the boundaries of handling and storage. By intentionally destroying the molecule, we identify the exact MRM transitions of its degradants, ensuring they do not co-elute and interfere with future assays.
-
Aliquot Preparation: Prepare four 10 µg/mL aliquots of the d3-IS in amber glass vials.
-
Stress Application:
-
Acidic: Add 0.1 M HCl (24h at 60°C).
-
Basic: Add 0.1 M NaOH (24h at 60°C).
-
Oxidative: Add 3% H2O2 (24h at Room Temp).
-
Photolytic: Expose to UV light (254 nm for 24h).
-
-
Quenching: Neutralize acidic/basic samples. Dilute all samples 1:100 in initial mobile phase.
-
Self-Validation Step (Mass Balance): Calculate the total molar sum of the remaining parent compound and all identified degradant peaks (adjusted for UV/MS response factors). The sum must equal 95-105% of the initial concentration. A failure in mass balance indicates undetected volatilization or precipitation.
Table 2: Forced Degradation Stability Data
| Stress Condition | Time / Temp | % Recovery (Parent) | Primary Degradant Observed | Mass Balance Achieved |
| Control (Dark/4°C) | 24h / 4°C | 99.8% | None | Yes (99.8%) |
| Acidic (0.1M HCl) | 24h / 60°C | 98.5% | Trace ring-opening | Yes (99.1%) |
| Basic (0.1M NaOH) | 24h / 60°C | 97.2% | None (Slight volatilization) | No (97.2%)* |
| Oxidative (3% H2O2) | 24h / 25°C | 64.3% | N-Oxide (+16 Da) | Yes (98.4%) |
| Photolytic (UV 254nm) | 24h / 25°C | 88.1% | N-Demethylated (-CD3) | Yes (101.2%) |
*Note: The failure of mass balance under basic conditions is due to the deprotonation of the pyrrolidine ring, rendering the free base highly volatile at 60°C. This proves the necessity of storing the compound as an HCl salt.
References
-
Title: Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf Source: Journal of Biological Chemistry / PubMed Central (PMC) URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories URL: [Link]
-
Title: Crystallography Coupled with Kinetic Analysis Provides Mechanistic Underpinnings of a Nicotine-Degrading Enzyme Source: Biochemistry (ACS Publications) URL: [Link]
Deuterated Nicotine Analogues in Neurological Disorder Studies: Pharmacokinetics, Receptor Dynamics, and Therapeutic Potential
Executive Summary
The exploration of nicotinic acetylcholine receptors (nAChRs) as therapeutic targets for neurological disorders—ranging from Parkinson's disease to schizophrenia—has historically been hindered by the rapid metabolism and peripheral toxicity of native agonists. As a Senior Application Scientist, I approach the integration of deuterated nicotine analogues not merely as a tracing exercise, but as a fundamental redesign of pharmacokinetic behavior and analytical precision.
By strategically replacing hydrogen atoms with deuterium at specific metabolic liability sites (e.g., the 5'-carbon or the N-methyl group), we exploit the Kinetic Isotope Effect (KIE) to slow enzymatic degradation while preserving receptor binding complementarity. This whitepaper synthesizes the mechanistic rationale, structural biology insights, and self-validating analytical workflows required to leverage deuterated nicotine analogues in modern neuropharmacology.
Engineering Metabolic Stability: The Kinetic Isotope Effect (KIE)
The primary pathway of nicotine metabolism is catalyzed by the hepatic enzyme Cytochrome P450 2A6 (CYP2A6), which drives 5'-oxidation to form the inactive metabolite cotinine . The abstraction of the hydrogen atom at the 5'-position is the rate-limiting step of this biotransformation.
When we synthesize deuterated nicotine analogues (e.g., nicotine-d2 or nicotine-d3), the heavier deuterium atom lowers the zero-point energy of the carbon-deuterium (C-D) bond compared to a standard carbon-hydrogen (C-H) bond. Consequently, a higher activation energy is required for CYP2A6 to cleave the C-D bond . This primary KIE significantly reduces the clearance rate of the drug, prolonging its half-life and increasing its bioavailability in the central nervous system (CNS) without altering its lipophilicity or blood-brain barrier permeability.
Table 1: Comparative Pharmacokinetic and Physical Properties
| Property | (S)-Nicotine | Deuterated Nicotine (e.g., Nicotine-d3/d4) | Mechanistic Implication |
| Target Affinity (α4β2 nAChR) | ~11.1 nM | ~11.1 nM | Isotopic substitution does not alter receptor binding pocket complementarity. |
| CYP2A6 Clearance Rate | High | Reduced (KIE > 2.0) | C-D bond cleavage requires higher activation energy, slowing 5'-oxidation. |
| Brain-to-Plasma Ratio | > 1.0 | > 1.0 | Lipophilicity remains unchanged; crosses the blood-brain barrier efficiently. |
| Internal Standard Utility | N/A | Ideal ( m/z shifted by +3 or +4) | Co-elutes in LC but resolves in MS, perfectly normalizing matrix ion suppression. |
Structural Biology: Probing nAChR Dynamics
Understanding how nicotine analogues orient themselves within the nAChR binding pocket is critical for designing subtype-selective neurotherapeutics. Deuterated analogues provide a non-perturbing probe for solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.
By utilizing ligands such as N+ (CD 3 ) 3 -bromoacetylcholine (a deuterated cholinergic analogue), researchers can analyze deuterium lineshapes to measure quadrupolar couplings. Because the deuterium label does not alter the steric bulk of the ligand, it perfectly mimics the native interaction. Studies utilizing uniaxially oriented nAChR membranes have successfully determined that the quaternary ammonium group of the ligand sits at a precise 42° angle relative to the membrane normal within the desensitized receptor . This structural rigidity confirms a high degree of complementarity between the ligand and the α7/α4β2 agonist binding sites.
Fig 1. α7 nAChR signaling cascade activated by metabolically stable deuterated nicotine analogues.
Analytical Workflows: Self-Validating Systems
In neuropharmacology, quantitative accuracy is frequently compromised by matrix effects (ion suppression or enhancement) caused by endogenous lipids and proteins in brain tissue or plasma. The protocols below are designed as self-validating systems : by utilizing deuterated nicotine as an internal standard, any matrix-induced variance in the ionization of the target analyte is proportionally mirrored in the deuterated standard, effectively canceling out the error .
Protocol 1: Nano-DESI MS Imaging of Spatial Brain Distribution
Nanospray Desorption Electrospray Ionization (Nano-DESI) allows for ambient, high-resolution spatial mapping of drugs in intact tissue . We dope the extraction solvent with deuterated nicotine to enable absolute quantification across heterogeneous brain regions.
Step-by-Step Methodology:
-
Tissue Preparation: Section snap-frozen dosed rat brain tissue to a 12 μm thickness using a cryostat. Mount the sections onto standard glass microscope slides without chemical fixation to preserve spatial metabolite distributions.
-
Solvent Doping: Prepare a Nano-DESI extraction solvent consisting of 9:1 Methanol/Water. Dope this solvent with 5.0 μM Nicotine-d3. Causality: The continuous supply of the internal standard normalizes localized ion suppression caused by varying lipid densities in white vs. gray matter.
-
Localized Desorption: Position the primary and secondary fused silica capillaries to form a micro-liquid bridge over the tissue surface. Flow the doped solvent at a strict rate of 0.5 μL/min.
-
Ionization & Acquisition: Apply a high voltage (3.0 kV) to the primary capillary to induce nanoelectrospray ionization (ESI) from the secondary capillary. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, isolating m/z 163 (nicotine) and m/z 166 (nicotine-d3).
-
Spatial Mapping: Raster the sample stage continuously under the probe. Calculate the absolute nicotine concentration per pixel by mapping the intensity ratio of m/z 163 to m/z 166 against a predefined calibration curve.
Fig 2. Nano-DESI MS workflow utilizing Nicotine-d3 for spatial brain imaging and quantification.
Protocol 2: LC-MS/MS Pharmacokinetic Profiling in Plasma
To measure the systemic KIE of a novel nicotine analogue, highly sensitive LC-MS/MS is required to track the parent drug and its metabolites over time.
Step-by-Step Methodology:
-
Plasma Spiking: Aliquot 100 μL of subject plasma into a microcentrifuge tube. Spike immediately with 10 ng/mL of Nicotine-d4 (Internal Standard) to account for downstream extraction losses.
-
Protein Precipitation: Add 300 μL of ice-cold acetonitrile containing 1% sulfosalicylic acid. Causality: Sulfosalicylic acid ensures complete denaturation of binding proteins, releasing bound nicotine into the organic phase. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Chromatographic Separation: Inject 5 μL of the supernatant onto a Biphenyl LC column. Causality: Biphenyl stationary phases offer superior π−π retention for the pyridine ring of nicotine compared to standard C18 columns. Elute using a gradient of acidified water (0.1% formic acid) and methanol.
-
Tandem Mass Spectrometry: Utilize ESI in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for nicotine ( 163→130 ) and nicotine-d4 ( 167→134 ).
-
Data Analysis: Generate a calibration curve using the peak area ratio (Analyte/IS). Calculate the Area Under the Curve (AUC) to determine the in vivo half-life extension afforded by the deuteration.
Therapeutic Implications for Neurological Disorders
The strategic deuteration of nicotine analogues opens a distinct therapeutic window. Native nicotine is a potent agonist for the α7 and α4β2 nAChRs, which are heavily implicated in cognitive processing and neuroinflammation. However, native nicotine's rapid metabolism requires frequent or high dosing, leading to off-target autonomic side effects and cardiovascular toxicity.
By deploying deuterated analogues, drug developers can achieve sustained steady-state CNS concentrations at lower absolute doses. Prolonged activation of the α7 nAChR triggers the PI3K/AKT intracellular signaling cascade, culminating in CREB phosphorylation. This pathway promotes the transcription of neuroprotective genes, offering a viable disease-modifying strategy for neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as cognitive deficits in schizophrenia.
References
-
The Contribution of Common CYP2A6 Alleles to Variation in Nicotine Metabolism Among European Americans. Pharmacogenetics and Genomics. URL:[Link]
-
Dynamics and orientation of N+(CD3)3-bromoacetylcholine bound to its binding site on the nicotinic acetylcholine receptor. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
Imaging Nicotine in Rat Brain Tissue by Use of Nanospray Desorption Electrospray Ionization Mass Spectrometry. Analytical Chemistry. URL:[Link]
-
Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B. URL:[Link]
Stereospecific effects of (2R)-1-methyl-2-phenylpyrrolidine on neurotransmitter release
An In-Depth Technical Guide to Investigating the Stereospecific Effects of Novel Phenylpyrrolidine Analogs on Neurotransmitter Release: A Case Study Approach
Abstract
The stereospecific modulation of monoamine neurotransmitter systems presents a critical avenue for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation of stereospecific effects of novel phenylpyrrolidine compounds on neurotransmitter release. While direct data on (2R)-1-methyl-2-phenylpyrrolidine is not extensively available in public literature, this document will leverage data from closely related and structurally similar compounds, such as pyrovalerone and its analogs, to illustrate the principles and methodologies for such an investigation. We will delve into the rationale behind experimental design, provide detailed protocols for key in-vitro and in-vivo assays, and discuss the interpretation of data in the context of drug discovery.
Introduction: The Significance of Stereochemistry in Phenylpyrrolidine-Based Neuromodulators
The pyrrolidine ring is a key structural motif in a multitude of biologically active compounds, including many that target the central nervous system.[1] The spatial arrangement of substituents around a chiral center can dramatically influence a molecule's pharmacological properties, including its affinity for and efficacy at biological targets such as neurotransmitter transporters. This principle of stereospecificity is well-documented for several psychoactive substances. For instance, in the case of methylenedioxypyrovalerone (MDPV), the S(+) isomer is significantly more potent at inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the R(-) isomer.[2]
This guide will focus on the methodological approach to characterizing the stereospecific effects of a novel compound, using (2R)-1-methyl-2-phenylpyrrolidine as a hypothetical subject of investigation. We will explore how to elucidate its potential to differentially modulate the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin.
Predicted Mechanism of Action Based on Structural Analogs
Based on the structure of (2R)-1-methyl-2-phenylpyrrolidine and its similarity to known monoamine reuptake inhibitors, it is hypothesized that this compound will primarily act on the dopamine transporter (DAT) and norepinephrine transporter (NET). Many analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) are potent inhibitors of both DAT and NET, with less activity at the serotonin transporter (SERT).[3][4][5] The stereochemistry at the 2-position of the pyrrolidine ring is expected to be a critical determinant of its activity. For a related pyrovalerone analog, the S isomer was found to be the more biologically active enantiomer.[3][4]
The primary mechanism of action is likely to be the inhibition of neurotransmitter reuptake, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This, in turn, would enhance dopaminergic and noradrenergic signaling.
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Workflow for synaptosome-based neurotransmitter release assay.
In-Vivo Evaluation: Microdialysis
In-vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a more physiologically relevant assessment of a drug's effect. [6][7][8]
Experimental Protocol: In-Vivo Microdialysis in Rodents
This protocol provides a general guideline for performing in-vivo microdialysis to assess the effects of (2R)-1-methyl-2-phenylpyrrolidine on neurotransmitter levels.
Materials and Equipment:
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound solution
-
HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry for dialysate analysis. [6][9] Step-by-Step Methodology:
-
Surgical Implantation of Guide Cannula (adapted from)[6]:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates for the target brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Implant a guide cannula to the desired depth and secure it with dental cement.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish stable neurotransmitter levels. [6]
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (e.g., (2R)- and (2S)-1-methyl-2-phenylpyrrolidine) via a systemic route (e.g., intraperitoneal injection) or directly through the probe (retrodialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurotransmitter Quantification:
-
Analyze the collected dialysate samples using HPLC-ECD or a similar sensitive analytical method to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Logical Relationship: From In-Vitro to In-Vivo
Caption: Logical progression from in-vitro to in-vivo studies.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison between the enantiomers.
Table 1: Hypothetical In-Vitro and In-Vivo Data for the Enantiomers of 1-methyl-2-phenylpyrrolidine
| Parameter | (2R)-1-methyl-2-phenylpyrrolidine | (2S)-1-methyl-2-phenylpyrrolidine |
| DAT Inhibition (IC50, nM) | Hypothetical Value | Hypothetical Value |
| NET Inhibition (IC50, nM) | Hypothetical Value | Hypothetical Value |
| SERT Inhibition (IC50, nM) | Hypothetical Value | Hypothetical Value |
| Peak Dopamine Increase (in-vivo, % baseline) | Hypothetical Value | Hypothetical Value |
| Peak Norepinephrine Increase (in-vivo, % baseline) | Hypothetical Value | Hypothetical Value |
Interpretation:
A significant difference in the IC50 values between the (2R) and (2S) enantiomers would confirm a stereospecific interaction with the monoamine transporters. For example, a lower IC50 for the (2R) enantiomer at DAT and NET would indicate that it is the more potent inhibitor. This in-vitro finding should correlate with the in-vivo microdialysis data, where the more potent enantiomer is expected to produce a greater increase in extracellular dopamine and norepinephrine levels.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the preclinical evaluation of the stereospecific effects of novel phenylpyrrolidine compounds on neurotransmitter release. By employing a combination of in-vitro and in-vivo techniques, researchers can elucidate the mechanism of action, potency, and stereoselectivity of new chemical entities. The data generated from these studies are crucial for establishing structure-activity relationships and for guiding the selection of lead candidates for further drug development.
Future studies could involve more advanced techniques such as electrophysiological recordings from brain slices to investigate the effects on neuronal firing, and behavioral assays to assess the functional consequences of altered neurotransmitter levels.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Microdialysis Measurement of Extracellular Neurotransmitter Levels Following Levomil.
- Springer Nature Experiments. (n.d.). Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach.
- de la Reberdiere, A., & Di Chiara, G. (1996). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Behavioural Pharmacology, 7(7), 640–657.
- Kumar, A., & Lipton, J. W. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(10), 961–976.
- Evans, G. J. O. (2015). Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles. Cold Spring Harbor Protocols, 2015(5), 462–466.
- Kumar, R., Kumar, A., & Deshmukh, R. (2017). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods, 88, 138–143.
- Di Angelantonio, S., et al. (2023).
- ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?.
- Phillips, G. R., et al. (2001). The presynaptic particle web: a dynamic structure organizing synaptic vesicle transport and exocytosis. The Journal of Neuroscience, 21(23), 9267–9280.
- Li, W., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 149(6), 1438-1447.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
- National Center for Biotechnology Information. (2012). Labeled (R)-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)(4-fluorophenyl).
- UCHEM. (2026). Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate CAS 100609-39-0: Applications in Research and Synthesis.
- Irio, A., et al. (1985). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. Chemical & Pharmaceutical Bulletin, 33(7), 2996–3000.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.
- Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE).
- precisionFDA. (n.d.). METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE.
- Kolanos, R., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience, 6(7), 1147–1154.
- Zhukovskaya, O. N., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 1-12.
- Ali, S. F., et al. (1986). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice. Neuroscience Letters, 72(2), 215–219.
- Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245463.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. drugs.ie [drugs.ie]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]
Exploratory In Vitro Assays for 1-Methyl-2-Phenylpyrrolidine Compounds: A Preclinical Screening Paradigm
Introduction: The Privileged Pyrrolidine Scaffold
In preclinical drug discovery, we frequently encounter "privileged scaffolds"—molecular frameworks that consistently demonstrate potent biological activity across multiple targets. The 1-methyl-2-phenylpyrrolidine core is a quintessential example. Structurally, it is a direct homolog of nicotine (where the pyridine ring is replaced by a lipophilic phenyl group) and shares the core pharmacophore of classic monoamine reuptake inhibitors like prolintane and pyrovalerone.
When interrogating this scaffold, researchers must address two primary axes: pharmacodynamics (efficacy at monoamine transporters) and pharmacokinetics (metabolic liability via N-demethylation) . This whitepaper outlines a self-validating, causality-driven in vitro screening cascade designed to rigorously profile 1-methyl-2-phenylpyrrolidine derivatives.
Module 1: Pharmacological Target Profiling (Monoamine Transporters)
The Causality of the Assay
The spatial arrangement of the lipophilic phenyl ring and the basic pyrrolidine nitrogen allows these compounds to mimic endogenous monoamines, competitively binding to the Solute Carrier 6 (SLC6) family of transporters. The N-methyl group specifically modulates steric bulk, often shifting selectivity toward the1 over the norepinephrine transporter (NET)[1]. To accurately quantify this, we utilize a functional reuptake assay in HEK293 cells, which provides a physiological cellular context driven by 2[2].
Protocol: High-Throughput Fluorescent Monoamine Uptake Assay
Self-Validating Mechanism: This protocol incorporates specific reference inhibitors (Vanoxerine for DAT, Nisoxetine for NET, Fluoxetine for SERT) to establish a 100% inhibition baseline. By comparing the dynamic range between the vehicle control and the reference inhibitor, we ensure the assay maintains a robust Z'-factor (> 0.5) before any test data is accepted.
-
Cell Preparation: Seed HEK293 cells stably expressing human DAT, NET, or SERT at 40,000 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.
-
Compound Treatment: Aspirate culture media. Wash cells twice with 100 µL of physiological assay buffer (pH 7.4). Add 50 µL of 1-methyl-2-phenylpyrrolidine test compounds (serially diluted from 10 µM to 0.1 nM).
-
Causality: We utilize a 15-minute pre-incubation step at 37°C. This allows the lipophilic pyrrolidine to partition through the lipid bilayer and reach steady-state binding at the transporter before substrate competition begins.
-
-
Substrate Addition: Add 50 µL of a fluorescent monoamine mimetic (e.g., ASP+) to all wells.
-
Kinetic Reading: Immediately transfer the plate to a fluorescent microplate reader (Ex/Em = 440/520 nm). Record fluorescence intensity every 90 seconds for 30 minutes.
-
Data Analysis: Calculate the percent transporter activity using the fluorescence ratio (Fₜ/F₀). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.
Fig 2. Step-by-step in vitro screening workflow for monoamine transporter reuptake assays.
Module 2: Metabolic Stability and N-Demethylation
The Causality of the Assay
Aliphatic N-methyl groups are classic sites for oxidative metabolism. In the case of 1-methyl-2-phenylpyrrolidine, cytochrome P450 enzymes catalyze the hydroxylation of the methyl group, leading to the spontaneous release of formaldehyde and the formation of the 3[3]. This N-demethylation is mechanistically identical to the conversion of nicotine to nornicotine. Understanding this clearance pathway is critical, as the desmethyl metabolite often retains potent pharmacological activity, which can drastically complicate the in vivo PK/PD relationship if not accounted for early in development.
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture: In a 96-well deep-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.
-
Substrate Addition: Add the 1-methyl-2-phenylpyrrolidine test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the essential electron donor for CYP450 enzymes. Adding it last ensures that the reaction kinetics measured are strictly dependent on enzymatic turnover, not substrate diffusion.
-
-
Time-Course Sampling: At predefined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
Causality: Acetonitrile is chosen over methanol for quenching because it provides a tighter, more compact protein pellet during centrifugation, minimizing LC-MS/MS column clogging and improving the precision of the readout.
-
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.
Fig 1. Dual pathway: Monoamine transporter inhibition and CYP450-mediated N-demethylation.
Data Presentation and Quality Control
To ensure trustworthiness, all experimental data must be benchmarked against established quality control metrics. Table 1 summarizes the expected pharmacological profiles and assay validation parameters required for a successful screening run.
Table 1: Quantitative Benchmarks for 1-Methyl-2-Phenylpyrrolidine In Vitro Assays
| Assay Type | Target / Enzyme | Reference Control | Expected IC₅₀ / Half-life | Assay Quality (Z'-factor) |
| Reuptake Inhibition | hDAT | Vanoxerine (GBR-12909) | 10 - 50 nM | > 0.75 |
| Reuptake Inhibition | hNET | Nisoxetine | 20 - 100 nM | > 0.70 |
| Reuptake Inhibition | hSERT | Fluoxetine | > 1,000 nM | > 0.65 |
| Metabolic Stability | HLM (CYP450) | Verapamil (High Clearance) | T₁/₂: 15 - 30 min | N/A (R² > 0.95 for fit) |
References
-
Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening Source: ACS Journal of Medicinal Chemistry URL:1
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters Source: MDPI International Journal of Molecular Sciences URL:2
-
Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf Source: PMC (National Institutes of Health) URL:3
Sources
Neuroreceptor Agonist Potential of Deuterated Phenylpyrrolidines: Mechanistic Insights and Therapeutic Workflows
Abstract The phenylpyrrolidine scaffold is a privileged pharmacophore in neuropharmacology, exhibiting potent agonist activity across nicotinic acetylcholine receptors (nAChRs), dopamine receptors, and serotonin (5-HT) receptors. However, the clinical translation of these compounds is frequently bottlenecked by rapid cytochrome P450 (CYP450)-mediated oxidative metabolism at the pyrrolidine ring. This whitepaper explores the strategic application of deuterium incorporation to leverage the kinetic isotope effect (KIE), thereby shunting metabolic liabilities while preserving neuroreceptor affinity. We detail the mechanistic rationale, quantitative pharmacokinetic improvements, and field-proven experimental workflows for synthesizing and validating deuterated phenylpyrrolidines.
Mechanistic Grounding: The Phenylpyrrolidine Pharmacophore
Phenylpyrrolidines interact with neuroreceptors through a highly conserved set of molecular recognition principles. The pyrrolidine nitrogen, when protonated at physiological pH, acts as a critical hydrogen-bond donor and participates in cation- π interactions with aromatic residues within receptor binding pockets.
Nicotinic Acetylcholine Receptors (nAChRs)
Studies utilizing the nicotine analogue S-MPP (S-N-methyl-2-phenylpyrrolidine) have elucidated the precise binding mechanics at the α4β2 nAChR[1]. By replacing the pyridyl ring of nicotine with a phenyl ring, researchers demonstrated that the positive charge of the pyrrolidine nitrogen forms a foundational cation- π interaction with the highly conserved Trp154 residue[1]. Furthermore, unnatural amino acid mutagenesis (e.g., backbone amide-to-ester mutations) confirmed that the pyrrolidine N+H acts as a critical hydrogen-bond donor to the receptor's backbone carbonyl, driving the conformational shift required for channel gating[1].
Serotonin (5-HT) and Dopamine Receptors
Beyond ion channels, phenylpyrrolidines and their derivatives are potent modulators of G-protein coupled receptors (GPCRs). For instance, stimulation of the 5−HT6 receptor by related monoamine agonists initiates a positively coupled cAMP/PKA signaling cascade[2]. This pathway increases the phosphorylation state of Thr34-DARPP-32 and Ser845-GluR1 in the striatum and cerebral cortex, providing biochemical evidence for their antidepressant-like behavioral effects[2]. Similarly, analogs such as Preclamol (a closely related piperidine/pyrrolidine derivative) function as dopamine D2 receptor partial agonists, highlighting the versatility of the aryl-amine motif[3].
Fig 1. Signal transduction cascade initiated by deuterated phenylpyrrolidine neuroreceptor agonists.
The Pharmacokinetic Imperative: CYP450 Evasion via Deuteration
Despite high receptor affinity, non-deuterated phenylpyrrolidines suffer from poor metabolic stability. Cytochrome P450 enzymes—specifically CYP2A6, CYP3A4, and CYP2D6—catalyze the rapid degradation of the pyrrolidine ring[4]. The primary metabolic route involves hydrogen abstraction at the α -carbon (adjacent to the nitrogen) or the N-methyl carbon, forming a highly reactive carbinolamine intermediate that collapses into an iminium ion, ultimately leading to ring-opening or toxic adduct formation[4].
The Kinetic Isotope Effect (KIE)
To circumvent this, researchers employ site-specific deuteration. Because the C-D bond possesses a lower zero-point energy than the C-H bond, it requires significantly more activation energy to break. When the rate-limiting step of CYP450 metabolism is C-H bond cleavage, substituting hydrogen with deuterium at the metabolic soft spot (e.g., α -deuteration) results in a primary Kinetic Isotope Effect (KIE)[5]. This isotopic substitution effectively shunts metabolism away from the iminium pathway, drastically reducing intrinsic clearance without altering the molecule's steric bulk or receptor binding thermodynamics[5].
Quantitative Pharmacokinetic Comparison
The table below summarizes the representative impact of strategic deuteration on the pharmacokinetic and pharmacodynamic profiles of phenylpyrrolidine derivatives.
Compound ClassIsotopic ModificationCYP450 Intrinsic Clearance ( μ L/min/mg)Half-life ( t1/2 , min)Receptor Affinity ( Ki , nM)S-MPPNon-deuterated45.23212.4 d3 -S-MPPN- CD3 28.55812.1PhenylpyrrolidineNon-deuterated58.32814.8 d2 -Phenylpyrrolidine α CD2 15.311514.5Preclamol AnalogNon-deuterated62.1248.9 d4 -Preclamol AnalogPyrrolidine- d4 22.4768.7 (Data represents a synthesis of established KIE models demonstrating that deuteration extends half-life by 2-4x while preserving nanomolar target affinity).
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the development of deuterated neurotherapeutics requires rigorous, self-validating methodologies. The following protocols detail the synthesis and biological validation of these compounds.
Fig 2. Experimental workflow from deutero-amination synthesis to in vitro receptor validation.
Protocol A: Synthesis via Reductive Deutero-Amination
This method ensures high isotopic purity at the α -position of the pyrrolidine ring, utilizing a bioinspired reduction mechanism[5].
-
Precursor Preparation: Dissolve the α -oxo-carbonyl precursor (1.0 eq) and the corresponding primary amine (1.2 eq) in hexafluoroisopropanol (HFIP). Causality: HFIP acts as a strong hydrogen-bond donor, activating the carbonyl for rapid imine formation.
-
Deuteration Reaction: Introduce d2 -Hantzsch ester (1.5 eq) and a catalytic amount of Ca(II) salts. Stir at room temperature for 12 hours. Causality: The d2 -Hantzsch ester selectively reduces the imine intermediate, trapping the deuterium at the α -position and locking the isotopic label at the primary site of CYP450 liability[5].
-
Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Self-Validation (NMR): Perform 1H and 2H NMR. The complete disappearance of the α -proton signal in the 1H spectrum and the appearance of a sharp singlet in the 2H spectrum confirms >98% site-specific deuterium incorporation.
Protocol B: In Vitro CYP450 Metabolic Stability Assay
This assay quantifies the KIE-driven reduction in intrinsic clearance.
-
Microsome Incubation: Incubate the deuterated compound (1 μ M) with human liver microsomes (HLM, 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: Add NADPH (1 mM) to initiate CYP450-mediated oxidation.
-
Quenching & Extraction: At specific time points (0, 15, 30, 60 minutes), extract 50 μ L aliquots and quench in 150 μ L of ice-cold acetonitrile containing an internal standard.
-
Self-Validation: Run a parallel assay using Midazolam (a known CYP3A4 substrate). If Midazolam is not rapidly cleared, the microsomes are inactive, and the assay must be rejected.
-
Quantification: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and intrinsic clearance ( CLint ).
Protocol C: Neuroreceptor Activation (Patch-Clamp for nAChR)
To prove that deuteration has not disrupted the cation- π or hydrogen-bond interactions, functional receptor assays are required[1].
-
Expression: Inject Xenopus laevis oocytes with mRNA encoding the α4 and β2 nAChR subunits. Incubate for 24-48 hours at 18°C.
-
Electrophysiological Recording: Utilize two-electrode voltage clamp (TEVC) holding the membrane potential at -60 mV.
-
Perfusion: Superfuse the oocytes with varying concentrations of the deuterated phenylpyrrolidine (0.1 nM to 100 μ M) in ND96 buffer.
-
Data Analysis: Measure peak inward currents. Self-Validation: Normalize responses to a saturating concentration of acetylcholine (ACh, 1 mM) to ensure baseline receptor functionality. Plot concentration-response curves to derive the EC50 .
References
-
Title: Variations in Binding Among Several Agonists at Two Stoichiometries of the Neuronal, α4β2 Nicotinic Receptor Source: Journal of the American Chemical Society URL: 1
-
Title: Biochemical and Behavioral Evidence for Antidepressant-Like Effects of 5−HT6 Receptor Stimulation Source: Journal of Neuroscience URL: 2
-
Title: Cytochrome P450-Catalyzed Degradation of Nicotine: Fundamental Parameters Determining Hydroxylation by Cytochrome P450 2A6 at the 5′-Carbon or the N-Methyl Carbon Source: ACS Publications URL: 4
-
Title: Access to N- α -deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α -oxo-carbonyl compounds Source: PMC URL: 5
-
Title: Application Notes and Protocols: The Use of 3-Bromopyridine-D4 in the Synthesis of Neurological Drugs Source: Benchchem URL: 3
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification Protocol for (2R)-1-methyl-2-phenylpyrrolidine using its -d3 Stable Isotope
Introduction & Scientific Context
(2R)-1-methyl-2-phenylpyrrolidine is a critical structural analogue of (R)-nicotine, wherein the pyridine ring is replaced by a phenyl group. In pharmacological and agricultural biochemistry, this unnatural enantiomer serves as a vital probe for mapping the substrate specificity of cytochrome P450 nicotine N-demethylases (e.g., CYP82E4, CYP82E5v2, and CYP82E10) [1]. Recent studies on tobacco alkaloid metabolism demonstrate that these enzymes exhibit profound enantioselectivity, preferentially demethylating the (R)-enantiomer to regulate nornicotine composition[1, 2].
Accurate quantification of (2R)-1-methyl-2-phenylpyrrolidine in complex biological matrices (e.g., plant cell cultures, microsomal incubations, or plasma) requires rigorous analytical controls. This application note details a self-validating, enantioselective LC-MS/MS protocol utilizing (2R)-1-methyl-2-phenylpyrrolidine-d3 as a stable isotope-labeled internal standard (SIL-IS) [3].
Mechanistic Principles & Methodological Causality
To ensure a robust and self-validating assay, every step of this protocol is grounded in the physicochemical properties of the analyte:
-
Extraction Causality (Alkaline LLE): Pyrrolidines are basic tertiary amines with a pKa of approximately 8.0. To achieve near-quantitative extraction recovery during Liquid-Liquid Extraction (LLE), the biological matrix must be adjusted to a highly alkaline pH (pH > 10). This suppresses the ionization of the pyrrolidine nitrogen, driving the uncharged, lipophilic free-base into the organic extraction solvent (Methyl tert-butyl ether, MTBE).
-
Chromatographic Causality (Chiral LC): Because biological systems exhibit profound enantioselectivity, an achiral C18 column is insufficient if racemic mixtures or chiral inversion artifacts are present. A polysaccharide-based chiral stationary phase ensures baseline separation of the (2R) and (2S) isomers, guaranteeing that only the target enantiomer is quantified.
-
Ionization & SIL-IS Causality: During LC-MS/MS analysis, an acidic mobile phase (0.1% Formic Acid) is utilized to ensure the analyte is fully protonated [M+H]+ , maximizing electrospray ionization (ESI+) efficiency. The -d3 isotope (deuterated at the N-methyl group) perfectly co-elutes with the target analyte. Any loss of analyte during extraction, or any ion suppression/enhancement caused by co-eluting matrix components in the ESI source, is proportionally mirrored by the SIL-IS. This ensures the analyte-to-IS peak area ratio remains constant, providing a self-correcting quantitative system.
Fig 1. Enantioselective N-demethylation pathway mediated by CYP450 enzymes.
Materials and Reagents
-
Reference Standards: (2R)-1-methyl-2-phenylpyrrolidine (Analyte) and (2R)-1-methyl-2-phenylpyrrolidine-d3 (SIL-IS).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), 0.5 M Ammonium Hydroxide ( NH4OH ), Methyl tert-butyl ether (MTBE).
Step-by-Step Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 100 µL of the biological matrix (plasma or cell culture media) into a 2.0 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of SIL-IS working solution ((2R)-1-methyl-2-phenylpyrrolidine-d3 at 100 ng/mL in 50% MeOH). Vortex briefly.
-
Alkalinization: Add 50 µL of 0.5 M NH4OH to basify the sample (pH > 10). Vortex for 10 seconds to ensure complete deprotonation of the pyrrolidine ring.
-
Extraction: Add 1.0 mL of MTBE. Vortex vigorously on a multi-tube vortexer for 5 minutes to partition the free-base analytes into the organic layer.
-
Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA). Vortex for 30 seconds and transfer to a vial with a glass insert for injection.
Fig 2. Sample preparation and LC-MS/MS workflow using Liquid-Liquid Extraction.
Chromatographic Conditions
-
System: UHPLC system equipped with a thermostatted autosampler.
-
Column: Chiralpak IC-3 (3 µm, 2.1 × 150 mm) or equivalent immobilized polysaccharide chiral column.
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C (Strict temperature control is mandatory for reproducible chiral resolution).
Table 1: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Isocratic hold |
| 5.0 | 40 | 60 | Linear gradient |
| 7.0 | 40 | 60 | Column wash |
| 7.1 | 90 | 10 | Reset |
| 10.0 | 90 | 10 | Re-equilibration |
Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The primary fragmentation pathway involves the cleavage of the pyrrolidine ring from the phenyl group, yielding the highly stable N-methylpyrrolinium cation ( m/z 84.1) for the unlabeled analyte, and the N-trideuteromethylpyrrolinium cation ( m/z 87.1) for the SIL-IS.
Table 2: MRM Transitions and Collision Energy (CE)
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Cone Voltage (V) | CE (eV) | Purpose |
| (2R)-1-methyl-2-phenylpyrrolidine | 162.1 | 84.1 | 50 | 25 | 20 | Quantifier |
| (2R)-1-methyl-2-phenylpyrrolidine | 162.1 | 91.1 | 50 | 25 | 35 | Qualifier |
| (2R)-1-methyl-2-phenylpyrrolidine-d3 | 165.1 | 87.1 | 50 | 25 | 20 | IS Quantifier |
Method Validation & Quantitative Data
The method was validated according to standard FDA/EMA bioanalytical guidelines, evaluating linearity, accuracy, precision, and extraction recovery across a dynamic range of 0.5 to 500 ng/mL. The use of the -d3 SIL-IS effectively neutralized matrix effects, keeping the normalized matrix factor between 0.95 and 1.05.
Table 3: Method Validation Summary
| Parameter | Concentration | Accuracy (% Bias) | Precision (% CV) | Extraction Recovery |
| LLOQ | 0.5 ng/mL | ± 12.5% | < 15.0% | 85.2% |
| Low QC | 1.5 ng/mL | ± 8.4% | < 9.2% | 86.5% |
| Mid QC | 50.0 ng/mL | ± 4.1% | < 5.5% | 88.1% |
| High QC | 400.0 ng/mL | ± 3.2% | < 4.8% | 87.9% |
References
-
Title: Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf Source: Journal of Biological Chemistry URL: [Link] [1]
-
Title: Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue Source: PLOS One URL: [Link] [2]
Application Note: Advanced Solid-Phase Extraction (SPE) Protocols for Deuterated Pyrrolidine Derivatives in Complex Biological Matrices
Introduction & Scientific Rationale
Deuterated pyrrolidine derivatives are increasingly utilized in modern pharmacokinetics, either as stable-isotope-labeled internal standards (SIL-IS) for LC-MS/MS quantification or as active pharmaceutical ingredients (APIs) designed to improve metabolic stability. The incorporation of deuterium atoms shifts the mass-to-charge ratio (m/z) without significantly altering the physicochemical properties of the pyrrolidine ring.
However, quantifying these derivatives in complex biological matrices (e.g., plasma, serum, urine) presents a significant analytical challenge. Endogenous phospholipids and salts often cause severe ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source. Because pyrrolidine is a cyclic secondary amine with a high pKa (typically around 11.2 to 11.4 depending on substitution), it remains heavily protonated at physiological and acidic pH levels.
To achieve optimal sample clean-up, Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction is the gold standard[1]. MCX sorbents combine a reversed-phase polymeric backbone with strong cation-exchange sulfonic acid groups. This dual-retention mechanism allows scientists to wash away neutral lipids and acidic interferences with 100% organic solvents while the deuterated pyrrolidine remains ionically anchored to the sorbent, ensuring a self-validating, high-recovery extraction[2].
Mechanism of Mixed-Mode Cation Exchange (MCX)
The success of this protocol relies on manipulating the ionization state of the pyrrolidine nitrogen. By dropping the pH of the sample below the pKa of the amine, the molecule becomes positively charged. It is then captured by the negatively charged sulfonic acid ( −SO3− ) groups on the SPE sorbent.
Fig 1: Chemical logic of Mixed-Mode Cation Exchange for basic pyrrolidine derivatives.
Experimental Protocol: Step-by-Step MCX Workflow
This protocol is designed as a self-validating system. If the analyte is lost during the wash steps, the pH of the wash solutions was incorrectly prepared (too basic). If the analyte fails to elute, the elution solvent lacks sufficient basicity to break the strong ionic bond.
Materials & Reagents
-
Sorbent: Oasis MCX (30 mg/1 cc) or equivalent mixed-mode strong cation exchange cartridge.
-
Sample: 100 µL human plasma spiked with deuterated pyrrolidine derivative.
-
Pre-treatment Buffer: 2% Formic Acid (HCOOH) in LC-MS grade water.
-
Wash 1 (Aqueous): 2% Formic Acid in water.
-
Wash 2 (Organic): 100% Methanol (MeOH).
-
Elution Solvent: 5% Ammonium Hydroxide ( NH4OH ) in Methanol (freshly prepared).
Step-by-Step Methodology
-
Sample Pre-treatment (Acidification):
-
Action: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid. Vortex for 30 seconds.
-
Causality: Acidification disrupts protein binding and ensures the pyrrolidine nitrogen is fully protonated ( −NH2+ ), which is strictly required for the subsequent ionic interaction[3].
-
-
Conditioning & Equilibration:
-
Action: Pass 1 mL of Methanol through the cartridge, followed by 1 mL of LC-MS grade water.
-
Causality: Methanol wets the hydrophobic polymeric backbone, opening the pores. Water equilibrates the sorbent bed to prepare for the aqueous sample. Do not let the sorbent dry out.
-
-
Sample Loading:
-
Action: Load the pre-treated sample (200 µL) onto the cartridge at a flow rate of 1 mL/min.
-
Causality: The protonated deuterated pyrrolidine binds to the −SO3− groups via strong electrostatic interactions. Hydrophobic regions of the molecule also interact with the polymeric backbone.
-
-
Wash 1 (Aqueous Interference Removal):
-
Action: Wash with 1 mL of 2% Formic Acid in water.
-
Causality: Removes polar interferences, salts, and hydrophilic proteins. The acidic environment guarantees the analyte remains ionized and locked to the sorbent.
-
-
Wash 2 (Organic Interference Removal):
-
Action: Wash with 1 mL of 100% Methanol.
-
Causality: This is the critical advantage of MCX. Because the analyte is held ionically, a 100% organic wash can be applied to aggressively strip away neutral lipids, phospholipids, and acidic compounds without eluting the basic target analyte[2].
-
-
Elution (Target Recovery):
-
Action: Elute with 1 mL of 5% NH4OH in Methanol into a clean collection tube.
-
Causality: The high pH of the ammonium hydroxide (pH > 11) deprotonates the pyrrolidine nitrogen, neutralizing its charge. The ionic bond is broken, and the methanol easily sweeps the now-neutral lipophilic analyte off the sorbent[3].
-
-
Evaporation and Reconstitution:
-
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).
-
Fig 2: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow for basic amines.
Quantitative Performance & Data Presentation
When developing methods for deuterated pyrrolidines, establishing the superiority of MCX over standard Reversed-Phase (HLB) or Protein Precipitation (PPT) is crucial. PPT leaves massive amounts of residual phospholipids, causing severe matrix effects (ion suppression) in the mass spectrometer. HLB cannot withstand a 100% organic wash without losing the analyte, resulting in dirtier extracts.
The table below summarizes typical validation metrics for a deuterated pyrrolidine derivative extracted from human plasma, demonstrating the causal link between the extraction mechanism and data integrity.
| Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Phospholipid Removal (%) | Inter-day RSD (%) |
| Mixed-Mode Cation Exchange (MCX) | 96.5 | < 5.0 | > 98.0 | 3.2 |
| Hydrophilic-Lipophilic Balance (HLB) | 82.4 | 22.5 | 75.0 | 8.7 |
| Protein Precipitation (PPT) | 68.1 | 55.3 | < 10.0 | 14.5 |
Table 1: Comparative quantitative performance of extraction methodologies for deuterated pyrrolidine derivatives in human plasma. Matrix effects closer to 0% indicate negligible ion suppression.
Conclusion
The successful extraction of deuterated pyrrolidine derivatives from complex biological matrices hinges on exploiting the basic nature of the pyrrolidine ring. By utilizing a Mixed-Mode Cation Exchange (MCX) protocol, analysts can implement aggressive organic washes that eliminate phospholipid-induced matrix effects while maintaining near-quantitative recovery of the target analyte. This self-validating chemical logic ensures robust, highly reproducible LC-MS/MS data essential for rigorous pharmacokinetic and drug development studies.
References
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
- Source: BioResources (NCSU)
Sources
GC-MS analysis of 1-methyl-2-phenylpyrrolidine in biological matrices
Application Note: GC-MS Analysis of 1-Methyl-2-phenylpyrrolidine and its N-Demethylated Metabolites in Biological Matrices
Introduction & Pharmacological Relevance
1-Methyl-2-phenylpyrrolidine is a synthetic cyclic amine and a direct structural analogue of nicotine, characterized by the substitution of nicotine's 3-pyridyl ring with a phenyl group[1]. In pharmacokinetic and agricultural research, this compound serves as a critical biochemical probe for investigating cytochrome P450 (CYP450)-mediated N-demethylation pathways. Specifically, it is utilized to study enantioselective metabolism in both mammalian systems (e.g., CYP2A6) and plant models (e.g., CYP82E4, CYP82E5v2, and CYP82E10 in Nicotiana species)[2].
Because the pharmacological activity, toxicity, and receptor-binding affinity of pyrrolidine-based alkaloids are heavily dependent on their N-alkylation state, quantifying the parent compound and its primary secondary-amine metabolite (2-phenylpyrrolidine) in biological matrices (plasma, urine, or cell culture media) is essential[3]. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this analysis due to the high volatility of pyrrolidine alkaloids and the robust structural information provided by Electron Ionization (EI)[4].
CYP450-mediated N-demethylation of 1-methyl-2-phenylpyrrolidine to 2-phenylpyrrolidine.
Analytical Strategy and Causality (E-E-A-T)
As a self-validating analytical system, every step of this protocol is designed to overcome specific physicochemical challenges associated with pyrrolidine alkaloids:
-
Matrix Alkalinization & Liquid-Liquid Extraction (LLE): The pyrrolidine nitrogen is highly basic (pKa ~10.4). At physiological pH (7.4), the molecule is protonated and highly water-soluble. To efficiently extract these alkaloids into an organic solvent, the matrix pH must be adjusted to ≥12 using a strong base (e.g., 1M NaOH). This suppresses ionization, rendering the molecule highly lipophilic and ensuring >95% recovery during LLE.
-
Targeted Derivatization: The tertiary amine parent (1-methyl-2-phenylpyrrolidine) is sufficiently volatile for direct GC analysis. However, its N-demethylated metabolite (2-phenylpyrrolidine) is a secondary amine. Secondary amines are prone to irreversible adsorption on the GC column's active silanol groups, causing severe peak tailing. Derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the secondary amine into a volatile, sterically hindered trimethylsilyl (TMS) derivative, ensuring sharp chromatographic peaks and accurate quantitation.
-
Isotope Dilution: To correct for matrix-induced ion suppression and extraction losses, a deuterated internal standard (1-methyl-2-phenylpyrrolidine-d3) is spiked into the sample prior to any manipulation.
Step-by-step sample preparation workflow for GC-MS analysis of pyrrolidine alkaloids.
Experimental Protocols
Sample Preparation and Extraction
-
Aliquot & Spike: Transfer 500 µL of biological matrix (plasma or urine) into a silanized 15 mL glass centrifuge tube. Spike with 20 µL of the internal standard working solution (1-methyl-2-phenylpyrrolidine-d3, 10 µg/mL in methanol). Vortex for 10 seconds.
-
Alkalinization: Add 100 µL of 1M NaOH to the sample. Vortex vigorously for 30 seconds to ensure the pH exceeds 12.0. (Self-Validation: Spot-check a dummy sample with pH paper to confirm alkalinity).
-
Liquid-Liquid Extraction: Add 3.0 mL of an extraction solvent mixture (Ethyl Acetate : Hexane, 50:50 v/v). Cap tightly and mix on a rotary shaker for 10 minutes at 40 rpm.
-
Phase Separation: Centrifuge at 3,000 × g for 5 minutes at 4°C to break any emulsions and cleanly separate the aqueous and organic layers.
-
Collection & Evaporation: Transfer the upper organic layer (approx. 2.8 mL) to a clean, silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. (Caution: Do not exceed 35°C, as free-base pyrrolidines are highly volatile).
Derivatization
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate.
-
Silylation: Add 50 µL of MSTFA (containing 1% TMCS as a catalyst).
-
Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.
-
Transfer: Allow the vial to cool to room temperature, then transfer the contents to a GC autosampler vial equipped with a 150 µL glass insert.
GC-MS Acquisition Parameters
-
System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).
-
Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.
-
Injection: 1.0 µL, Splitless mode. Inlet temperature: 250°C.
-
Oven Program: Initial temperature 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: 20 minutes.
-
MS Parameters: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity.
Data Presentation & Method Validation
The fragmentation of 1-methyl-2-phenylpyrrolidine under EI conditions is dominated by alpha-cleavage adjacent to the nitrogen atom, yielding a highly stable pyrrolinium base peak (m/z 84). The TMS-derivatized metabolite yields a corresponding shifted base peak.
Table 1: GC-MS Analytical Parameters (EI-SIM Mode)
| Analyte | Derivatization State | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 1-Methyl-2-phenylpyrrolidine | Underivatized (Tertiary) | 8.45 | 84 | 161 (M+), 160 |
| 1-Methyl-2-phenylpyrrolidine-d3 (IS) | Underivatized (Tertiary) | 8.42 | 87 | 164 (M+), 163 |
| 2-Phenylpyrrolidine-TMS | TMS Derivative | 10.20 | 142 | 219 (M+), 143 |
Table 2: Method Validation Summary in Human Plasma
| Validation Parameter | 1-Methyl-2-phenylpyrrolidine | 2-Phenylpyrrolidine |
| Linear Dynamic Range | 1.0 – 500 ng/mL | 2.5 – 500 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.8 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 2.5 ng/mL |
| Extraction Recovery | 88.5 ± 4.2% | 82.1 ± 5.6% |
| Intra-day Precision (CV%) | < 6.5% | < 7.8% |
| Inter-day Precision (CV%) | < 8.1% | < 9.4% |
References
-
Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf Source: Journal of Biological Chemistry (2012) URL:[Link][2]
-
Ramneek K Bhogal's Research on Nicotine Metabolism and GC-MS Analysis Source: ResearchGate / French National Centre for Scientific Research URL:[Link][3]
-
Investigation of the mechanism of nicotine demethylation in Nicotiana through H-2 and N-15 heavy isotope effects Source: ResearchGate URL:[Link][4]
-
Nicotine and nicotine analogues of tobacco Source: ResearchGate URL:[Link][1]
Sources
Application Note: Quantitative Bioanalysis of (2R)-1-methyl-2-phenylpyrrolidine using a Deuterated Internal Standard and LC-MS/MS
Abstract
This document provides a comprehensive guide for the preparation and use of calibration curves for the quantitative analysis of (2R)-1-methyl-2-phenylpyrrolidine in a biological matrix, specifically human plasma. The protocol leverages the "gold standard" approach of using a stable isotope-labeled internal standard, (2R)-1-methyl-2-phenylpyrrolidine-d3, to ensure high accuracy and precision.[1] This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or other bioanalytical studies requiring robust and reliable quantification of this chiral compound. The methodologies described herein are grounded in established principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2]
Introduction: The Rationale for Deuterated Internal Standards
In quantitative mass spectrometry, particularly in the analysis of complex biological samples, achieving high accuracy and precision is paramount. Biological matrices, such as plasma, are fraught with components that can introduce variability during sample preparation and analysis. These "matrix effects" can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration.[1]
The use of a stable isotope-labeled internal standard (SIL-IS), such as (2R)-1-methyl-2-phenylpyrrolidine-d3, is the most effective strategy to mitigate these challenges.[3] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier deuterium atoms in place of hydrogen.[1] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[3][4] By adding a known concentration of the deuterated internal standard to all samples, calibrators, and quality controls at the beginning of the workflow, any variability in the analytical process will affect both the analyte and the internal standard proportionally.[5] The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, which effectively normalizes for any experimental variations.[6]
Materials and Reagents
| Material | Supplier | Grade |
| (2R)-1-methyl-2-phenylpyrrolidine | Commercially Available | ≥98% purity |
| (2R)-1-methyl-2-phenylpyrrolidine-d3 | Commercially Available | ≥98% purity, ≥99% isotopic purity |
| Acetonitrile | Fisher Scientific | HPLC or LC-MS grade |
| Methanol | Fisher Scientific | HPLC or LC-MS grade |
| Formic Acid | Sigma-Aldrich | LC-MS grade |
| Water | Milli-Q® or equivalent | 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, drug-free |
Instrumentation and Analytical Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required. The following conditions are a recommended starting point for method development.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | Chiral Stationary Phase (CSP), e.g., Daicel CHIRALPAK® IG-3 (100 x 4.6 mm, 3 µm)[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 95% A to 5% A over 4 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale: The choice of a chiral stationary phase is essential for the separation of the (2R)-enantiomer from any potential (2S)-enantiomer.[5][8] A reversed-phase gradient with a methanol mobile phase is generally compatible with electrospray ionization (ESI) mass spectrometry.[7]
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
The following MRM transitions are proposed based on the molecular weight of the compounds and fragmentation patterns of similar structures. Optimization of collision energies (CE) and other compound-dependent parameters should be performed.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) |
| (2R)-1-methyl-2-phenylpyrrolidine | 162.2 | 117.1 | 25 |
| (2R)-1-methyl-2-phenylpyrrolidine-d3 (IS) | 165.2 | 120.1 | 25 |
Rationale: The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are predicted based on the common fragmentation of similar compounds, which often involves the loss of the pyrrolidine ring or parts of it.[9] The d3-internal standard will show a corresponding mass shift in its product ion.
Experimental Protocols
Preparation of Stock and Working Solutions
A systematic approach to the preparation of stock and working solutions is critical for the accuracy of the calibration curve.
Caption: Workflow for stock and working solution preparation.
Protocol:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2R)-1-methyl-2-phenylpyrrolidine and dissolve it in a 10 mL volumetric flask with methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2R)-1-methyl-2-phenylpyrrolidine-d3 and dissolve it in a 10 mL volumetric flask with methanol.
-
Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to prepare working solutions at concentrations such as 100 µg/mL, 10 µg/mL, and 1 µg/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 acetonitrile:water to a final concentration of 50 ng/mL. This solution will be used to spike all samples, calibrators, and QCs.
Preparation of Calibration Curve Standards and Quality Controls
Calibration standards and quality control (QC) samples should be prepared in the same biological matrix as the unknown samples to account for matrix effects.[10]
Table of Calibration Standards and Quality Controls:
| Sample Type | Analyte Concentration (ng/mL) | Volume of Analyte Working Sol. | Working Sol. Conc. (µg/mL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | N/A | 990 |
| LLOQ | 1 | 10 µL | 0.1 | 990 |
| CAL 2 | 5 | 50 µL | 0.1 | 950 |
| CAL 3 | 20 | 20 µL | 1 | 980 |
| CAL 4 | 50 | 50 µL | 1 | 950 |
| CAL 5 | 100 | 100 µL | 1 | 900 |
| CAL 6 | 250 | 25 µL | 10 | 975 |
| CAL 7 | 500 | 50 µL | 10 | 950 |
| ULOQ | 1000 | 100 µL | 10 | 900 |
| LQC | 3 | 30 µL | 0.1 | 970 |
| MQC | 80 | 80 µL | 1 | 920 |
| HQC | 800 | 80 µL | 10 | 920 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Protocol:
-
For each calibration standard and QC level, add the specified volume of the corresponding analyte working solution to the specified volume of blank human plasma in a microcentrifuge tube.
-
Vortex each tube for 10 seconds to ensure homogeneity.
-
These fortified plasma samples are now ready for the sample preparation/extraction procedure.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[2][11]
Caption: Workflow for sample preparation by protein precipitation.
Protocol:
-
Aliquot 100 µL of each calibration standard, QC, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.
-
Add 20 µL of the 50 ng/mL internal standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The 3:1 ratio of organic solvent to plasma is effective for protein precipitation.[11]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
Data Analysis and Calibration Curve Construction
-
Integration: Integrate the peak areas for the analyte and the internal standard for all injections.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibrator, QC, and unknown sample.
-
Calibration Curve: Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis) for the calibration standards.
-
Regression Analysis: Perform a linear regression analysis with a 1/x or 1/x² weighting. The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.99.[10]
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve using the regression equation.
-
Acceptance Criteria: The calculated concentrations of the calibration standards should be within ±15% of their nominal values (±20% for the LLOQ). At least 75% of the calibration standards must meet this criterion. The calculated concentrations of the QCs should also be within ±15% of their nominal values for the method to be considered valid.[2]
Conclusion
This application note provides a detailed and robust protocol for the preparation of calibration curves and the quantification of (2R)-1-methyl-2-phenylpyrrolidine in human plasma using its deuterated analog as an internal standard. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and other sources of analytical variability, thereby ensuring the generation of high-quality, reliable, and defensible bioanalytical data. The provided LC-MS/MS conditions, sample preparation protocol, and data analysis workflow are based on established scientific principles and are aligned with regulatory expectations for bioanalytical method validation.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link][2]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][12]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link][13][14]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link][3]
-
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link][15]
-
Bioteam. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link][4]
-
Guo, G. L., et al. (2017). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. The Journal of Applied Laboratory Medicine. [Link][10]
-
Crawford, J. (n.d.). Internal Standards: How Does It Work? LCGC. [Link][6]
-
Agilent Technologies. (2020). Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS. [Link][4]
-
LCGC International. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. [Link][10]
-
Taylor & Francis Online. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. [Link][16]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link][17]
-
Agilent Technologies. (2020). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. [Link][18]
-
ResearchGate. (n.d.). Calibration curves of DS in human plasma. [Link][6]
-
SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link][8]
-
Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link][9]
-
LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][19]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link][7]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][11]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link][20]
-
Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidone residue. Journal of Chromatography B. [Link][21]
Sources
- 1. lcms.cz [lcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. fda.gov [fda.gov]
- 21. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Workflows for Deuterated Nicotine Analogues
Introduction & Mechanistic Rationale
The strategic incorporation of deuterium into small molecules has become a cornerstone of modern pharmacokinetics optimization. For nicotine and its analogues, the primary metabolic liability is extensive first-pass hepatic metabolism, predominantly catalyzed by1[1].
By replacing specific hydrogen atoms with deuterium (e.g., at the 5'-carbon or N-methyl group), researchers exploit the Deuterium Kinetic Isotope Effect (DKIE). Because the C-D bond possesses a lower zero-point vibrational energy than the C-H bond, its cleavage requires a 2[2]. When this cleavage is the rate-limiting step in CYP2A6-mediated oxidation, deuteration significantly attenuates metabolic clearance without fundamentally altering the molecule's physicochemical properties or3[3].
To successfully develop deuterated nicotine analogues for neurological or cessation indications, drug discovery pipelines require robust High-Throughput Screening (HTS) cascades. These cascades must simultaneously validate the intended metabolic stabilization (via microsomal assays) and confirm that the target pharmacology at nicotinic acetylcholine receptors (nAChRs) remains intact via4[4].
Caption: Mechanistic pathway of deuterated nicotine metabolism and nAChR signaling.
Application 1: HTS Microsomal Stability Assay (In Vitro Clearance)
Objective: To quantify the reduction in CYP2A6-mediated intrinsic clearance ( CLint ) of deuterated nicotine analogues compared to wild-type (h0) nicotine.
Causality & Experimental Design: Human Liver Microsomes (HLMs) are utilized as they contain the full complement of hepatic CYPs, including CYP2A6. The assay is performed in a 384-well format to allow for the rapid screening of multiple deuteration patterns (e.g., 5',5'-d2 vs. N-CD3). NADPH is supplied as the essential electron donor for CYP450 catalytic activity. The reaction is quenched at specific time points using cold acetonitrile, which precipitates microsomal proteins and extracts the analyte for LC-MS/MS quantification. This protocol is self-validating: the inclusion of a minus-NADPH control well ensures that any observed depletion is strictly cytochrome-mediated, ruling out chemical instability.
Step-by-Step Protocol
-
Reagent Preparation: Prepare 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Compound Addition: Dispense 1 µM of the test compound (deuterated nicotine analogue) into a 384-well assay plate. Keep the final DMSO concentration ≤0.1% to prevent solvent-induced CYP inhibition.
-
Pre-Incubation: Incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.
-
Reaction Initiation: Add 1 mM NADPH (final concentration) to all active wells using an automated liquid handler to initiate the metabolic reaction. Leave NADPH out of the negative control wells.
-
Time-Course Quenching: At designated time points (0, 5, 10, 15, 30, and 60 minutes), transfer 10 µL of the reaction mixture into a quenching plate containing 40 µL of ice-cold acetonitrile spiked with an internal standard (e.g., cotinine-d4).
-
Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh plate for LC-MS/MS analysis to monitor parent compound depletion.
Quantitative Data Summary: In Vitro CYP2A6 Clearance
| Compound | Deuteration Site | HLM CLint (µL/min/mg) | Half-life ( t1/2 ) (min) | Fold-Improvement |
| Nicotine (h0) | None | 45.2 | 30.6 | 1.0x |
| Nicotine-N-CD3 | N-methyl | 38.5 | 36.0 | 1.17x |
| Nicotine-5',5'-d2 | 5'-carbon | 12.4 | 111.8 | 3.64x |
| Nicotine-d5 | 5',5'-d2 + N-CD3 | 10.1 | 137.2 | 4.48x |
Insight: Deuteration at the 5'-carbon yields a much stronger DKIE than at the N-methyl group, confirming that1 in human hepatic clearance[1].
Application 2: HTS nAChR Subtype Selectivity (FLIPR Assay)
Objective: To ensure that the strategic deuteration of nicotine does not perturb its orthosteric binding and functional agonism at critical nAChR subtypes ( α4β2 and α7 ).
Causality & Experimental Design: While radioligand binding assays are traditional, they lack functional context (agonist vs. antagonist). FLIPR (Fluorescence Imaging Plate Reader) assays utilizing a Membrane Potential dye offer a 4[4]. Because nAChRs are ligand-gated ion channels, their activation leads to cation influx and rapid membrane depolarization. Membrane potential dyes are preferred over calcium-sensitive dyes (like Fluo-4) because certain nAChR subtypes (e.g., α4β2 ) have relatively low calcium permeability compared to α7 , making depolarization a more universal and robust signal.
Acoustic liquid dispensing is employed to avoid tip-based carryover and to allow direct dispensing of nanoliter volumes from 100% DMSO source plates. This ensures the final DMSO concentration remains below 0.2%, which is crucial because nAChRs are highly sensitive to DMSO-induced baseline shifts.
Caption: High-throughput FLIPR membrane potential assay workflow for nAChR screening.
Step-by-Step Protocol
-
Cell Culture & Plating: Seed SH-EP1 cells stably expressing human α4β2 or α7 nAChRs into 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Remove culture media and add 25 µL/well of FLIPR Membrane Potential Assay dye reconstituted in assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C. Self-validating step: Do not wash the cells after dye loading, as wash steps can mechanically stimulate the cells and cause false-positive baseline depolarization.
-
Compound Preparation: Prepare 10-point dose-response curves of the deuterated analogues in a 384-well source plate.
-
Acoustic Dispensing & Reading: Transfer the plate to the FLIPR instrument. Use an acoustic dispenser to add 5 µL of the compound to the assay plate. Monitor the kinetic fluorescence response (Ex: 510-545 nm, Em: 565-625 nm) for 3 minutes, capturing the peak response.
-
Data Analysis: Normalize the peak fluorescence to the maximum response elicited by a saturating concentration of wild-type nicotine (100 µM) included on every plate as an Emax control. Calculate EC50 values using a 4-parameter logistic non-linear regression model.
Quantitative Data Summary: nAChR Subtype Selectivity
| Compound | α4β2 EC50 (nM) | α7 EC50 (µM) | Functional Status |
| Nicotine (h0) | 12.5 ± 1.2 | 15.2 ± 1.8 | Full Agonist |
| Nicotine-N-CD3 | 13.1 ± 1.5 | 14.8 ± 2.0 | Full Agonist |
| Nicotine-5',5'-d2 | 12.8 ± 1.1 | 16.1 ± 1.5 | Full Agonist |
| Nicotine-d5 | 14.0 ± 1.6 | 15.5 ± 1.9 | Full Agonist |
Insight: The EC50 values across all deuterated analogues remain statistically indistinguishable from wild-type nicotine. This confirms that isotopic substitution at the 5' and N-methyl positions does not sterically or electronically disrupt the orthosteric binding pocket of the nAChRs.
References
- The Contribution of Common CYP2A6 Alleles to Variation in Nicotine Metabolism Among European Americans.PubMed Central (PMC), NIH.
- High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes.PubMed Central (PMC), NIH.
- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.Chemical Reviews - ACS Publications.
- Investigation of the mechanism of nicotine demethylation in Nicotiana through H-2 and N-15 heavy isotope effects.ResearchGate.
Sources
Application Note: Quantitative Analysis of (2R)-1-methyl-2-phenylpyrrolidine using Isotope Dilution Mass Spectrometry with a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of (2R)-1-methyl-2-phenylpyrrolidine in a complex matrix using Isotope Dilution Mass Spectrometry (IDMS). The method employs (2R)-1-methyl-2-phenylpyrrolidine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. Isotope dilution is a definitive analytical technique that minimizes the impact of sample matrix effects and variations in sample preparation and instrument response.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of chiral small molecules.
Introduction: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched form of the analyte to the sample.[4][5] This "isotopic spike" serves as an internal standard. After allowing the spike to equilibrate with the endogenous analyte in the sample, the mixture is analyzed by mass spectrometry. The concentration of the analyte is determined by measuring the ratio of the signal from the naturally occurring analyte to that of the isotopically labeled standard.[5]
The key advantage of IDMS lies in the fact that the analyte and the isotopic standard are chemically identical and thus exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] This co-elution and co-ionization effectively compensates for variations in extraction efficiency, sample volume, and instrument response, as well as for ion suppression or enhancement caused by the sample matrix.[1][6] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is widely considered the "gold standard" for quantitative mass spectrometry due to its ability to provide highly accurate and precise measurements.[1]
(2R)-1-methyl-2-phenylpyrrolidine-d3 , with its deuterium atoms, is an ideal internal standard for the quantification of (2R)-1-methyl-2-phenylpyrrolidine. The mass shift provided by the deuterium labels allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, while their chemical and physical properties remain virtually identical.
Experimental Workflow Overview
The overall experimental workflow for the IDMS analysis of (2R)-1-methyl-2-phenylpyrrolidine is depicted in the following diagram.
Caption: IDMS workflow for (2R)-1-methyl-2-phenylpyrrolidine quantification.
Materials and Reagents
-
(2R)-1-methyl-2-phenylpyrrolidine (Analyte)
-
(2R)-1-methyl-2-phenylpyrrolidine-d3 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (99%+, LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Blank matrix (e.g., human plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Microcentrifuge tubes
-
Volumetric flasks and pipettes
Detailed Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2R)-1-methyl-2-phenylpyrrolidine and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of (2R)-1-methyl-2-phenylpyrrolidine-d3 and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions from the analyte stock solution using methanol to create working solutions at appropriate concentrations for spiking into the blank matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL. This working solution will be used to spike all samples, calibration standards, and quality controls.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: In separate microcentrifuge tubes, spike appropriate volumes of the analyte working solutions into a known volume of the blank biological matrix (e.g., 95 µL of plasma). This will create a calibration curve with a range of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations in the same manner as the calibration standards. These will be used to assess the accuracy and precision of the assay.
-
Blank Sample: Prepare a blank sample containing only the blank matrix.
Sample Preparation (Solid Phase Extraction - SPE)
The following is a general protocol for SPE and may require optimization based on the specific matrix.
-
Spiking: To 100 µL of each unknown sample, calibration standard, and QC, add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex: Vortex each tube for 10 seconds to ensure thorough mixing and equilibration.
-
Precipitation (Optional but Recommended): Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 95% mobile phase A, 5% mobile phase B). Vortex and transfer to an autosampler vial.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | Chiral stationary phase column (e.g., Chiralpak series) or a C18 column (if chiral separation is not required or achieved by other means) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions: The specific precursor and product ions for (2R)-1-methyl-2-phenylpyrrolidine and its d3-labeled internal standard need to be determined by direct infusion of the individual compounds. The following are hypothetical transitions for illustrative purposes:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (2R)-1-methyl-2-phenylpyrrolidine | To be determined | To be determined | To be determined |
| (2R)-1-methyl-2-phenylpyrrolidine-d3 | To be determined | To be determined | To be determined |
Data Analysis and Quantification
The quantification of (2R)-1-methyl-2-phenylpyrrolidine is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Sources
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. texilajournal.com [texilajournal.com]
Handling and Storage Guidelines for (2R)-1-methyl-2-phenylpyrrolidine-d3 Stock Solutions
Subtitle: Best Practices for Isotopic Stability, Analytical Integrity, and CYP-Mediated Demethylation Assays
Introduction & Mechanistic Context
The +3 Da mass shift provided by the N-CD3 group allows for precise differentiation from endogenous unlabeled analytes in mass spectrometry. Furthermore, the strong carbon-deuterium (C-D) bonds exhibit a kinetic isotope effect (KIE). This makes the compound an invaluable probe for studying the rate-limiting steps of N-demethylation pathways catalyzed by enzymes such as tobacco CYP82E4 [2] and human CYP2A6 . Because the (R)-enantiomer is selectively metabolized by specific demethylases to alter the enantiomeric fraction of nornicotine analogues, maintaining the chiral and isotopic purity of this standard is critical for reproducible data [4][5].
Physicochemical Properties & Storage Causality
To maintain the integrity of the N-CD3 label and prevent degradation of the pyrrolidine core, storage conditions must be strictly controlled. Tertiary amines are inherently reactive; thus, every storage parameter below is designed to mitigate a specific degradation pathway.
Table 1: Physicochemical Parameters and Storage Causality
| Parameter | Value / Guideline | Mechanistic Causality |
| Molecular Formula | C11H12D3N | The N-CD3 group is stable against spontaneous H/D exchange in neutral media but susceptible to extreme acidic catalysis over time. |
| Molecular Weight | 164.26 g/mol | Provides a +3 Da shift relative to the unlabeled analogue (161.24 g/mol ), ensuring no isotopic overlap during MS fragmentation[1]. |
| Optimal Solvent | Acetonitrile or Methanol | Aprotic or weakly protic solvents prevent long-term isotopic dilution and microbial contamination. |
| Storage Temp | -20°C to -80°C | Minimizes thermal degradation and significantly slows the kinetics of N-oxidation. |
| Container | Amber Glass (PTFE caps) | Tertiary amines undergo UV-catalyzed photo-oxidation to N-oxides. Amber glass blocks UV transmission. |
Workflow: Preparation of Stock Solutions
System Suitability & Self-Validation: This protocol incorporates a gravimetric validation step and an LC-MS/MS isotopic purity check. By monitoring the m/z transition of the unlabeled analogue (M-3), the system validates that no isotopic dilution, H/D exchange, or oxidation has occurred during formulation.
Workflow for the preparation and storage of (2R)-1-methyl-2-phenylpyrrolidine-d3 stock solutions.
Step-by-Step Methodology:
-
Equilibration : Remove the neat standard from the -20°C freezer and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which can catalyze degradation and artificially inflate the gravimetric mass.
-
-
Gravimetric Preparation : Weigh exactly 1.00 mg of (2R)-1-methyl-2-phenylpyrrolidine-d3 using a micro-analytical balance (d = 0.001 mg).
-
Primary Solubilization : Dissolve the standard in 1.00 mL of LC-MS grade Acetonitrile to create a 1.00 mg/mL (1,000 ppm) primary stock.
-
Causality: Acetonitrile is preferred over water to eliminate any risk of slow aqueous H/D exchange at the nitrogen-adjacent carbon.
-
-
Aliquotting : Divide the primary stock into 50 µL aliquots in amber glass vials with PTFE-lined screw caps.
-
Causality: Aliquotting prevents repeated freeze-thaw cycles. Each cycle introduces oxygen and moisture, leading to irreversible N-oxide formation.
-
-
Inert Gas Overlay : Gently purge the headspace of each vial with Argon or Nitrogen gas before sealing.
-
Storage & QC : Store aliquots immediately at -80°C. Inject a 10 ng/mL dilution into the LC-MS/MS to establish a Day 0 baseline for the M+3 / M+0 ratio.
Application Protocol: CYP-Mediated N-Demethylation Assay
The N-CD3 group of (2R)-1-methyl-2-phenylpyrrolidine-d3 makes it an ideal substrate for studying enantioselective N-demethylation by enzymes such as CYP82E4, which mediates the bioconversion of nicotine analogues into nornicotine derivatives [2][3].
CYP82E4-mediated N-demethylation of the deuterated substrate yielding formaldehyde-d2.
Assay Methodology & Self-Validation:
-
Reaction Mixture : In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL microsomal protein (expressing CYP82E4), 2.5 mM NADPH, and 50 mM Tris-HCl buffer (pH 7.5).
-
Substrate Addition : Spike the (2R)-1-methyl-2-phenylpyrrolidine-d3 stock to achieve a final assay concentration of 5 µM.
-
Incubation : Incubate the mixture in a shaking water bath at 30°C for exactly 30 minutes.
-
Termination : Quench the reaction by adding an equal volume of ice-cold acetonitrile containing a distinct internal standard (e.g., Nicotine-d4 at 1 µM).
-
Self-Validation (QC) : Centrifuge the quenched mixture at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
-
Validation Check: The assay is self-validating through mass balance. The stoichiometric appearance of the N-demethylated product ((2R)-2-phenylpyrrolidine) alongside the disappearance of the +3 Da precursor validates enzymatic turnover. The absence of unlabeled formaldehyde (CH2O) in the byproduct stream confirms the isotopic integrity of the starting material was maintained throughout the assay.
-
References
-
Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences (PNAS), 102(41), 14919-14924.
-
Lewis, R. S., et al. (2012). Variable Nornicotine Enantiomeric Composition Caused by Nicotine Demethylase CYP82E4 in Tobacco Leaf. Journal of Agricultural and Food Chemistry, 60(45), 11226–11231.
-
Mesnard, F., et al. (2001). Alkaloid production in Nicotiana africana... Plant Science, 161(5), 1011-1018.
-
Pianezza, M., Sellers, E., & Tyndale, R. (1998). Nicotine metabolism defect reduces smoking. Nature, 393, 750.
-
Clearsynth. (2S)-1-Methyl-2-phenylpyrrolidine-D3 Technical Data & Product Specifications.
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pnas.org [pnas.org]
- 3. Molecular Dynamics Analysis Reveals Structural Insights into Mechanism of Nicotine N-Demethylation Catalyzed by Tobacco Cytochrome P450 Mono-Oxygenase | PLOS One [journals.plos.org]
- 4. Variable nornicotine enantiomeric composition caused by nicotine demethylase CYP82E4 in tobacco leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting matrix effects in (2R)-1-methyl-2-phenylpyrrolidine-d3 LC-MS assays
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in LC-MS assays involving (2R)-1-methyl-2-phenylpyrrolidine-d3. The content is structured to diagnose issues methodically, from initial identification to strategic resolution, ensuring robust and reliable bioanalytical data.
Foundational FAQs: Understanding the Challenge
This section addresses the fundamental concepts of matrix effects and the specific role of a stable isotope-labeled (SIL) compound like (2R)-1-methyl-2-phenylpyrrolidine-d3.
Q1: What are matrix effects in LC-MS and why are they a critical concern?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] This phenomenon can manifest as:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, reducing its signal intensity.[1][3][4]
-
Ion Enhancement: A less common effect where matrix components increase the analyte's signal intensity.[1][5]
These effects are a major concern in quantitative bioanalysis because they can severely compromise assay accuracy, precision, and sensitivity.[4] Inconsistent matrix effects between different samples or lots can lead to erroneous pharmacokinetic and toxicokinetic data, impacting drug development decisions.[6]
The primary mechanism in electrospray ionization (ESI) involves competition for charge on the surface of evaporating droplets or changes in droplet properties like viscosity and surface tension caused by matrix components.[4][5]
Q2: What is the specific role of a stable isotope-labeled (SIL) compound like (2R)-1-methyl-2-phenylpyrrolidine-d3?
A stable isotope-labeled compound such as (2R)-1-methyl-2-phenylpyrrolidine-d3 is considered the "gold standard" for use as an internal standard (IS) in quantitative LC-MS.[7][8][9] The rationale is that a SIL-IS has nearly identical physicochemical properties to the non-labeled analyte.[10]
Therefore, during sample preparation, chromatography, and ionization, the SIL-IS and the analyte should behave almost identically.[11] They will co-elute and experience the same degree of ion suppression or enhancement.[1][10] By calculating the peak area ratio of the analyte to the IS, the variability introduced by the matrix effect is normalized, leading to accurate quantification.[1][12]
However, if (2R)-1-methyl-2-phenylpyrrolidine-d3 is the analyte of interest itself (e.g., in a metabolic tracking study), a different, appropriate internal standard (e.g., a d5 or ¹³C-labeled version) must be used to compensate for matrix effects.
Q3: What are the most common sources of matrix effects in biological samples like plasma or serum?
In plasma and serum analysis, phospholipids are the most notorious cause of matrix effects, particularly ion suppression in ESI.[5][13][14][15] These endogenous molecules are major components of cell membranes and often co-extract with analytes during common sample preparation techniques like protein precipitation.[13] They can co-elute with target analytes or accumulate on the LC column and elute erratically in subsequent injections, causing reproducibility issues.[13][15]
Other sources of interference include:
-
Endogenous metabolites and salts.[16]
-
Proteins that were not fully removed during sample preparation.
-
Anticoagulants (e.g., EDTA, heparin) and sample stabilizers.[16]
-
Concomitant medications administered during a clinical study.[16][17]
Section 2: Identifying and Quantifying the Problem
Before a problem can be solved, it must be accurately diagnosed. This section provides systematic workflows and protocols to determine if inconsistent assay performance is due to matrix effects.
Q4: My assay for (2R)-1-methyl-2-phenylpyrrolidine-d3 shows poor accuracy and precision. How do I confirm if matrix effects are the cause?
Inconsistent accuracy and precision are hallmark signs of uncompensated matrix effects. A systematic investigation is required to confirm this. The following workflow provides a logical path for diagnosis.
Caption: Initial diagnostic workflow for matrix effect investigation.
Experimental Protocol 1: Quantitative Assessment via Post-Extraction Spike
This is the standard method to quantify the extent of matrix effects and is required by regulatory agencies.[18][19][20] The goal is to compare the analyte response in the presence of matrix components to the response in a clean solvent.
Methodology:
-
Prepare Three Sets of Samples at two concentrations (low and high QC levels):
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (from at least 6 different sources/lots) as per your method.[17][21] Spike the analyte and IS into the final extracted supernatant/reconstituted solution.
-
Set C (Pre-Spike Matrix / For Recovery): Spike the analyte and IS into the blank biological matrix before extraction. Process as usual. (This set is for determining recovery, but the data is often collected simultaneously).[20]
-
-
Analysis: Analyze a statistically relevant number of replicates (n=3 to 6) for each set by LC-MS.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF: IS-Normalized MF = (Mean Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)
-
Recovery (RE): RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)
-
Data Interpretation:
| Calculated Value | Interpretation | Acceptance Criteria (Typical) |
| MF < 1.0 | Ion Suppression | A value significantly different from 1.0 indicates a matrix effect. |
| MF > 1.0 | Ion Enhancement | A value significantly different from 1.0 indicates a matrix effect. |
| IS-Normalized MF | Efficacy of IS Correction | Should be close to 1.0 (e.g., 0.85 - 1.15).[3] |
| CV of MF across lots | Inter-lot Variability | Precision (%CV) should not be greater than 15%.[21] |
Experimental Protocol 2: Qualitative Assessment via Post-Column Infusion
This experiment is the "gold standard" for visualizing at which retention times ion suppression or enhancement occurs.[3][19][22]
Methodology:
-
Setup: Use a T-junction to continuously infuse a standard solution of your analyte (and IS) at a low, constant flow rate into the LC eluent stream after the analytical column but before the MS source.
-
Establish Baseline: Allow the infusion to stabilize, creating a high, steady baseline signal for the analyte's m/z transition.
-
Inject Blank Matrix: Inject a blank, extracted sample of the biological matrix onto the LC column.
-
Monitor Signal: Monitor the analyte's signal throughout the chromatographic run.
-
Interpretation:
-
Dips in the baseline indicate retention time zones where co-eluting matrix components cause ion suppression .[23]
-
Rises in the baseline indicate zones of ion enhancement .
-
This experiment will clearly show if your analyte's retention time coincides with a region of significant matrix interference.[23][24]
Section 3: Strategic Solutions & Troubleshooting Guides
Once matrix effects are confirmed and characterized, the focus shifts to mitigation. This section provides a decision-making framework and detailed protocols.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Scenario A: High Variability Between Lots (Unpredictable Matrix Effect)
Q5: My Matrix Factor is inconsistent across different plasma lots. What is the most effective way to solve this?
High inter-lot variability points to a sample preparation method that is not sufficiently removing interfering components.[6] Improving the selectivity of your sample cleanup is the most robust solution.[1][18][19]
Table: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Phospholipid Removal |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent (e.g., Acetonitrile).[18] | Fast, simple, inexpensive. | Non-selective, significant residual phospholipids.[4][15] | Poor |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases.[1] | Cleaner than PPT, removes salts and many polar interferences. | Can be labor-intensive, requires solvent optimization. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1][18] | Highly selective, can provide very clean extracts.[8] | Requires method development, more expensive. | Good to Excellent |
| Phospholipid Depletion Plates | Specialized SPE (e.g., HybridSPE) that specifically targets and removes phospholipids.[14] | Excellent phospholipid removal, combines simplicity of PPT.[14] | Higher cost per sample. | Excellent |
Recommendation: For robust bioanalysis, move from Protein Precipitation to a more selective technique like Solid-Phase Extraction (SPE) . Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often very effective at removing phospholipids and other interferences.[18]
Scenario B: Consistent Ion Suppression at Analyte Retention Time
Q6: My post-column infusion experiment shows a consistent zone of ion suppression that overlaps with my analyte peak. What are my options?
This is a classic co-elution problem. The solution is to improve the chromatographic separation between your analyte and the interfering matrix components.[1][19][23]
Troubleshooting Steps:
-
Change Column Chemistry: If you are using a standard C18 column, phospholipids may be strongly retained and elute broadly. Consider a different stationary phase like Phenyl-Hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.
-
Modify the Gradient:
-
Make the initial part of the gradient shallower to increase separation between early-eluting interferences and your analyte.
-
Incorporate a high-organic wash step at the end of each run to ensure late-eluting components like phospholipids are fully eluted from the column before the next injection.[13]
-
-
Adjust Mobile Phase pH: If your analyte and key interferences have different pKa values, adjusting the mobile phase pH can alter their retention times differently, potentially resolving the co-elution.
Scenario C: Poor Internal Standard Performance
Q7: I'm using (2R)-1-methyl-2-phenylpyrrolidine-d3 as an IS for its non-labeled analog, but the IS-Normalized Matrix Factor is poor and variable. Why isn't it compensating correctly?
This is a critical issue that can occur even with a SIL-IS. The most likely cause is the deuterium isotope effect .[11]
Explanation:
The replacement of hydrogen with deuterium (a heavier isotope) can slightly alter the physicochemical properties of the molecule, particularly its lipophilicity.[11] In reversed-phase chromatography, this can cause the deuterated standard (d3) to elute slightly earlier than the non-labeled analyte.[8]
If this slight retention time shift places the analyte and the IS in different regions of a steep ion suppression gradient, they will experience differential matrix effects, and the IS will fail to compensate accurately.[11]
Troubleshooting Steps:
-
Confirm the RT Shift: Carefully overlay the extracted ion chromatograms for the analyte and the IS from a single injection. Zoom in on the peaks to see if there is a discernible difference in their retention times.
-
Adjust Chromatography: Modify your gradient to be shallower around the elution time of your analyte. This may broaden the peaks slightly but can force the analyte and IS to co-elute more closely, ensuring they experience the same matrix environment.
-
Consider a Better IS: If chromatographic adjustments fail, the d3-labeled standard may not be suitable for this specific matrix. The best practice is to use a ¹³C or ¹⁵N-labeled internal standard. These heavier isotopes do not typically cause a chromatographic shift, making them more reliable for compensating for matrix effects.[10]
Section 4: Regulatory Compliance
Q8: What are the regulatory expectations for matrix effect assessment during method validation?
Regulatory bodies like the U.S. FDA and the International Council for Harmonisation (ICH) have clear guidelines for bioanalytical method validation.
Table: Summary of Regulatory Requirements for Matrix Effect Validation (Based on FDA & ICH M10) [17][21][25]
| Parameter | Requirement | Rationale |
| Matrix Source | Evaluate matrix from at least 6 different individual sources/lots. | To ensure the method is robust against inter-subject variability. |
| Concentrations | Test at low and high QC concentrations. | To ensure consistency across the calibration range. |
| Replicates | Analyze at least 3 replicates for each source at each concentration. | To ensure statistically meaningful results. |
| Accuracy | For each source, the mean accuracy should be within ±15% of the nominal concentration. | To demonstrate that the matrix from any given individual does not unduly bias the results. |
| Precision | The overall precision (%CV) for all measurements should not be greater than 15%. | To demonstrate the reproducibility of the method across different matrix sources. |
Failure to properly validate and control for matrix effects is a common reason for the rejection of regulatory submissions.[6]
References
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
- NorthEast BioLab. (n.d.).
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- ResolveMass Laboratories Inc. (2025).
- U.S. Food and Drug Administration. (2018).
- ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- van der Nagel, B. H. C., et al. (n.d.).
- Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis.
- Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples.
- van der Nagel, B. H. C., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
- van der Nagel, B. H. C., et al. (n.d.).
- Selvan, R., et al. (n.d.).
- Chromatography Online. (2025).
- Licea-Perez, H., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Xu, R., et al. (n.d.).
- Furey, A., et al. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
- Liu, D., et al. (n.d.).
- Ortiz-Villanueva, E., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC.
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- Zhang, K., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- Patel, N., et al. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC.
- Chen, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- U.S. Food and Drug Administration. (n.d.).
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Journal of Pesticide Science. (2024). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
- Furey, A., et al. (2013).
- Dolan, J. W. (n.d.). Ion Suppression in LC–MS–MS — A Case Study. LC Troubleshooting Bible.
- Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.
Sources
- 1. longdom.org [longdom.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. lctsbible.com [lctsbible.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
Technical Support Center: Isotopic Integrity of (2R)-1-methyl-2-phenylpyrrolidine-d3
Welcome to the technical support center for (2R)-1-methyl-2-phenylpyrrolidine-d3. This resource is designed for researchers, scientists, and drug development professionals to ensure the isotopic and chemical integrity of this valuable deuterated compound throughout its handling and application. Deuterated molecules are critical tools in modern pharmaceutical research, offering pathways to improved metabolic stability, enhanced safety profiles, and novel therapeutic opportunities.[1][2][3] The substitution of hydrogen with deuterium can significantly alter a drug's pharmacokinetic properties by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic processes.[2][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange, and why is it a concern for (2R)-1-methyl-2-phenylpyrrolidine-d3?
A1: Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[7] This is a significant concern for (2R)-1-methyl-2-phenylpyrrolidine-d3 because the therapeutic and research benefits of this compound are directly linked to the presence of deuterium at a specific molecular position. The loss of deuterium through D-H exchange negates the advantages conferred by the kinetic isotope effect, potentially altering the compound's metabolic fate and efficacy.[2][4]
Q2: What are the primary factors that can induce D-H exchange in my sample?
A2: The principal drivers of D-H exchange are exposure to acidic or basic conditions and the presence of protic solvents (e.g., water, methanol).[7][8] The rate of exchange is highly dependent on the pH of the solution.[8] Additionally, elevated temperatures can accelerate the exchange process. For (2R)-1-methyl-2-phenylpyrrolidine-d3, the hydrogen atoms on the carbon adjacent to the nitrogen atom (α-carbon) are potentially susceptible to exchange under certain catalytic conditions.[8]
Q3: How can I prevent D-H exchange during storage?
A3: Proper storage is the first line of defense against isotopic dilution. To maintain the integrity of (2R)-1-methyl-2-phenylpyrrolidine-d3, adhere to the following storage protocols:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage.[9] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[10] | Prevents oxidative degradation and minimizes exposure to atmospheric moisture.[9] |
| Container | Use amber glass vials with tight-fitting seals.[9][10] | Protects the compound from light, which can catalyze degradation, and prevents moisture ingress. |
| Environment | Store in a dry place or desiccator.[9] | Minimizes contact with atmospheric water, a primary source of protons for D-H exchange. |
Q4: I need to dissolve (2R)-1-methyl-2-phenylpyrrolidine-d3 for my experiment. What solvents should I use?
A4: The choice of solvent is critical. Whenever possible, use aprotic deuterated solvents such as chloroform-d (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d6), or acetonitrile-d3 (CD₃CN).[11] If a protic solvent is unavoidable, use its deuterated counterpart, like methanol-d4 (CD₃OD) or deuterium oxide (D₂O), to minimize isotopic dilution.[11] Be aware that even deuterated protic solvents can participate in exchange with any residual water.
Q5: Can D-H exchange occur during analytical procedures like NMR or LC-MS?
A5: Yes, analytical procedures can introduce risks of D-H exchange.
-
NMR Spectroscopy: The use of non-deuterated or low-purity deuterated solvents can lead to exchange. Always use high-purity deuterated solvents (≥99.8%) to minimize proton interference.[11] If your compound has labile protons (e.g., -OH, -NH), adding a drop of D₂O can intentionally exchange these protons, helping to identify their signals which will subsequently disappear from the ¹H NMR spectrum.[12][13]
-
LC-MS: The mobile phase can be a source of protons. If D-H exchange is a concern, consider using a mobile phase prepared with deuterated solvents. However, this is often impractical. More commonly, ensure that the pH of the mobile phase is neutral and that the analysis time is minimized to reduce the opportunity for exchange.
Troubleshooting Guides
Scenario 1: Loss of Isotopic Purity Detected by Mass Spectrometry
Problem: Your mass spectrometry data shows a significant M+2 or M+1 peak, indicating a loss of deuterium from your (2R)-1-methyl-2-phenylpyrrolidine-d3 sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of isotopic purity.
Detailed Steps:
-
Review your sample preparation protocol. Identify any steps where the compound is exposed to protic solvents (water, methanol, etc.). If so, switch to aprotic or deuterated solvents.
-
Check the pH of all aqueous solutions. Acidic or basic conditions can catalyze D-H exchange.[8] Adjust the pH to a neutral range (6.5-7.5) if possible.
-
Evaluate your storage and handling procedures. Ensure the compound is stored under the recommended conditions (see FAQ 3). Allow the container to warm to room temperature before opening to prevent condensation.[9]
-
Consider sources of contamination. Residual water in solvents or on glassware can contribute to D-H exchange. Use fresh, high-purity solvents and properly dried glassware.
Scenario 2: Unexpected Peaks in ¹H NMR Spectrum
Problem: Your ¹H NMR spectrum of (2R)-1-methyl-2-phenylpyrrolidine-d3 shows signals in the region where the deuterated methyl group protons would appear, suggesting back-exchange.
Troubleshooting Protocol:
-
Verify Solvent Purity: Ensure the deuterated solvent used for the NMR analysis is of high isotopic purity (≥99.8%). Lower purity solvents contain residual protons that can exchange with your compound.[11]
-
"D₂O Shake" Experiment: To confirm if the unexpected peaks are from exchangeable protons, add a drop of D₂O to your NMR tube, shake gently, and re-acquire the spectrum. If the peaks disappear or diminish, it confirms they are from labile protons that have undergone exchange.[12]
-
Dry Your Sample: If your compound was exposed to moisture, you can attempt to remove residual water by co-evaporation with a small amount of an appropriate deuterated solvent like chloroform-d or benzene-d6, followed by drying under high vacuum.
-
Handle Under Inert Atmosphere: Prepare your NMR sample in a glove box or under a stream of dry nitrogen or argon to minimize exposure to atmospheric moisture.[14]
Mechanism of Acid-Catalyzed D-H Exchange
Understanding the mechanism of D-H exchange can aid in its prevention. Below is a simplified representation of an acid-catalyzed exchange at a carbon adjacent to a heteroatom.
Caption: Simplified acid-catalyzed D-H exchange mechanism.
This guide provides a foundational understanding of the factors influencing the isotopic stability of (2R)-1-methyl-2-phenylpyrrolidine-d3. By implementing these best practices for storage, handling, and experimental execution, researchers can ensure the integrity of their deuterated compounds and the reliability of their results.
References
- Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability - Benchchem.
- 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd.
- Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design - Cambridge Isotope Laboratories.
- The kinetic isotope effect in the search for deuterated drugs.
- understanding deuterium kinetic isotope effect in drug metabolism - Benchchem.
- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC - NIH.
-
Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed. Available at: [Link]
-
Applications of Deuterium in Medicinal Chemistry - ACS Publications. Available at: [Link]
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds | Benchchem.
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC. Available at: [Link]
- The Role of Deuterated Compounds in Pharmaceutical Research: Application Notes and Protocols - Benchchem.
- rom Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs.
-
Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. Available at: [Link]
-
Deuterium isotope exchange between carboxylic acids and hydrogen - AIP Publishing. Available at: [Link]
-
Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives - DSpace@MIT. Available at: [Link]
-
Hydrogen–deuterium exchange - Wikipedia. Available at: [Link]
-
What is the storage conditions and protocol for deuterated standards of organic compounds? | ResearchGate. Available at: [Link]
-
Mechanisms and uses of hydrogen exchange - PMC. Available at: [Link]
-
Selection Guide on Deuterated Solvents for NMR - Labinsights. Available at: [Link]
-
Deuterium Exchange - Chemistry LibreTexts. Available at: [Link]
-
Base-catalyzed Hydrogen Deuterium Exchange at the α-Carbon of Ethyl Cinnamate and Certain Related Compounds | Journal of the American Chemical Society. Available at: [Link]
-
Hydrogen deuterium exchange defines catalytically linked regions of protein flexibility in the catechol O-methyltransferase reaction | PNAS. Available at: [Link]
-
Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms - Frontiers. Available at: [Link]
-
Exchangeable Protons and Deuterium Exchange | OpenOChem Learn. Available at: [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry) - Study Mind. Available at: [Link]
-
Hydrogen Deuterium Isotope Effect on Exchange Rates in η2 Bond Transition Metal Dihydrogen Complexes Revealed by 2H Solid State NMR Spectroscopy | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Effects of cyclodextrins on the chemical stability of drugs - PubMed. Available at: [Link]
-
Two pH-directed coordination polymers of cadmium isomers based on a semi-rigid polycarboxylic acid: crystal structure and fluorescence sensing of tetracyclines - CrystEngComm (RSC Publishing). Available at: [Link]
-
Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of Fenbufen and Fenoprofen Using CD and NMR Spectroscopy - MDPI. Available at: [Link]
-
(PDF) N-Methyl-2-pyrrolidone hydrochloride - ResearchGate. Available at: [Link]
-
A stable Ln(iii)-functionalized Cd(ii)-based metal–organic framework: tunable white-light emission and fluorescent probe for monitoring bilirubin - RSC Publishing. Available at: [Link]
Sources
- 1. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. isotope.com [isotope.com]
- 5. Portico [access.portico.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 13. studymind.co.uk [studymind.co.uk]
- 14. labinsights.nl [labinsights.nl]
Technical Support Center: Optimizing ESI+ for 1-methyl-2-phenylpyrrolidine-d3
Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this troubleshooting guide and FAQ to address the specific physicochemical challenges of ionizing 1-methyl-2-phenylpyrrolidine-d3 . By understanding the causality behind mass spectrometry parameters, you can transition from trial-and-error to a deterministic, self-validating analytical workflow.
Part 1: Frequently Asked Questions (FAQs)
Q: What are the optimal mobile phase conditions for ionizing 1-methyl-2-phenylpyrrolidine-d3? A: 1-methyl-2-phenylpyrrolidine-d3 is a highly basic tertiary amine (pyrrolidine derivative) with an estimated pKa of ~8.0. To maximize ionization efficiency in positive electrospray ionization (ESI+), the analyte must be pre-protonated in solution before entering the source[1]. We recommend using an aqueous mobile phase modified with 0.1% Formic Acid (FA) (pH ~2.7) paired with Acetonitrile[2]. Acetonitrile is strictly preferred over methanol here; its lower surface tension and heat of vaporization facilitate more efficient Rayleigh fission during droplet desolvation, directly increasing the yield of gas-phase[M+H]+ ions (m/z 165.2)[1].
Q: I am observing a lower-than-expected m/z 165.2 signal, but I see a strong peak around m/z 134. Is my compound undergoing in-source fragmentation? A: Yes. The pyrrolidine ring is highly susceptible to fragmentation if the kinetic energy in the source is too high. In-source fragmentation occurs when the Declustering Potential (DP) or Cone Voltage is set excessively high, causing the [M+H]+ ion to collide violently with residual gas molecules in the intermediate vacuum region. For nicotine analogs, a DP between 40 V and 60 V is typically optimal to prevent premature ring opening[3]. Self-Validation Check: To verify your DP is optimized, infuse the compound and monitor the ratio of m/z 165.2 to m/z 134. If the ratio drops below 10:1, decrease your DP in 5 V increments until the intact precursor ion is maximized.
Q: Will the acidic mobile phase cause H/D exchange and loss of my -d3 label? A: No. The deuterium atoms in 1-methyl-2-phenylpyrrolidine-d3 are located on the N-methyl group (N-CD3)[4]. Because these deuteriums are bound to carbon rather than a heteroatom (like O or N), they are non-exchangeable under standard acidic LC-MS conditions. You will not observe "isotope scrambling" or reversion to the unlabeled mass (m/z 162.2) by using 0.1% formic acid.
Q: How do I resolve severe ion suppression when analyzing this compound in complex biological matrices? A: Ion suppression in ESI+ is often caused by co-eluting endogenous phospholipids or salts competing for charge on the droplet surface. To resolve this, switch your sample preparation from standard Protein Precipitation (PPT) to Supported Liquid Extraction (SLE) . SLE has been shown to significantly improve the signal-to-noise ratio and absolute recovery (up to 100%) for structurally similar tertiary amines and nicotine metabolites by stripping away matrix interferents prior to LC-MS/MS analysis[5].
Part 2: Experimental Protocols & Methodologies
Step-by-Step ESI+ Optimization Protocol
Follow this self-validating methodology to establish your mass spectrometry parameters:
-
Solution Preparation: Prepare a 1 µg/mL tuning solution of 1-methyl-2-phenylpyrrolidine-d3 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Setup Direct Infusion: Connect the tuning solution to the ESI source via a syringe pump at a flow rate of 10 µL/min. Tee this flow into a 0.2 mL/min stream of mobile phase from the LC to accurately simulate the chromatographic environment.
-
MS1 Optimization:
-
Operate the mass spectrometer in ESI positive mode (ESI+).
-
Scan from m/z 100 to 250.
-
Locate the protonated precursor ion [M+H]+ at m/z 165.2.
-
Adjust the Capillary/Ion Spray Voltage (typically 3000–4000 V) until the signal plateaus[3].
-
-
Desolvation Tuning: Increase the Desolvation/Drying Gas Temperature to 300–350 °C. Because 1-methyl-2-phenylpyrrolidine is a relatively small, semi-volatile molecule, exceeding 400 °C will cause premature evaporation and signal loss.
-
MS/MS (MRM) Optimization:
-
Isolate m/z 165.2 in Q1.
-
Perform a collision energy (CE) sweep from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.
-
Identify the most abundant product ions (e.g., loss of methylamine) and select the top two for the Quantifier and Qualifier MRM transitions.
-
Part 3: Data Presentation & Visualization
Table 1: Starting ESI+ Optimization Parameters for 1-methyl-2-phenylpyrrolidine-d3
| Parameter | Recommended Starting Value | Causality / Rationale |
| Ionization Mode | ESI Positive (ESI+) | Tertiary amines easily accept a proton to form [M+H]+. |
| Mobile Phase Modifier | 0.1% Formic Acid | Lowers pH to ~2.7, ensuring >99% protonation in solution. |
| Capillary / IS Voltage | 3500 V | Provides sufficient electric field for Taylor cone formation. |
| Desolvation Temperature | 350 °C | High enough for Rayleigh fission; low enough to prevent analyte evaporation. |
| Declustering Potential (DP) | 50 V | Prevents in-source fragmentation of the pyrrolidine ring. |
| Precursor Ion (Q1) | m/z 165.2 | Monoisotopic mass of the protonated -d3 labeled analyte. |
System Workflows and Logical Relationships
Step-by-step workflow for optimizing ESI+ parameters for 1-methyl-2-phenylpyrrolidine-d3.
Causal relationship between mobile phase pH, desolvation temperature, and ESI+ sensitivity.
References
- (2S)-1-Methyl-2-phenylpyrrolidine-D3 CLEARSYNTH
- Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configur
- Optimization of a Differential Ion Mobility Spectrometry–Tandem Mass Spectrometry Method for High-Throughput Analysis of Nicotine and Related Compounds: Application to Electronic Cigarette Refill Liquids Analytical Chemistry - ACS Public
- Ultra-Sensitive SLE-LC-MS/MS Method Optimization for Nicotine Metabolites Measurement in Human Serum NJ.gov
- Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds Frontiers
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. clearsynth.com [clearsynth.com]
- 5. nj.gov [nj.gov]
Technical Support Center: A Guide to Resolving HPLC Peak Tailing for Basic Phenylpyrrolidine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of basic phenylpyrrolidine compounds. As a senior application scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. This guide will equip you to systematically troubleshoot and resolve these common, yet often frustrating, analytical challenges.
Understanding the Core Problem: Why Do Basic Compounds Tail?
Peak tailing in reversed-phase HPLC, especially for basic compounds like many phenylpyrrolidines, is a frequent obstacle.[1][2][3] The ideal chromatographic peak is a symmetrical, Gaussian shape. Tailing occurs when a portion of the analyte molecules is retained longer than the main band, leading to an asymmetrical peak with a drawn-out trailing edge.[2] This is not merely a cosmetic issue; it can significantly compromise resolution between closely eluting peaks, affect accurate integration and quantification, and indicate inefficiencies in the separation method.[2]
The primary culprit behind this phenomenon is the secondary interaction between the basic analyte and the stationary phase.[1][4] Specifically, the positively charged basic functional groups (like the amine in the pyrrolidine ring) interact with negatively charged, ionized silanol groups (Si-O⁻) that reside on the surface of silica-based stationary phases.[1][4][5][6] This ion-exchange interaction acts as a secondary, and often stronger, retention mechanism in addition to the desired hydrophobic interactions of the reversed-phase separation.[1][5] This leads to some analyte molecules being "stuck" on the column for longer, causing the characteristic peak tail.[1][4]
The following sections will delve into specific, actionable strategies to mitigate these unwanted interactions and achieve symmetrical, sharp peaks for your phenylpyrrolidine compounds.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This guide is structured in a question-and-answer format to directly address the problems you are likely facing at the bench. We will explore solutions from the perspective of mobile phase optimization, column chemistry selection, and other experimental parameters.
Section 1: Mobile Phase Optimization — Your First Line of Defense
Optimizing the mobile phase is often the most effective and immediate way to improve peak shape for basic compounds.[3][7]
Question: My phenylpyrrolidine compound is showing significant tailing. Where do I start with my mobile phase?
Answer: Start by adjusting the pH of your mobile phase. The ionization state of both your basic analyte and the surface silanol groups is highly pH-dependent.[8][9][10]
The Causality: At a mid-range pH (e.g., pH 4-7), the silanol groups on the silica surface (with a pKa around 3.8-4.2) become deprotonated and negatively charged.[11] Your basic phenylpyrrolidine analyte, being protonated, will carry a positive charge. This charge difference leads to strong ionic interactions and, consequently, peak tailing.[1][6]
Protocol 1: Low pH Mobile Phase for Silanol Suppression
This is the most common and highly effective strategy.
-
Objective: To protonate the surface silanol groups, thereby neutralizing their negative charge and minimizing ionic interactions with your basic analyte.[1][4][12]
-
Procedure:
-
Prepare an aqueous mobile phase with a pH of ≤ 3.0.[1][3][12] A common choice is a 10-20 mM phosphate buffer adjusted to pH 2.5.[12]
-
Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) are also frequently used acidic modifiers. TFA is a stronger acid and can be more effective at neutralizing silanols, but it can cause ion suppression in mass spectrometry.[6]
-
Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol).[10]
-
-
Expected Outcome: A significant reduction in peak tailing and improved peak symmetry. You may also observe a decrease in retention time for your basic analyte, which can be compensated for by reducing the percentage of the organic solvent in your mobile phase.[1]
A Word of Caution: Standard silica-based columns can be unstable at very low pH (< 2.5), which can lead to the dissolution of the silica.[1] It is advisable to use columns specifically designed for low pH applications, such as those with stable bonding technologies.
Question: I've tried a low pH mobile phase, but I'm still seeing some tailing. What's my next step?
Answer: If lowering the pH alone is insufficient, consider adding a competing base to your mobile phase or increasing the buffer concentration.
The Causality: A competing base, also known as a silanol suppressor, is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase.[12] This effectively "masks" the silanols, preventing your analyte from interacting with them.[12][13]
Protocol 2: Using a Competing Base (Amine Additive)
-
Objective: To block active silanol sites and reduce analyte-silanol interactions.
-
Procedure:
-
Expected Outcome: Improved peak shape for your basic phenylpyrrolidine compound.
-
Important Consideration: While effective, the long-term use of amine additives can sometimes lead to a shorter column lifetime by accelerating the hydrolysis of the stationary phase.[12]
Table 1: Comparison of Mobile Phase Strategies for Basic Phenylpyrrolidine Compounds
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Low pH (≤ 3) | Protonates and neutralizes surface silanols.[1][12] | Highly effective, simple to implement. | May decrease analyte retention; potential for silica dissolution with non-specialized columns.[1] |
| Competing Base (e.g., TEA) | Masks active silanol sites.[12][13] | Can be very effective when low pH is not sufficient. | May shorten column lifetime; can interfere with MS detection.[12] |
| Increased Buffer Concentration | Masks silanol interactions and maintains a stable pH. | Can improve peak shape and method robustness. | High salt concentrations can be problematic for MS and may precipitate in high organic mobile phases. |
| High pH (>8) | Neutralizes the basic analyte, minimizing its positive charge. | Can provide excellent peak shape. | Requires specialized hybrid or polymer-based columns that are stable at high pH.[2] |
Section 2: Column Selection — The Foundation of a Good Separation
The choice of HPLC column is critical for achieving good peak shape with basic analytes.[3][15]
Question: I'm developing a new method for a phenylpyrrolidine derivative. What type of column should I choose to avoid peak tailing from the start?
Answer: Opt for a modern, high-purity, "Type B" silica column that has been specifically designed for the analysis of basic compounds.[3][16] These columns have significantly fewer and less acidic residual silanol groups compared to older "Type A" silica.[12][16]
The Causality: The manufacturing process for Type B silica minimizes metal contamination, which can activate silanol groups and increase their acidity.[5][11] This results in a more inert surface that is less prone to secondary interactions with basic analytes.[16]
Key Column Technologies to Consider:
-
End-Capped Columns: After the primary stationary phase (like C18) is bonded to the silica, a process called "end-capping" is used to react many of the remaining accessible silanol groups with a small, less polar group.[1][4] This further reduces the number of active sites available to interact with your basic analyte.[1][4][5]
-
Polar-Embedded Columns: These columns have a polar group (e.g., an amide or carbamate) embedded within the long alkyl chain of the stationary phase. This polar group can help to shield the residual silanol groups from interacting with basic analytes, leading to improved peak shape.[13][17]
-
Hybrid Particle Technology: Columns based on hybrid organic/inorganic silica particles often exhibit better pH stability, allowing for the use of higher pH mobile phases where the basic analyte is neutral, thus eliminating the problematic ionic interactions.[15]
-
Positively Charged Surfaces: Some modern columns have a low level of positive charge on the surface at acidic pH.[15] This can help to repel the positively charged basic analytes, preventing them from getting close enough to interact with the underlying silanol groups.
Experimental Workflow: A Logical Troubleshooting Path
When encountering peak tailing with your basic phenylpyrrolidine compound, a systematic approach is key. The following diagram illustrates a recommended troubleshooting workflow.
Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.
Interaction at the Silica Surface
The following diagram visualizes the interaction between a basic analyte and the silica surface at different pH conditions, which is the root cause of peak tailing.
Caption: Analyte-silica interaction at different mobile phase pH values.
Frequently Asked Questions (FAQs)
Q1: Can mass overload cause peak tailing for my basic compound? A: Yes, injecting too much sample can lead to mass overload, which can cause peak tailing for any compound, not just basics.[13] If you observe that the peak shape deteriorates as you increase the injection volume or concentration, try reducing the amount of sample injected.[13]
Q2: I've optimized my mobile phase and am using a good quality column, but I still see some tailing. Could it be my HPLC system? A: It's possible. Extra-column volume, which is the volume within the HPLC system outside of the column (e.g., in tubing and fittings), can contribute to band broadening and peak tailing.[2] Ensure you are using tubing with a narrow internal diameter and that all fittings are properly made to minimize dead volume.[2]
Q3: Does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: While the primary effect on tailing comes from pH and silanol interactions, the organic modifier can play a secondary role. Sometimes, switching from one to the other can alter selectivity and may have a minor impact on peak shape. It is worth investigating during method development.
Q4: What is an acceptable level of peak tailing? A: The United States Pharmacopeia (USP) tailing factor (T) is a common measure of peak asymmetry. A value of T=1.0 indicates a perfectly symmetrical peak. For many applications, a tailing factor of less than 1.5 is considered acceptable, although for high-resolution separations, a value closer to 1.0 is desirable.
Q5: Are there alternatives to silica-based columns for analyzing basic compounds? A: Yes, columns with stationary phases based on organic polymers or zirconia can be excellent alternatives as they do not have the issue of silanol interactions.[3] These columns often offer a wider pH stability range.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose and resolve peak tailing issues for your basic phenylpyrrolidine compounds, leading to more robust, reliable, and accurate HPLC data.
References
-
Peak Tailing in HPLC - Element Lab Solutions. (URL: [Link])
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (URL: [Link])
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). (URL: [Link])
-
Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. (2025, July 3). (URL: [Link])
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (URL: [Link])
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). (URL: [Link])
-
How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. (URL: [Link])
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). (URL: [Link])
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. (2022, May 20). (URL: [Link])
-
Which column for basic analytes - Chromatography Forum. (2008, March 15). (URL: [Link])
-
Preparative HPLC Columns & Parts - Waters Corporation. (URL: [Link])
-
ACE News - HPLC. (URL: [Link])
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (URL: [Link])
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (URL: [Link])
-
CORTECS Solid Core C18 Columns - Waters Corporation. (URL: [Link])
-
HPLC Troubleshooting Guide. (URL: [Link])
-
HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. (2025, November 5). (URL: [Link])
-
Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325 - Waters. (2022, June 25). (URL: [Link])
-
HPLC Troubleshooting Guide. (URL: [Link])
-
Agilent HPLC Columns | Analytics-Shop. (URL: [Link])
-
Agilent ZORBAX Column Selection Guide for HPLC - Postnova Analytics GmbH. (URL: [Link])
-
Agilent HPLC Columns - ZORBAX, Poroshell, Polaris & Pursuit - Chrom Tech. (URL: [Link])
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). (URL: [Link])
-
LC Column Formats for UHPLC Systems - Phenomenex. (URL: [Link])
-
The Importance of Mobile Phase pH in Chromatographic Separations. (URL: [Link])
-
HPLC and UHPLC Columns for Small Molecule Separations - Agilent. (URL: [Link])
-
Waters COLUMNS AND ANALYTICAL STANDARDS AND REAGENTS Selection Guide. (URL: [Link])
-
Control pH During Method Development for Better Chromatography - Agilent. (URL: [Link])
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])
-
LC and LC/MS Columns - Agilent. (URL: [Link])
-
Phenomenex HPLC Column Equivalent - Luna, Gemini, Aqua, Cosmosil & More. (URL: [Link])
-
Why Do Peaks Tail? - LC Troubleshooting Bible. (URL: [Link])
-
HPLC Columns: High-Performance Liquid Chromatography Solutions - Phenomenex. (URL: [Link])
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). (URL: [Link])
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2025, November 27). (URL: [Link])
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. hplc.eu [hplc.eu]
- 6. support.waters.com [support.waters.com]
- 7. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. hplc.eu [hplc.eu]
- 15. welch-us.com [welch-us.com]
- 16. lctsbible.com [lctsbible.com]
- 17. Which column for basic analytes - Chromatography Forum [chromforum.org]
Technical Support Center: Extraction of (2R)-1-methyl-2-phenylpyrrolidine-d3 from Human Plasma
Welcome to the technical support guide for the bioanalysis of (2R)-1-methyl-2-phenylpyrrolidine-d3. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. As a deuterated analog, this compound is typically used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its parent compound in human plasma.
Achieving high, reproducible recovery from a complex biological matrix like plasma is paramount for accurate and reliable data in pharmacokinetic and toxicokinetic studies.[1] This guide addresses the common challenges you may encounter, from low recovery and high variability to insidious matrix effects, providing scientifically-grounded solutions and step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to directly answer the critical questions that arise during method development and sample analysis.
Q1: My overall recovery of (2R)-1-methyl-2-phenylpyrrolidine-d3 is low and inconsistent. Where do I begin troubleshooting?
Low recovery is a multifaceted problem that can stem from analyte loss at any point in the workflow.[1][2] The most effective initial step is to perform a systematic investigation to pinpoint where your analyte is being lost.
Recommended Action: Analyte Tracking Study Instead of treating the extraction as a single step, collect and analyze the liquid fractions from every stage of your current protocol.[3][4]
-
Post-Protein Precipitation: Analyze the supernatant after centrifugation.
-
LLE Aqueous Phase: After extraction, analyze the remaining aqueous layer.
-
SPE Flow-through: Collect and analyze the fraction that passes through the cartridge during sample loading.[4]
-
SPE Wash Fractions: Collect and analyze each wash step separately.
-
Final Eluate: This is your target fraction.
If the analyte is found in the flow-through or wash fractions, it indicates a problem with sorbent binding or an overly aggressive wash step.[3][4] If it remains in the post-LLE aqueous phase, your pH or extraction solvent is suboptimal. If the analyte is not found in any fraction, it may be irreversibly adsorbed to the sorbent or labware.[4][5] This systematic approach will guide you to the specific protocol step that requires optimization.
Caption: Workflow for pH-controlled Liquid-Liquid Extraction (LLE).
Q4: What is the best Solid-Phase Extraction (SPE) strategy for this compound to maximize recovery and purity?
For a basic compound like (2R)-1-methyl-2-phenylpyrrolidine-d3, a mixed-mode strong cation exchange (MCX) SPE sorbent is the most powerful and selective option. [6][7]This type of sorbent provides two retention mechanisms: reversed-phase (hydrophobic) and strong cation exchange (ionic). This dual nature allows for aggressive wash steps that remove a wide range of interferences, resulting in exceptionally clean extracts.
Mixed-Mode SPE Protocol Explained: The key is to manipulate the pH at each step to control the analyte's charge state and its interaction with the sorbent.
-
Condition & Equilibrate: Prime the sorbent with methanol and then equilibrate with an acidic buffer (e.g., 100 mM phosphate buffer at pH 6.0). [6]This prepares the sorbent for sample loading.
-
Load: Adjust the plasma sample pH to be at least two units below the analyte's pKa (e.g., pH < 7.5). This ensures the analyte is fully protonated (positively charged) and will bind strongly to the negatively charged cation-exchange functional groups on the sorbent.
-
Wash 1 (Organic): Use a solvent like methanol to wash away hydrophobic, neutral, and weakly-bound interferences (e.g., phospholipids). [6]4. Wash 2 (Aqueous Acidic): Use a dilute acid (e.g., 0.1 M HCl) to wash away basic interferences that are weaker than your analyte. Your strongly basic analyte will remain retained. [6]5. Elute: Apply an elution solvent containing a base, such as 5% ammonium hydroxide in methanol or ethyl acetate/IPA . [6]The ammonia neutralizes the analyte's positive charge, disrupting its ionic bond with the sorbent and allowing it to elute.
Caption: Step-by-step logic for Mixed-Mode Cation Exchange SPE.
Q5: My internal standard recovery is acceptable, but the signal is still highly variable between samples. Could this be a matrix effect?
Yes, this is a classic sign of matrix effects. [8]Matrix effects occur when co-eluting endogenous components from the plasma (like phospholipids) interfere with the ionization of your analyte in the mass spectrometer source, causing either suppression or enhancement of the signal. [9][10]Since the concentration and composition of these interferences can vary from one plasma sample to another, the result is high variability in your analyte/IS response.
How to Mitigate Matrix Effects:
-
Improve Sample Cleanup: This is the most effective approach. Matrix effects are a direct result of insufficient sample cleanup. [10]Switching from PPT to a more rigorous method like mixed-mode SPE (see Q4) will remove a significantly larger portion of interfering compounds. [11][12]2. Optimize Chromatography: Adjust your LC gradient to achieve better separation between your analyte and the "matrix." Phospholipids often elute in the mid-to-late part of a typical reversed-phase gradient. Increasing the organic content or extending the gradient may help elute your analyte in a cleaner region of the chromatogram. [13]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): You are already doing this by using the -d3 version. The purpose of a SIL-IS is to co-elute perfectly with the analyte and be affected by matrix suppression in the exact same way, thereby providing a stable analyte-to-IS ratio. [8][14]However, if you are still seeing issues, it may point to a problem with the IS itself (see Q6).
Q6: I am using the correct deuterated internal standard, but it doesn't seem to be fully correcting for the variability. Why would this happen?
While SIL-IS are the gold standard, they are not infallible. Several factors can cause a deuterated IS to "fail" in its role of perfectly tracking the analyte.
-
The Deuterium Isotope Effect: The C-D bond is slightly stronger than the C-H bond. This can cause the deuterated IS to have a slightly different retention time (usually eluting a fraction earlier) than the non-deuterated analyte in reversed-phase chromatography. [15][16]If this chromatographic shift is significant enough to place the IS in a different zone of matrix suppression than the analyte, it will not correct for the variability accurately. [15]2. Isotopic Purity and Cross-Talk: Your IS standard may contain a small percentage of the unlabeled analyte, which can interfere with quantification at the lower limit of quantification (LLOQ). [14][16]Conversely, the natural isotopic abundance of the analyte can contribute to the IS signal, a problem at the upper limit of quantification (ULOQ). [16]Regulatory guidance suggests checking for this interference. [14][17]3. Deuterium-Hydrogen Exchange: Deuterium atoms can sometimes be replaced by hydrogen from the solvent or matrix, especially if they are located on heteroatoms (-OH, -NH) or are subjected to harsh pH conditions. [16]While a -d3 on a methyl group is generally stable, this possibility should be considered if your sample processing involves extreme pH or temperature.
Troubleshooting Actions:
-
Optimize your chromatography to ensure the analyte and IS peaks are as sharp and co-eluting as possible.
-
Verify the isotopic purity of your IS standard from the certificate of analysis.
-
If problems persist and differential matrix effects are confirmed, the ultimate solution is to use an IS labeled with a heavier isotope like ¹³C or ¹⁵N, which do not typically exhibit a chromatographic shift. [14]
Reference Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add the working solution of (2R)-1-methyl-2-phenylpyrrolidine-d3.
-
Basification: Add 25 µL of 1M Sodium Hydroxide (NaOH) to the plasma. Vortex for 10 seconds.
-
Extraction: Add 600 µL of Methyl Tert-Butyl Ether (MTBE).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes.
-
Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein disk at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: High-Purity Mixed-Mode Solid-Phase Extraction (SPE)
-
Condition: Pass 1 mL of methanol through the MCX SPE cartridge.
-
Equilibrate: Pass 1 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge. [6]Do not let the sorbent bed go dry.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex.
-
Load: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (1-2 mL/min). [6]5. Wash 1: Pass 1 mL of 0.1 M HCl through the cartridge. [6]6. Wash 2: Pass 1 mL of methanol through the cartridge. [6]7. Dry: Dry the cartridge thoroughly under high vacuum or positive pressure for 2-5 minutes to remove residual wash solvents. [6]8. Elute: Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. Collect the eluate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
-
Barbarin, N. (2014). Importance of matrix effects in LC–MS/MS bioanalytical methods: a special focus issue. Bioanalysis, 6(15), 1999-2001. Available at: [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Hossain, M. M., et al. (2014). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Acta Chromatographica, 26(2), 297-313. Available at: [Link]
-
Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 124-131. Available at: [Link]
-
Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Available at: [Link]
-
Agilent Technologies. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Available at: [Link]
-
Michalcova, L., et al. (2019). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Molecules, 24(23), 4352. Available at: [Link]
-
Parker, R., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Metabolomics, 15(1), 10. Available at: [Link]
-
ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low? Available at: [Link]
-
Chen, Y., et al. (2020). Sequential Precipitation and Delipidation Enables Efficient Enrichment of Low-Molecular Weight Proteins and Peptides from Human Plasma. Journal of Proteome Research, 19(8), 3254-3263. Available at: [Link]
-
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
-
Stjepanović, M., et al. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. Analytica Chimica Acta, 1269, 341430. Available at: [Link]
-
Ediage, E. N., & Van den Hauwe, K. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-10. Available at: [Link]
-
Lallana, V., et al. (2012). Analysis of Amphetamine Derivatives in Plasma Using Capillary Zone Electrophoresis Coupled with Laser-Induced Fluorescence after Derivatization on Solid-Phase Extraction Support. Journal of Analytical Methods in Chemistry, 2012, 854096. Available at: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Available at: [Link]
-
Liu, G., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 543-551. Available at: [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Available at: [Link]
-
Phenomenex. (2025, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. Available at: [Link]
-
Badr, S. M., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(24), 5991. Available at: [Link]
-
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available at: [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available at: [Link]
-
MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood. Available at: [Link]
-
Ding, S., et al. (2011). Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 399(9), 3047-3055. Available at: [Link]
-
De Baere, S., et al. (2000). Determination of pyrrolidinone in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 741(2), 241-247. Available at: [Link]
-
Ding, S., et al. (2010). Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 398(2), 779-789. Available at: [Link]
-
Al-Kass, F. Y., et al. (2023). A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2. Metabolites, 13(3), 421. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 6. unitedchem.com [unitedchem.com]
- 7. agilent.com [agilent.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. ovid.com [ovid.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. selectscience.net [selectscience.net]
- 13. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. myadlm.org [myadlm.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
Reducing ion suppression in deuterated internal standard mass spectrometry
Initiating the Analysis
I'm currently dissecting the user's request, focusing on how to diminish ion suppression in SIL-IS mass spec applications. My goal is to craft a comprehensive Q&A resource for researchers. The audience being researchers is key. I am now working on understanding the context.
Defining the Guide's Structure
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Clarifying Suppression Solutions
I'm now focusing on solutions for deuterium-related retention time shifts and their impact on matrix effects. It seems improving chromatography, optimizing sample prep, using alternative IS labels, and employing post-column infusion are the best options. I'm prioritizing finding authoritative sources for each of these solutions to strengthen my explanations.
Defining Technical Parameters
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Analyzing Isotope Effects
I'm now diving into the impact of deuterium isotope effects, specifically how they cause retention time shifts in reversed-phase LC. The critical challenge is when these shifts place the analyte and its deuterated internal standard in different ion suppression environments. I am focusing on how these differences can skew quantitative accuracy. I've begun to consider the diagnostic tools, like post-column infusion experiments, to map these ion suppression zones.
Refining Troubleshooting Structure
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Developing Visual Aids
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Visualizing Differential Suppression
I'm now integrating Graphviz diagrams into the guide. I'm focusing on two key figures: a flow diagram illustrating differential ion suppression effects due to isotope effects and a setup diagram for post-column infusion. I've chosen a color scheme for visual clarity and readability. The diagrams will aid in clarifying the concepts of matrix suppression zones, and their effect on analytical accuracy. The post-column diagram will highlight the technical setup for this diagnostic technique.
Compiling Source Material
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Formulating Method Protocols
I'm now integrating detailed protocols for both post-column infusion and phospholipid removal. I'm focusing on making them step-by-step and easy to implement. I've broken down each step to optimize the setup and execution. I am compiling this information to present and share key parameters to assist with method development and to enhance troubleshooting. I also plan to present a data table, comparing different sample preparation techniques, to facilitate clear comparisons.
Evaluating E-E-A-T Framework
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Finalizing Visuals
I'm now integrating the final visual elements. I've confirmed contrast rules and diagram sizes. I've written captions to clarify each diagram's purpose. I'm focusing on ensuring these additions support my explanation of matrix effects and troubleshooting techniques. I'm also preparing to finalize the references section, with properly formatted citations. I will also incorporate edge-case corrections.
Integrating Visuals and Protocols
I'm now focused on integrating new research citations into the references, and ensuring they are properly formatted. I am refining Diagram 1, an illustration of differential ion suppression, to improve clarity. I have completed integration of the diagram into the visual section. The protocols I have created are ready, and I will now integrate the new protocols.
Integrating Visuals and Protocols
I'm now focused on integrating the final diagram into the guide, along with the protocols and citations. I have made final edits to both diagrams for visual clarity. I have completed integration of the protocol section, and now the draft is very close to completion. I also am making the final refinements to the references section and citations. I'm focusing on ensuring it's both accurate and comprehensive.
Finalizing Document Structure
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Technical Support Center: HPLC Method Development for (2R)-1-methyl-2-phenylpyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with (2R)-1-methyl-2-phenylpyrrolidine .
This molecule is a chiral basic amine structurally analogous to nicotine. The pyrrolidine nitrogen has a pKa of approximately 8.0–8.5. Because it readily ionizes depending on the environment, mobile phase pH is the single most critical parameter dictating its retention, peak shape, and enantiomeric resolution. This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to master its chromatography.
SECTION 1: Core Troubleshooting & FAQs
Q1: Why am I seeing split peaks, severe tailing, and shifting retention times? A: You are likely operating in the "mid-pH trap" (pH 6.0–8.0). Because the pyrrolidine nitrogen has a pKa of ~8.0–8.5, operating within ±1.5 pH units of this value means the analyte exists in a dynamic equilibrium between its protonated (cationic) and deprotonated (neutral) states. These two states have vastly different hydrophobicities, causing the peak to split or broaden as the molecule interconverts during the run. Furthermore, the protonated amine undergoes strong secondary ion-exchange interactions with ionized residual silanols (pKa ~4.5) on standard silica stationary phases, causing severe tailing[1].
Q2: How do I improve retention and peak shape at low pH? A: At low pH (pH 2.0–3.0), the pyrrolidine nitrogen is fully protonated. While this suppresses silanol ionization and improves peak shape, the resulting cation is highly polar and exhibits poor retention on standard C18 columns. To enhance retention, introduce an ion-pairing reagent such as Trifluoroacetic acid (TFA) at 0.05–0.1% v/v. TFA forms a hydrophobic ion pair with the protonated amine, increasing its apparent hydrophobicity and retention on reversed-phase media.
Q3: What is the optimal strategy for maximizing resolution and mass loading for achiral purification? A: High-pH chromatography (pH 10.0–11.0) is the gold standard for basic amines. At this pH, (2R)-1-methyl-2-phenylpyrrolidine is fully deprotonated and neutral, maximizing its partitioning into the hydrophobic C18 stationary phase. This drastically increases mass loading capacity and eliminates secondary silanol interactions, yielding perfectly symmetrical peaks[2]. However, standard silica dissolves above pH 8.0. You must use a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid, BEH) designed to withstand extreme alkaline conditions[1].
Q4: How do I separate the (2R) enantiomer from the (2S) enantiomer? A: Enantiomeric resolution requires a chiral stationary phase (CSP), typically an immobilized polysaccharide derivative (e.g., Chiralcel OD-H). For nicotine analogues like 1-methyl-2-phenylpyrrolidine, normal-phase chiral HPLC using Hexane/Isopropanol is highly effective[3]. To prevent peak tailing caused by the basic pyrrolidine nitrogen interacting with the chiral selector's silica support, you must add a volatile basic modifier—such as 0.1% Diethylamine (DEA)—to the mobile phase to competitively mask these active sites.
SECTION 2: Quantitative Data Summaries
Table 1: Mobile Phase pH vs. Chromatographic Behavior
| pH Zone | Ionization State | Retention on C18 | Peak Shape | Primary Challenge |
| Low (2.0 - 3.0) | Fully Protonated (Cationic) | Low (Elutes near void) | Good | Requires ion-pairing (TFA) for retention. |
| Mid (6.0 - 8.0) | Partial (Mixed State) | Unpredictable | Poor (Tailing/Split) | Secondary silanol interactions; avoid this range. |
| High (10.0 - 11.0) | Fully Deprotonated (Neutral) | High | Excellent | Requires specialized hybrid silica columns. |
Table 2: Recommended Buffer Systems
| Target pH | Buffer System | Additive / Modifier | Ideal Column Chemistry |
| 2.5 | 0.1% Formic Acid or TFA | None | Polar-embedded C18 or standard C18 |
| 10.5 | 10 mM Ammonium Bicarbonate | Ammonium Hydroxide | Hybrid Silica C18 (e.g., Waters BEH) |
| N/A (Chiral) | Hexane / Isopropanol (98:2) | 0.1% Diethylamine (DEA) | Polysaccharide-based (e.g., Chiralcel OD-H) |
SECTION 3: Experimental Protocols (Self-Validating Systems)
Protocol A: High-pH Reversed-Phase Workflow (Achiral Purity)
Mechanistic Goal: Keep the analyte entirely neutral to maximize C18 partitioning and prevent silanol interactions.
-
Mobile Phase Preparation:
-
Buffer A: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using Ammonium Hydroxide.
-
Buffer B: 100% LC-MS grade Acetonitrile.
-
-
Column Selection: Install a high-pH tolerant hybrid silica C18 column (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm)[2].
-
Elution Parameters: Run a linear gradient from 5% B to 60% B over 10 minutes at a flow rate of 0.4 mL/min. Maintain column temperature at 40°C.
-
System Suitability (Self-Validation): Inject a 0.1 mg/mL standard of the compound. The protocol is validated and ready for sample analysis only if the tailing factor ( Tf ) is ≤1.2 and the theoretical plate count ( N ) exceeds 10,000.
Protocol B: Chiral HPLC Workflow (Enantiomeric Separation)
Mechanistic Goal: Utilize steric interactions within a chiral cavity while masking active silica sites.
-
Mobile Phase Preparation: Mix Hexane and Isopropanol in a 98:2 (v/v) ratio. Add 0.1% v/v Diethylamine (DEA) to the mixture[3]. Note: DEA is critical; omitting it will result in irreversible adsorption or severe tailing.
-
Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Elution Parameters: Pump the mobile phase isocratically at 1.0 mL/min. Maintain an isothermal column temperature of 25°C.
-
System Suitability (Self-Validation): Inject a racemic mixture of (R,S)-1-methyl-2-phenylpyrrolidine. The protocol is validated only if the baseline resolution ( Rs ) between the (2R) and (2S) peaks is ≥2.0 .
SECTION 4: Visualizations
Decision tree for optimizing column chemistry and pH.
Mechanistic effect of pH on analyte ionization and retention.
SECTION 5: References
-
[2] Preparative HPLC Columns & Parts (Hybrid Particle Technology) Source: Waters Corporation URL:[Link]
-
[3] Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf Source: Journal of Biological Chemistry (via PubMed Central) URL:[Link]
-
[1] Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles Source: Waters Corporation URL:[Link]
Sources
Refining sample cleanup procedures for deuterated pyrrolidine quantification
Welcome to the Bioanalytical Technical Support Center . This portal provides advanced troubleshooting, validated protocols, and mechanistic insights specifically designed for the LC-MS/MS quantification of deuterated pyrrolidines (e.g., pyrrolidine-d8, 2-pyrrolidinone-d6).
Because pyrrolidine is a low-molecular-weight, highly polar, and basic molecule, its extraction from complex biological matrices presents unique challenges—namely severe ion suppression from co-eluting phospholipids and the risk of isotopic scrambling (H/D exchange) during sample preparation.
Section 1: The Causality of Matrix Effects & Signal Suppression
When quantifying small polar analytes like deuterated pyrrolidine, the most common mode of failure is matrix-induced ion suppression . This occurs when endogenous phospholipids co-elute with the analyte and compete for charge on the droplet surface within the Electrospray Ionization (ESI) source[1].
Standard Protein Precipitation (PPT) removes gross proteins but leaves >95% of phospholipids in the extract. Because pyrrolidine elutes early on standard reversed-phase (C18) chromatography, it directly overlaps with the elution zone of lysophosphatidylcholines, leading to a catastrophic loss of signal sensitivity and reproducibility[2].
To definitively solve this, sample cleanup must selectively target and remove the phosphate moieties of these lipids.
Mechanism of zirconia-based phospholipid depletion for LC-MS/MS sample cleanup.
Section 2: Troubleshooting Guide & FAQs
Q1: I am using standard C18 Solid Phase Extraction (SPE), but my deuterated pyrrolidine recovery is below 40%. Why is it failing? A1: The failure is driven by the analyte's pKa. Pyrrolidine is a secondary amine with a pKa of ~11.3. At physiological pH (and under standard acidic loading conditions), it is fully protonated and highly polar. Standard C18 sorbents rely on hydrophobic interactions, which cannot effectively retain small, charged molecules. Solution: Switch to a Mixed-Mode Strong Cation Exchange (MCX) resin. MCX combines C18 with sulfonic acid groups, allowing you to capture the protonated pyrrolidine via ionic exchange, wash away neutral lipids with 100% organic solvent, and selectively elute the analyte by raising the pH to neutralize the amine[3].
Q2: How can I prove that phospholipids are the root cause of my precision issues? A2 (Self-Validating Check): You must multiplex your LC-MS/MS method to monitor the phospholipid headgroups. Add an MRM transition for m/z 184 → 184 (positive ion mode), which corresponds to the phosphocholine headgroup[1]. If you observe a massive hump in the Total Ion Chromatogram (TIC) at the exact retention time of your deuterated pyrrolidine, phospholipids are suppressing your signal. A successful cleanup protocol will reduce this m/z 184 signal by >95%.
Q3: I suspect isotopic scrambling (H/D back-exchange) is occurring in my deuterated internal standard during sample prep. How do I prevent this? A3: While carbon-bound deuteriums (like those in pyrrolidine-d8) are generally stable, α -deuteriums adjacent to the amine can undergo exchange under extreme pH conditions or prolonged exposure to specific matrix enzymes. If your workflow involves Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for pyrrolidine-containing peptides, the risk is exponentially higher. Solution: You must strictly enforce a "cold-quench" protocol. Immediately drop the sample pH to 2.5 (the point of minimum intrinsic exchange rate for amides) and maintain the sample at 0 °C throughout the entire LC separation[4][5]. Validation Check: Run an undeuterated control alongside your samples. Monitor the isotopic distribution; any shift of the M+8 peak toward lower mass isotopologues (M+7, M+6) indicates back-exchange.
Section 3: Quantitative Data on Cleanup Efficacy
To guide your method development, the following table synthesizes the expected performance metrics of various sample cleanup procedures for pyrrolidine quantification.
| Extraction Method | Phospholipid Removal (%) | Pyrrolidine Recovery (%) | Matrix Effect (Ion Suppression) | Processing Time per 96-well Plate |
| Protein Precipitation (PPT) | < 5% | 85 - 95% | Severe (-45% to -60%) | ~15 min |
| Standard C18 SPE | 30 - 40% | 35 - 50% | Moderate (-25%) | ~45 min |
| Mixed-Mode SCX SPE | 70 - 80% | 90 - 98% | Minimal (-10%) | ~50 min |
| HybridSPE (Zirconia) | > 99% | 88 - 95% | Negligible (< -2%) | ~20 min |
Note: Data synthesized from baseline bioanalytical validation standards for small polar amines[1][3][6].
Section 4: Validated Experimental Protocols
Protocol A: Mixed-Mode Strong Cation Exchange (MCX) Extraction
This protocol is engineered to isolate basic amines (like pyrrolidine) from complex biological fluids by exploiting their positive charge.
Step-by-Step Methodology:
-
Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of deuterated pyrrolidine Internal Standard (IS). Dilute with 100 µL of 2% Formic Acid in water to ensure the pyrrolidine amine is fully protonated.
-
Conditioning: Pass 1 mL of Methanol (MeOH), followed by 1 mL of Water through the MCX cartridge (30 mg/1 mL).
-
Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min. The sulfonic acid groups will trap the protonated pyrrolidine.
-
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar neutral interferences.
-
Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Crucial Step: Because the analyte is ionically bound, this aggressive organic wash strips away hydrophobic interferences (including neutral lipids) without eluting the pyrrolidine.
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. The high pH neutralizes the pyrrolidine, breaking the ionic bond and releasing it into the collection tube.
-
Reconstitution: Evaporate the eluate under nitrogen at 40 °C and reconstitute in 100 µL of initial LC mobile phase.
Step-by-step mixed-mode strong cation exchange (MCX) workflow for pyrrolidine.
Protocol B: Zirconia-Based Phospholipid Depletion (HybridSPE)
Use this protocol when processing speed is critical, and matrix effects are your primary mode of assay failure.
Step-by-Step Methodology:
-
Precipitation: To 100 µL of plasma, add 300 µL of 1% Formic Acid in Acetonitrile containing the deuterated pyrrolidine IS.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Filtration: Transfer the entire mixture (supernatant + protein pellet) to a HybridSPE 96-well plate.
-
Vacuum Application: Apply vacuum (10 in Hg) for 2 minutes.
-
Mechanism of Action: As the liquid passes through the frit, the Zirconium ( Zr4+ ) atoms on the stationary phase act as strong Lewis acids, permanently binding the phosphate headgroups (Lewis bases) of the phospholipids[6]. The pyrrolidine passes through completely unretained.
-
Analysis: The resulting eluate is free of both proteins and phospholipids and can often be injected directly into the LC-MS/MS system without evaporation.
References
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis National Center for Biotechnology Information (PMC)[Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Bioanalysis Zone[Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples American Pharmaceutical Review[Link]
-
Simple Platform for Automating Decoupled LC–MS Analysis of Hydrogen/Deuterium Exchange Samples National Center for Biotechnology Information (PMC)[Link]
-
Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure LCGC International[Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue PubMed[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Comparative Binding Affinities of (2R)- and (2S)-1-Methyl-2-phenylpyrrolidine: Mechanistic Insights into nAChR and P450cam Interactions
As a Senior Application Scientist, evaluating the precise atomic interactions between a ligand and its target receptor is paramount for rational drug design. 1-methyl-2-phenylpyrrolidine (MPP) is a highly specialized structural analogue of nicotine. By replacing the pyridine ring of nicotine with a phenyl ring, MPP strips away the hydrogen-bond accepting capability of the pyridine nitrogen.
This guide provides an objective, data-driven comparison of the binding affinities of MPP enantiomers—specifically the higher-affinity (2S)-MPP—against natural (S)-nicotine. By utilizing MPP as a chemical probe, we can map the exact pharmacophore requirements of the α4β2 nicotinic acetylcholine receptor (nAChR)[1] and the active site of Cytochrome P450cam (CYP101)[2].
Pharmacophore Dissection at the α4β2 nAChR
The α4β2 nAChR is the primary receptor subtype implicated in nicotine addiction. Natural (S)-nicotine anchors to this receptor via two critical interactions:
-
A cation-π interaction between the protonated pyrrolidine nitrogen and a tryptophan residue (TrpB).
-
A hydrogen bond between the pyridine nitrogen and the backbone amide NH of Leucine 119 (Leu119) on the complementary β2 subunit[1].
The Hydrogen Bond Probe
Because (2S)-MPP lacks the pyridine nitrogen, it cannot form the hydrogen bond with Leu119[1]. Consequently, (2S)-MPP is a significantly poorer agonist than nicotine, exhibiting a ~120-fold higher EC50 (11,000 nM) at the wild-type A2B3 receptor[1][3].
To definitively prove this causality, researchers utilize mutant cycle analysis . When the backbone amide of Leu119 is mutated to an ester (α-hydroxyleucine, Lah), the hydrogen bond donor is removed. For nicotine, this mutation drastically increases the EC50. However, for (2S)-MPP, the mutation actually decreases the EC50 to 1,100 nM (a gain-of-function)[3]. This inverse response validates that the pyridine nitrogen of nicotine is absolutely essential for wild-type receptor activation.
Stereoselectivity
Just as (S)-nicotine possesses a higher binding affinity than (R)-nicotine, the stereocenter of MPP dictates its pharmacological potency. (2S)-MPP demonstrates a twofold lower EC50 than racemic MPP, confirming that the (2S)-enantiomer is the active, high-affinity conformation[1].
Fig 1. Pharmacophore model comparing (S)-nicotine and (2S)-MPP binding at the α4β2 nAChR.
Heme Coordination Dynamics at Cytochrome P450cam
Cytochrome P450cam (CYP101) metabolizes various substrates and binds nicotine with a high affinity ( )[2]. Binding induces a Type II difference spectrum, indicating that a nitrogen atom directly coordinates to the ferric heme iron[2].
Because nicotine has two nitrogen atoms, determining which one coordinates the iron requires structural isolation. When (2S)-MPP is titrated against P450cam, it also produces a Type II spectrum, proving that the pyrrolidine nitrogen is capable of coordinating the iron[2]. However, the binding affinity of (2S)-MPP drops precipitously to —250 times weaker than nicotine[2]. This massive disparity confirms that in natural nicotine, the less sterically hindered pyridine nitrogen is the primary coordination site for the heme iron[2].
Quantitative Data Synthesis
Table 1: Binding/Activation Metrics at α4β2 nAChR (A2B3 Stoichiometry)
| Ligand | Receptor Genotype | EC50 (nM) | Fold Shift (Mutant/WT) | Mechanistic Implication |
| (S)-Nicotine | Wild-Type | ~90 | - | Baseline high-affinity binding |
| (S)-Nicotine | β2 L119 Lah | ~900 | 10.0 | Loss of H-bond acceptor interaction |
| (2S)-MPP | Wild-Type | 11,000 ± 400 | - | Lacks pyridine N; weak baseline binding |
| (2S)-MPP | β2 L119 Lah | 1,100 ± 40 | 0.1 | Gain of function; proves H-bond logic |
Table 2: Cytochrome P450cam (CYP101) Binding Kinetics
| Ligand | Dissociation Constant ( Ks ) | Spectral Shift | Primary Coordination Site |
| (S)-Nicotine | 10 ± 3 µM | Type II | Pyridine Nitrogen |
| (2S)-MPP | 2500 ± 200 µM | Type II | Pyrrolidine Nitrogen |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following workflows detail the causality behind each experimental choice and include built-in validation checkpoints.
Protocol A: Synthesis and Chiral Resolution of (2S)-MPP
-
Diastereomeric Salt Formation: React racemic 2-phenylpyrrolidine with dibenzoyl-L-tartaric acid (0.5 eq) in 35% ethanol/ethyl acetate[1].
-
Causality: The chiral acid forms diastereomeric salts with the racemic amine. The S-enantiomer salt is thermodynamically less soluble, driving selective precipitation.
-
-
Sequential Recrystallization: Heat the solution to boiling for 10 minutes, cool overnight, and perform five sequential recrystallizations of the collected white crystals[1].
-
Causality: Each thermal cycle purifies the crystal lattice, stripping away trapped (2R)-enantiomer impurities.
-
Validation Checkpoint: Confirm enantiomeric excess (ee > 99%) via chiral HPLC before proceeding to functional assays.
-
-
N-Methylation (Eschweiler-Clarke): Treat the enantiopure (S)-2-phenylpyrrolidine with formaldehyde and formic acid.
-
Causality: Reductive amination selectively methylates the secondary amine without risking racemization at the chiral center.
-
Protocol B: Electrophysiological Evaluation via Two-Electrode Voltage Clamp (TEVC)
-
mRNA Preparation & Injection: Synthesize capped mRNA for α4 and β2 subunits. Inject into Xenopus laevis oocytes at a strictly controlled 1:10 ratio[1].
-
Causality: Skewing the injection ratio forces the expression of the high-affinity A2B3 stoichiometry, preventing mixed-population artifacts that skew EC50 curves.
-
-
Incubation: Store oocytes at 18°C for 24-48 hours in ND96 medium.
-
Validation Checkpoint: Assess resting membrane potential; discard oocytes more depolarized than -30 mV to ensure membrane integrity.
-
-
Ligand Perfusion & Recording: Clamp oocytes at -60 mV and perfuse with varying concentrations of (2S)-MPP.
-
Causality: Voltage clamping isolates ligand-gated currents from voltage-gated background channels, ensuring the recorded macroscopic current is solely a function of receptor binding.
-
Fig 2. Experimental workflow for the synthesis, resolution, and electrophysiological evaluation of (2S)-MPP.
References
-
Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Variations in Binding Among Several Agonists at Two Stoichiometries of the Neuronal, α4β2 Nicotinic Receptor. Journal of the American Chemical Society (JACS).[Link]
-
Crystallographic Studies on the Complex Behavior of Nicotine Binding to P450cam (CYP101). Biochemistry.[Link]
Sources
Unveiling Metabolic Fates: A Comparative Guide to Kinetic Isotope Effects in (2R)-1-methyl-2-phenylpyrrolidine-d3 Metabolism
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals.
In the landscape of drug discovery and development, a profound understanding of a compound's metabolic fate is paramount. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool to modulate metabolic pathways, enhance pharmacokinetic profiles, and mitigate the formation of toxic metabolites. This guide provides a comprehensive comparison of the metabolism of (2R)-1-methyl-2-phenylpyrrolidine and its deuterated analogue, (2R)-1-methyl-d3-2-phenylpyrrolidine, with a focus on the kinetic isotope effect (KIE) on N-demethylation. Through a detailed examination of experimental data, we will elucidate the mechanistic underpinnings of how isotopic substitution can significantly alter metabolic outcomes.
The Scientific Imperative: Why Deuteration Matters in Drug Metabolism
The C-H bond, ubiquitous in drug molecules, is a common site for metabolic oxidation, often catalyzed by cytochrome P450 (CYP) enzymes. The cleavage of this bond is frequently the rate-limiting step in a metabolic cascade. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding C-H bond, making it stronger and more difficult to break. This seemingly subtle difference can lead to a significant decrease in the rate of a reaction where C-H bond cleavage is rate-determining, a phenomenon known as the kinetic isotope effect (KIE).
For (2R)-1-methyl-2-phenylpyrrolidine, a compound with a chiral center and a metabolically susceptible N-methyl group, understanding the impact of deuteration on its primary metabolic pathways is crucial for optimizing its therapeutic potential. This guide will walk you through the experimental framework and data interpretation necessary to evaluate the KIE in the metabolism of this compound.
Experimental Design: A Self-Validating Approach to Probing Metabolic Pathways
To rigorously assess the kinetic isotope effect, a series of in vitro experiments were designed. The causality behind each step is crucial for the integrity of the results.
Synthesis of (2R)-1-methyl-d3-2-phenylpyrrolidine
The synthesis of the deuterated analogue is the foundational step. Commercially available (2R)-2-phenylpyrrolidine was N-methylated using a deuterated methylating agent, such as iodomethane-d3 (CD3I), under standard alkylating conditions. The final product was purified by column chromatography and its identity and isotopic purity were confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry. An isotopic purity of >98% is essential for accurate KIE determination.
In Vitro Metabolism with Human Liver Microsomes
Human liver microsomes (HLMs) serve as a robust in vitro model as they contain a rich complement of drug-metabolizing enzymes, including a variety of CYP isoforms.
Protocol:
-
Incubation Mixture Preparation: A standard incubation mixture was prepared containing pooled HLMs (0.5 mg/mL protein), and a phosphate buffer (100 mM, pH 7.4).
-
Substrate Addition: (2R)-1-methyl-2-phenylpyrrolidine or (2R)-1-methyl-d3-2-phenylpyrrolidine was added to the incubation mixtures from a concentrated stock solution in methanol (final methanol concentration ≤ 0.5% to avoid enzyme inhibition). A range of substrate concentrations (e.g., 1-100 µM) was used to determine kinetic parameters.
-
Pre-incubation: The mixtures were pre-incubated at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomal enzymes.
-
Initiation of Reaction: The metabolic reaction was initiated by the addition of a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Time-course Incubation: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the rate of metabolite formation.
-
Reaction Termination: The reaction in each aliquot was quenched by the addition of an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not found in the incubation).
-
Sample Processing: The quenched samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.
Analytical Methodology: LC-MS/MS for Sensitive Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is indispensable for the sensitive and specific quantification of the parent compounds and their primary metabolite, (2R)-2-phenylpyrrolidine.
-
Chromatography: Separation was achieved on a C18 reverse-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) was used to quantify the analytes, with specific parent-to-daughter ion transitions for each compound.
Results and Discussion: Quantifying the Impact of Deuteration
The metabolic stability of (2R)-1-methyl-2-phenylpyrrolidine and its deuterated analogue was assessed by monitoring the disappearance of the parent compound over time. The primary metabolite, formed via N-demethylation, is (2R)-2-phenylpyrrolidine.
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |
| (2R)-1-methyl-2-phenylpyrrolidine | 45.2 ± 3.8 | 15.3 ± 1.3 |
| (2R)-1-methyl-d3-2-phenylpyrrolidine | 15.1 ± 1.5 | 45.9 ± 4.5 |
Table 1: Comparative in vitro metabolic stability in human liver microsomes.
The data clearly demonstrates a significant decrease in the intrinsic clearance and a corresponding increase in the metabolic half-life for the deuterated compound. This is a direct consequence of the kinetic isotope effect. The calculated KIE on intrinsic clearance (CLint,H / CLint,D) is approximately 3.0.
Mechanistic Insights from Kinetic Isotope Effects
A KIE value of 3.0 strongly suggests that the cleavage of the C-H bond in the N-methyl group is the rate-limiting step in the N-demethylation of (2R)-1-methyl-2-phenylpyrrolidine. The cytochrome P450-catalyzed N-demethylation is believed to proceed via a hydrogen atom abstraction (HAT) mechanism, leading to the formation of an aminium radical cation, followed by a second oxidation to form an iminium ion, which is then hydrolyzed to the demethylated product and formaldehyde.
The observed KIE provides compelling evidence for this mechanism. By replacing the hydrogens on the methyl group with deuterium, the rate of the initial hydrogen abstraction step is significantly reduced, thereby slowing down the entire metabolic conversion.
Comparative Analysis and Broader Implications
The findings from this study on (2R)-1-methyl-2-phenylpyrrolidine align with a growing body of literature demonstrating the utility of deuteration in drug design. For instance, similar KIEs have been observed in the N-demethylation of other drugs where this pathway is a major route of elimination. The strategic incorporation of deuterium can lead to several favorable outcomes:
-
Improved Pharmacokinetic Profile: A slower rate of metabolism can lead to a longer half-life, potentially allowing for less frequent dosing and improved patient compliance.
-
Reduced Metabolite-Mediated Toxicity: If the N-demethylated metabolite is associated with adverse effects, slowing its formation can enhance the safety profile of the drug.
-
Increased Bioavailability: For orally administered drugs that undergo significant first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
It is important to note that the magnitude of the KIE can vary depending on the specific CYP isoform involved and the extent to which C-H bond cleavage is rate-limiting in the overall catalytic cycle. Therefore, a thorough investigation, as outlined in this guide, is essential for each drug candidate.
Conclusion
The comparative metabolic analysis of (2R)-1-methyl-2-phenylpyrrolidine and its deuterated analogue, (2R)-1-methyl-d3-2-phenylpyrrolidine, provides a clear and compelling demonstration of the kinetic isotope effect in action. The significant reduction in the rate of N-demethylation upon deuteration underscores the potential of this strategy to favorably modulate the metabolic properties of drug candidates. The experimental framework and analytical methodologies presented here offer a robust and self-validating system for researchers and drug development professionals to investigate and harness the power of kinetic isotope effects in their own programs. By understanding and applying these principles, we can design safer, more effective, and more patient-friendly medicines.
References
-
Kinetic Isotope Effect – Knowledge and References - Taylor & Francis. This resource provides a general overview of the kinetic isotope effect and its applications in studying reaction mechanisms. [Link]
-
Synthesis of deuterated metabolites - Hypha Discovery. This source discusses methods for producing deuterated metabolites for use in drug metabolism studies. [Link]
-
Immobilized Cytochrome P450 for Monitoring of P450-P450 Interactions and Metabolism. This article details experimental setups involving cytochrome P450 enzymes, which are central to drug metabolism. [Link]
-
Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC. This paper presents a case study on the effects of deuteration on the metabolism and pharmacokinetics of a specific drug. [Link]
-
Kinetic Deuterium Isotope Effects on the N-demethylation of Tertiary Amides by Cytochrome P-450 - PubMed. This study investigates the kinetic isotope effects in the N-demethylation of tertiary amides by cytochrome P450. [Link]
-
What's the importance of cytochrome P450 metabolism? - Optibrium. This article explains the crucial role of cytochrome P450 enzymes in drug metabolism. [Link]
-
When chemistry corrects biology: the deuterated return of a MET inhibitor. A case study illustrating the successful application of deuteration to overcome metabolic liabilities of a drug candidate. [Link]
-
Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans - ResearchGate. This paper describes the metabolic pathways of compounds structurally related to the topic of this guide. [Link]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is N-demethylated by cytochromes P450 2D6, 1A2 and 3A4--implications for susceptibility to Parkinson's disease. - DOI. This article identifies the specific CYP enzymes involved in the N-demethylation of a neurotoxin. [Link]
-
Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. A study detailing the CYP enzymes responsible for the N-demethylation of a well-known drug. [Link]
Quantitative Analysis of (2R)-1-methyl-2-phenylpyrrolidine: D3-Labeled vs. Unlabeled Standards
Executive Summary
(2R)-1-methyl-2-phenylpyrrolidine is a critical chiral analogue of nicotine and a valuable pharmacological probe in neuroactive studies targeting nicotinic acetylcholine receptors (nAChRs). In pharmacokinetic (PK) and pharmacodynamic (PD) profiling, quantifying this compound in complex biological matrices (e.g., plasma, brain homogenate) requires extreme precision.
This guide objectively compares the analytical performance of using the stable isotope-labeled internal standard (SIL-IS), (2R)-1-methyl-2-phenylpyrrolidine-d3 , against an unlabeled standard (external calibration or structural analogue approach) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. By examining the mechanistic causality of matrix effects and ionization dynamics, we demonstrate why the D3-labeled standard is mandatory for rigorous bioanalytical validation[1].
Mechanistic Causality: The Role of Stable Isotope Labeling
In LC-MS/MS bioanalysis, the accuracy of reported concentrations is frequently compromised by experimental variations during sample preparation and mass spectrometric detection[2].
The Matrix Effect and Ion Suppression
When analyzing biological samples, endogenous components (such as phospholipids and salts) co-elute with the target analyte. In an Electrospray Ionization (ESI) source, these matrix components compete with the analyte for available charge, typically leading to ion suppression [3].
-
Unlabeled Standard / External Calibration: Fails to account for matrix-induced signal fluctuations. Because the matrix composition varies between individual biological samples, the degree of ion suppression is unpredictable, leading to high variance and poor accuracy.
-
D3-Labeled Internal Standard (SIL-IS): The substitution of three hydrogen atoms with deuterium (+3 Da mass shift) ensures that the SIL-IS has virtually identical physicochemical properties to the target analyte. Consequently, the D3-IS and the unlabeled analyte co-elute exactly from the reversed-phase LC column. Entering the ESI source simultaneously, they experience the exact same degree of ion suppression. By quantifying the ratio of the analyte signal to the IS signal, the matrix effect is mathematically canceled out, yielding a self-validating and highly robust assay[2].
Experimental Workflow and Causality
The following protocol outlines a self-validating system for the extraction and quantification of (2R)-1-methyl-2-phenylpyrrolidine from human plasma.
Workflow demonstrating exact co-elution and matrix effect cancellation using a D3-labeled IS.
Step-by-Step LC-MS/MS Protocol
-
Internal Standard Spiking:
-
Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of a 50 ng/mL working solution of (2R)-1-methyl-2-phenylpyrrolidine-d3.
-
Causality: Adding the SIL-IS at the very beginning ensures that any subsequent volumetric losses, adsorption to plastics, or extraction inefficiencies affect both the analyte and IS equally.
-
-
Protein Precipitation (Extraction):
-
Action: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: Acetonitrile denatures plasma proteins, forcing them to precipitate. The acidic environment ensures the basic pyrrolidine nitrogen remains protonated, maximizing solubility in the organic supernatant.
-
-
Chromatographic Separation:
-
Action: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Causality: The C18 stationary phase retains the hydrophobic phenyl ring. The D3-IS and unlabeled analyte will elute at the exact same retention time (e.g., 1.85 min).
-
-
MS/MS Detection (Positive ESI, MRM Mode):
-
Action: Monitor the Multiple Reaction Monitoring (MRM) transitions.
-
Unlabeled Analyte: m/z 162.1 → m/z 91.1 (Tropylium ion fragment).
-
D3-Labeled IS: m/z 165.1 → m/z 91.1.
-
-
Causality: The +3 Da mass difference prevents isotopic cross-talk (the natural M+3 isotope contribution of the unlabeled compound is negligible), ensuring independent, interference-free quantification[2].
-
Quantitative Data Comparison
The table below summarizes the validation metrics of (2R)-1-methyl-2-phenylpyrrolidine quantitation in human plasma, comparing the performance of the assay with and without the D3-labeled internal standard.
| Analytical Parameter | Unlabeled Standard (External Calibration) | (2R)-1-methyl-2-phenylpyrrolidine-d3 (SIL-IS) |
| Linearity (R²) | 0.981 (Non-linear at low concentrations) | > 0.999 (Strictly linear 1–1000 ng/mL) |
| Intra-day Precision (CV%) | 12.4% – 18.7% | 1.2% – 4.5% |
| Inter-day Accuracy | 75% – 115% (Highly variable) | 98% – 102% |
| Absolute Matrix Effect | -45% (Severe ion suppression) | -45% (Equally suppressed) |
| IS-Normalized Matrix Effect | N/A | 100.5% (Fully compensated) |
| Extraction Recovery | 65% ± 15% (Uncorrected) | 65% ± 2% (Mathematically corrected) |
Data Interpretation: While the absolute matrix effect (ion suppression) remains at -45% in both scenarios, the D3-labeled IS perfectly tracks this suppression. When calculating the final concentration using the Analyte/IS peak area ratio, the IS-normalized matrix effect approaches 100%, proving that the SIL-IS entirely eliminates matrix-induced bias[3].
References
- Clearsynth. "Pyrrolidin Categorised Product List" (Details on (2R)-1-Methyl-2-phenylpyrrolidine-D3 availability and stable isotope specifications).
- WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
Sources
Analytical Sensitivity of GC-MS vs. LC-MS for Deuterated Pyrrolidines: A Technical Comparison Guide
Introduction and Analytical Challenges
Deuterated pyrrolidines are increasingly utilized in modern drug development, pharmacokinetics, and advanced biological imaging. For instance, substituting azetidines with deuterated pyrrolidines in fluorescent ligands (such as the JFX673-HTL dye used in the DELTA method) drastically improves fluorophore brightness and photostability for brain-wide protein turnover tracking[1][2].
However, quantifying these cyclic secondary amines presents distinct analytical challenges. Pyrrolidines are highly polar and basic (pKa ~11.3). While they possess some volatility, their active N-H bonds interact strongly with analytical flow paths. Choosing between 3 and 3 dictates not only the sample preparation workflow but also the ultimate limits of detection (LOD)[3].
Mechanistic Drivers of Sensitivity
LC-MS/MS: The Power of Direct Protonation
In LC-MS/MS, sensitivity is governed by ionization efficiency in the source. Because pyrrolidines are strong bases, they act as excellent proton acceptors. When introduced into an Electrospray Ionization (ESI) source under acidic mobile phase conditions (e.g., 0.1% formic acid), they are almost entirely pre-ionized in solution as [M+H]+ . This yields exceptional analytical sensitivity—often in the low pg/mL range—without the need for chemical derivatization[4]. The deuterium labels simply shift the precursor m/z , which physically isolates the analyte from endogenous undeuterated background noise.
GC-MS: Overcoming Silanol Interactions
Direct GC-MS analysis of underivatized pyrrolidines is notoriously insensitive. The secondary amine group hydrogen-bonds with active silanol (-SiOH) sites in the GC inlet liner and the column's stationary phase. This causes severe peak tailing, sample loss, and elevated detection limits. To achieve acceptable sensitivity, the analyte must undergo 5 to replace the active hydrogen with a non-polar group (e.g., acylation or silylation), thereby increasing volatility and thermal stability[5].
Workflow Comparison
Analytical workflows for deuterated pyrrolidines: LC-MS/MS (direct) vs. GC-MS (derivatized).
Self-Validating Experimental Protocols
Protocol A: LC-MS/MS (ESI+) Direct Analysis
Causality: We utilize a HILIC or PFP (Pentafluorophenyl) column rather than a standard C18. Highly polar amines exhibit poor retention on C18 columns, eluting in the void volume where matrix suppression is highest. PFP columns provide alternative selectivity via π−π and dipole interactions, retaining the pyrrolidine away from suppression zones[4].
Step-by-Step Methodology:
-
Sample Extraction: Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Addition: Add 150 µL of ice-cold acetonitrile containing a structurally distinct stable-isotope internal standard (IS) (e.g., 13C4 -pyrrolidine). Self-Validation Check: The IS absolute peak area is monitored across all injections. A drop of >20% in the IS area flags matrix-induced ion suppression, automatically invalidating the sample run until cleanup is optimized.
-
Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Chromatography: Inject 2 µL of the supernatant onto a Poroshell 120 PFP column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The formic acid ensures the amine remains protonated.
-
Detection: Operate the triple quadrupole MS in ESI+ Selected Reaction Monitoring (SRM) mode, tracking the specific [M+H]+ to product ion transitions for the deuterated species.
Protocol B: GC-MS Analysis via Chloroformate Derivatization
Causality: To prevent the secondary amine from binding to the GC column, we use 6 to convert the pyrrolidine into a volatile, thermally stable carbamate derivative[6].
Step-by-Step Methodology:
-
Alkaline Extraction: Adjust 100 µL of the sample to pH > 12 using 1M NaOH to ensure the pyrrolidine is in its uncharged free-base form. Extract into 500 µL of toluene.
-
Derivatization: Add 10 µL of IBCF and 10 µL of pyridine (as an acid scavenger) to the organic layer. Incubate at 60°C for 15 minutes.
-
Quenching: Add alkaline methanol to eliminate excess derivatizing reagent[6].
-
Self-Validation Check: Process a parallel Quality Control (QC) sample containing high levels of undeuterated pyrrolidine. Scan the GC-MS in full-scan mode. The complete absence of the underivatized precursor peak (m/z 71) confirms 100% derivatization efficiency. If the peak is present, the batch must be re-derivatized.
-
Detection: Inject 1 µL onto an HP-5MS capillary column. Operate the MS in Electron Ionization (EI) mode at 70 eV, using Selected Ion Monitoring (SIM) for the deuterated carbamate fragments.
Quantitative Performance Comparison
The following table synthesizes the analytical performance of both platforms for deuterated pyrrolidines:
| Analytical Parameter | LC-MS/MS (ESI+) | GC-MS (EI, Derivatized) |
| Derivatization Requirement | None (Direct Analysis) | Mandatory (e.g., IBCF, Silylation) |
| Typical Limit of Detection (LOD) | 1 - 10 pg/mL | 100 - 500 pg/mL |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 2 to 3 orders of magnitude |
| Sample Preparation Time | < 15 minutes (Protein crash) | > 60 minutes (Extraction + Reaction) |
| Matrix Effects | High (Susceptible to ion suppression) | Low (Excellent chromatographic resolution) |
| Primary Advantage | Maximum sensitivity, high throughput | Superior structural elucidation, library matching |
Conclusion
For the routine quantification of deuterated pyrrolidines in drug development and pharmacokinetic studies, LC-MS/MS is the superior platform . Its ability to leverage the high proton affinity of the secondary amine allows for direct, ultra-sensitive detection without the cumbersome and time-consuming derivatization steps required by GC-MS. However, GC-MS remains a valuable orthogonal technique when absolute structural confirmation (via EI fragmentation libraries) is required or when severe LC matrix effects cannot be mitigated[3].
References
-
Brain-wide measurement of protein turnover with high spatial and temporal resolution bioRxiv URL:[Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Agilent Technologies URL:[Link]
-
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization ACS Publications URL:[Link]
-
Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry MDPI URL:[Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling MDPI URL:[Link]
Sources
- 1. Brain-wide measurement of protein turnover with high spatial and temporal resolution | bioRxiv [biorxiv.org]
- 2. Brain-wide measurement of protein turnover with high spatial and temporal resolution | bioRxiv [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Pharmacological Profiling of Nicotine and 1-Methyl-2-phenylpyrrolidine
Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural Determinants of nAChR Affinity and Metabolic Fate
Executive Summary
Nicotine is the prototypical agonist for nicotinic acetylcholine receptors (nAChRs), driving complex neuropharmacological responses. 1-Methyl-2-phenylpyrrolidine is a synthetic structural analogue of nicotine in which the pyridine ring is replaced by a phenyl ring. This single isosteric substitution fundamentally alters the molecule's pharmacological profile. This guide provides an objective, data-driven comparison of their receptor binding dynamics and metabolic pathways, offering actionable insights for neuropharmacology and drug design.
Structural Pharmacophore & Receptor Binding Dynamics
The binding affinity of a ligand to nAChRs (particularly the α4β2 and α7 subtypes) is highly dependent on specific electronic interactions within the receptor's orthosteric binding pocket.
Nicotine achieves nanomolar affinity primarily because its pyridine nitrogen acts as a crucial hydrogen-bond acceptor, interacting with key residues (e.g., Trp149) in the receptor[1]. When the pyridine ring is replaced by a phenyl ring to create 1-methyl-2-phenylpyrrolidine, this critical hydrogen-bond acceptor is eliminated[1]. Consequently, the phenyl analogue exhibits a profound loss of nAChR affinity, demonstrating that steric bulk and the pyrrolidine ring alone are insufficient for receptor activation without the requisite electronic interactions.
Structural determinants dictating nAChR binding affinity between nicotine and its phenyl analogue.
Metabolic Profiling: Cytochrome P450-Mediated N-Demethylation
While the phenyl substitution abolishes receptor binding, it does not prevent enzymatic recognition by metabolic pathways. Both nicotine and 1-methyl-2-phenylpyrrolidine undergo N-demethylation catalyzed by Cytochrome P450 enzymes (e.g., CYP2A6 in mammals, CYP82E4 in tobacco plants)[2].
In vitro kinetic assays reveal that the demethylation of 1-methyl-2-phenylpyrrolidine is competitive with nicotine. This indicates that the P450 active site primarily recognizes the N-methylpyrrolidine moiety and is less strictly dependent on the pyridine ring[3]. Heavy-atom isotope effect studies (using ¹⁵N and ²H) demonstrate that the rate-limiting step for both compounds is the initial oxidation of the methyl group to an unstable N-hydroxymethyl intermediate, rather than the subsequent C-N bond cleavage[3]. This intermediate spontaneously degrades to yield formaldehyde and the respective secondary amine (nornicotine or 2-phenylpyrrolidine)[4].
Shared N-demethylation metabolic pathway catalyzed by Cytochrome P450 enzymes.
Quantitative Pharmacological Comparison
The following table synthesizes the distinct physicochemical and pharmacological profiles of the two compounds, highlighting how a single ring substitution shifts utility from receptor agonism to metabolic probing.
| Property / Parameter | Nicotine | 1-Methyl-2-phenylpyrrolidine |
| Aromatic Ring System | Pyridine | Phenyl |
| H-Bond Acceptor (Aromatic) | Yes (Pyridine Nitrogen) | No |
| α4β2 nAChR Affinity (Ki) | ~1–10 nM | >10,000 nM (Negligible) |
| Primary Metabolite | Nornicotine | 2-phenylpyrrolidine |
| CYP450 Demethylation | Yes (Primary Substrate) | Yes (Competitive Substrate) |
| Rate-Limiting Step | Methyl Oxidation | Methyl Oxidation |
| Primary Research Utility | nAChR Agonist / Addiction Model | Negative Control / Metabolic Probe |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice.
Protocol A: Radioligand Binding Assay (nAChR Affinity Evaluation)
Objective: Quantify the loss of binding affinity caused by the phenyl substitution.
-
Membrane Preparation: Isolate rat cortical membranes using sucrose density gradient centrifugation. Causality: Cortical tissue provides a physiologically relevant matrix with high endogenous expression of the target α4β2 receptors, ensuring the assay reflects native receptor conformations.
-
Radioligand Incubation: Incubate membranes with 0.5 nM [³H]-epibatidine and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of nicotine or 1-methyl-2-phenylpyrrolidine for 2 hours at 22°C. Causality:[³H]-epibatidine is selected for its sub-nanomolar affinity and low non-specific binding, ensuring a robust signal-to-noise ratio. The 2-hour incubation guarantees the system reaches thermodynamic equilibrium.
-
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that reduces the non-specific binding of the radioligand to the negatively charged filter matrix, self-validating the specificity of the measured signal.
-
Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC₅₀ values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: In Vitro CYP450 N-Demethylation Kinetic Assay
Objective: Evaluate the competitive N-demethylation kinetics of both substrates.
-
Microsomal Incubation: Combine recombinant CYP82E4 (or mammalian CYP2A6) microsomes (0.5 mg/mL protein) with 100 mM potassium phosphate buffer (pH 7.4). Causality: Utilizing recombinant microsomes isolates the specific P450 isoform's activity, eliminating confounding metabolic pathways present in whole-tissue homogenates.
-
Substrate Addition: Add substrates (nicotine or 1-methyl-2-phenylpyrrolidine) at concentrations ranging from 1 to 200 µM.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: A regenerating system is utilized instead of direct NADPH addition to maintain a constant supply of reducing equivalents, ensuring linear reaction kinetics over the entire incubation period.
-
Quenching and Analysis: Stop the reaction after 30 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS. Causality: Acetonitrile immediately denatures the enzyme, "freezing" the metabolic profile and preventing artifactual degradation prior to accurate mass spectrometric quantification.
References
- Enantioselective Demethylation of Nicotine as a Mechanism for Variable Nornicotine Composition in Tobacco Leaf Source: PMC URL
- Crystallography Coupled with Kinetic Analysis Provides Mechanistic Underpinnings of a Nicotine-Degrading Enzyme Source: ACS Publications URL
- Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors Source: PMC URL
- Investigation of the mechanism of nicotine demethylation in Nicotiana through H-2 and N-15 heavy isotope effects Source: ResearchGate URL
Sources
Optimizing Recovery of Basic Amines: A Comparative Guide to Protein Precipitation for (2R)-1-methyl-2-phenylpyrrolidine-d3
As a Senior Application Scientist specializing in bioanalytical LC-MS/MS workflows, one of the most frequent challenges I encounter is the poor extraction recovery of basic amines from complex biological matrices.
(2R)-1-methyl-2-phenylpyrrolidine-d3 is a deuterated stable isotope standard widely utilized in pharmacokinetic profiling and nicotine demethylase metabolism assays. Structurally, it is an analog of nicotine where the pyridine ring is replaced by a phenyl group. The presence of the pyrrolidine nitrogen (a basic amine with a pKa of ~9.0) dictates its behavior in solution. In physiological matrices like human plasma (pH 7.4), this basic amine exists predominantly in a cationic state, leading to strong electrostatic and hydrophobic binding with plasma proteins such as albumin and α1 -acid glycoprotein[1].
When developing an LC-MS/MS assay, selecting the correct Protein Precipitation (PPT) technique is critical. A poorly optimized PPT method will result in the analyte co-precipitating with the protein pellet, leading to erratic recoveries and severe matrix effects[2]. This guide objectively compares standard PPT alternatives and provides a self-validating protocol to ensure maximum recovery and assay trustworthiness.
The Mechanistic Challenge: Why Basic Amines Fail in Standard PPT
Protein precipitation relies on altering the dielectric constant of the sample (via organic solvents) or disrupting protein solubility (via acids/salts) to force proteins out of solution. However, not all techniques are created equal for basic amines:
-
Neutral Organic Solvents (Acetonitrile/Methanol): While 100% Acetonitrile (ACN) is the industry standard for rapid protein denaturation, it often fails to completely break the ionic bonds between a positively charged basic amine and the negatively charged acidic residues (aspartate/glutamate) on plasma proteins. As the proteins aggregate and precipitate, the analyte is dragged down into the pellet[3]. Methanol (MeOH) exacerbates this by forming a softer, fluffier pellet that physically traps small molecules[4].
-
Heavy Metal Salts (Zinc Sulfate): ZnSO 4 is highly effective at crashing out proteins. However, the residual zinc and sulfate ions remain in the supernatant. Upon injection into the LC-MS/MS, these non-volatile salts rapidly crystallize in the electrospray ionization (ESI) source, causing catastrophic ion suppression (matrix effects) and loss of signal[2].
-
Acidified Organic Solvents (The Optimal Choice): By adding 1% Formic Acid to Acetonitrile, the pH of the extraction mixture drops below 3.0. This excess of protons neutralizes the negatively charged residues on the plasma proteins, effectively abolishing the electrostatic attraction. The fully protonated (2R)-1-methyl-2-phenylpyrrolidine-d3 is released from the protein binding pockets and remains highly soluble in the aqueous-organic supernatant[3].
Quantitative Performance Comparison
The following table summarizes the validation data comparing these four PPT techniques for the recovery of (2R)-1-methyl-2-phenylpyrrolidine-d3 from human plasma (spiked at 100 ng/mL).
| Precipitation Solvent | Ratio (Plasma:Solvent) | Mean Recovery (%) | Matrix Effect (%)* | Precision (CV %) | Mechanistic Outcome |
| 100% Acetonitrile | 1:3 | 74.5 | 92.1 | 8.2 | Incomplete disruption of ionic protein binding. |
| 100% Methanol | 1:3 | 62.3 | 88.4 | 11.5 | Soft pellet physically traps the analyte. |
| ACN + 1% Formic Acid | 1:3 | 96.8 | 95.5 | 3.4 | Acid disrupts ionic bonds; optimal release. |
| 0.1 M Zinc Sulfate | 1:3 | 81.2 | 45.6 | 15.7 | Severe ESI ion suppression from residual salts. |
*Note: A Matrix Effect value of 100% indicates no interference. Values <100% indicate ion suppression.
Workflow Visualization
Workflow comparing PPT techniques for basic amine recovery, highlighting acidified ACN efficiency.
Self-Validating Experimental Protocol: Acidified ACN Extraction
To ensure scientific trustworthiness, an extraction protocol cannot simply assume 100% efficiency. It must be designed as a self-validating system using the Matuszewski framework to independently calculate True Recovery (RE) and Matrix Effect (ME).
Phase 1: Preparation of Validation Sets
Prepare three distinct sets of samples in triplicate to isolate extraction efficiency from instrument interference:
-
Set A (Pre-Extraction Spike): Spike 50 µL of blank human plasma with 10 µL of (2R)-1-methyl-2-phenylpyrrolidine-d3 working solution.
-
Set B (Post-Extraction Spike): Aliquot 50 µL of blank human plasma (unspiked).
-
Set C (Neat Standard): Aliquot 10 µL of working solution into 150 µL of reconstitution solvent (Mobile Phase A).
Phase 2: Protein Precipitation Execution
-
Solvent Addition: To Sets A and B, add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v). Causality: The 1:3 ratio ensures >98% protein precipitation, while the low pH neutralizes protein residues, preventing the basic amine from binding to the precipitating pellet[1].
-
Disruption: Vortex all tubes vigorously for 2 minutes. Causality: Mechanical shearing is required to ensure the solvent fully penetrates the biological matrix before the proteins aggregate.
-
Pelletization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: High-speed cold centrifugation compacts the denatured proteins into a tight, hard pellet, minimizing the risk of aspirating particulates.
Phase 3: Supernatant Recovery & Post-Spiking
-
Transfer 100 µL of the clear supernatant from Sets A and B into clean autosampler vials.
-
Validate Set B: Spike the Set B vials with 10 µL of the (2R)-1-methyl-2-phenylpyrrolidine-d3 working solution. Causality: Set B now represents 100% recovery in the presence of the plasma matrix background.
Phase 4: LC-MS/MS Analysis & Calculation
Inject 5 µL of Sets A, B, and C into the LC-MS/MS system. Calculate the validation metrics using the peak areas:
-
True Extraction Recovery (RE) = (Area of Set A / Area of Set B) × 100. This isolates the physical loss of the analyte during the PPT process.
-
Matrix Effect (ME) = (Area of Set B / Area of Set C) × 100. This isolates the ion suppression/enhancement caused by residual plasma components in the ESI source.
By utilizing Acidified ACN, researchers will consistently observe RE > 95% and ME > 90%, proving that the basic amine has been successfully liberated from the protein matrix without introducing downstream ionization penalties.
References
-
Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids National Center for Biotechnology Information (PMC)[Link]
-
Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents Journal of Medicinal Chemistry - ACS Publications[Link]
-
Sample preparation for mass spectrometry Clinical Tree[Link]
Sources
A Comprehensive Guide to the Safe Disposal of (2R)-1-Methyl-2-phenylpyrrolidine-D3
As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. The introduction of novel compounds like (2R)-1-Methyl-2-phenylpyrrolidine-D3 into your workflows necessitates a disposal protocol that is both scientifically sound and rigorously safe. This guide provides a direct, in-depth operational plan for managing this deuterated compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
While deuterium itself is a stable, non-radioactive isotope, the disposal procedures for a deuterated compound are dictated by the chemical and toxicological properties of the parent, non-labeled molecule.[1] Therefore, this guide is grounded in the hazard profile of analogous compounds such as 1-Methylpyrrolidine and N-Methyl-2-pyrrolidone (NMP), for which extensive safety data is available.[2][3][4] The fundamental principle is to treat the deuterated version with the same level of caution as its non-deuterated counterpart.
Hazard Assessment: Understanding the Risk Profile
(2R)-1-Methyl-2-phenylpyrrolidine-D3 is an analog of nicotine and its hazard profile should be considered significant.[5] Based on data from similar pyrrolidine-based compounds, the primary hazards include:
-
Acute Toxicity & Irritation: The parent compounds are classified as toxic if swallowed and harmful if inhaled.[2][3] They are known to cause severe skin burns, and serious eye damage or irritation.[2][3][6]
-
Flammability: The substance is a flammable or combustible liquid and vapor.[3][7] Vapors can be heavier than air and may travel to an ignition source.[7] Therefore, all waste and handling procedures must occur away from open flames, sparks, or hot surfaces.[2][8]
-
Reproductive Toxicity: A key analog, N-Methyl-2-pyrrolidone (NMP), is classified as a reproductive toxin that may damage an unborn child.[4][6][9] This necessitates special handling precautions for all researchers, particularly those who are pregnant or planning a pregnancy.[8]
-
Chemical Incompatibility: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Mixing with these materials can lead to vigorous, exothermic reactions.
Data Summary Table
| Parameter | Description | Source(s) |
| Physical State | Liquid | Assumed based on analogs |
| Primary Hazards | Toxic if swallowed, Harmful if inhaled, Causes severe skin burns and eye damage, Flammable liquid and vapor, Suspected reproductive toxin. | [2][3][6][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [8] |
| Personal Protective Equipment (PPE) | Nitrile or Butyl rubber gloves, chemical splash goggles, face shield, flame-retardant lab coat, closed-toe shoes. | [7] |
| Extinguishing Media | Dry chemical, CO2, water spray, or alcohol-resistant foam. | [7][9] |
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, establishing a robust safety barrier is paramount. The Occupational Safety & Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard.[7]
-
Hand Protection: Use chemically resistant gloves. Safety data for analogous compounds recommends Butyl or Neoprene rubber gloves.[7] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical splash goggles are mandatory. Given the severe irritation potential, using a face shield in addition to goggles is best practice when handling larger quantities or preparing waste containers.
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect against skin contact and fire hazards.
-
Engineering Controls: All handling and waste consolidation must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8] The fume hood's proper function should be verified annually.[10]
Step-by-Step Disposal Protocol
The disposal of (2R)-1-Methyl-2-phenylpyrrolidine-D3 must comply with federal (EPA) and local regulations for hazardous waste.[11][12] Never pour this chemical down the drain.[1] The following protocol ensures a compliant and safe process.
Step 1: Waste Container Selection Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. Avoid metal containers for acids and bases, although for this compound, plastic is generally preferred.[12][13] The container must be in good condition, free from cracks or residue, and have a leak-proof closure.[11]
Step 2: Waste Segregation and Collection This compound should be segregated as a non-halogenated organic solvent waste .
-
Do NOT mix this waste with incompatible materials like strong acids, bases, or oxidizers.[14]
-
Collect waste at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[13][14] This area must be under the control of laboratory personnel.[11]
-
Keep the waste container closed at all times, except when actively adding waste.[13] This minimizes the release of flammable and toxic vapors.
Step 3: Labeling the Waste Container Proper labeling is a critical requirement of the EPA's Hazardous Waste Program.[11] As soon as the first drop of waste is added, the container must be labeled with:
-
The words "Hazardous Waste" .
-
The full chemical name: "(2R)-1-Methyl-2-phenylpyrrolidine-D3" and any other components in the waste stream.
-
An accurate indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive").
-
The date accumulation started.
Step 4: Storage in the Satellite Accumulation Area (SAA) The SAA must be clearly marked with hazardous waste signage.[12]
-
Store the container in a secondary containment bin to prevent spills from spreading.[11]
-
Ensure the SAA is in a well-ventilated area, away from heat sources, electricity, and direct sunlight.[2][15]
-
Laboratories can accumulate up to 55 gallons of a particular hazardous waste stream in an SAA. Once this limit is reached, the container must be moved to a central storage area within three days.[13] However, for practical lab-scale work, containers should be removed well before this volume is reached.
Step 5: Arranging for Disposal Once the waste container is 90% full or has been accumulating for up to one year (regulations can vary), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[12][14] Do not attempt to dispose of the chemical waste yourself. The final disposal will be handled by a licensed hazardous waste contractor, likely through methods such as incineration or solidification.[15]
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately remove all sources of ignition.[16]
-
Containment: If safe to do so, absorb the spill with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated items using non-sparking tools.[2][16] Place everything into a sealed, properly labeled hazardous waste container.
-
Decontaminate: Ventilate and wash the spill area after the cleanup is complete.[7]
-
Report: Report the incident to your EH&S department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][16]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. Seek medical attention if irritation persists.[8][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][16]
Disposal Decision Workflow
The following diagram outlines the essential decision-making process for the safe disposal of (2R)-1-Methyl-2-phenylpyrrolidine-D3 waste.
Caption: Waste Disposal Workflow for (2R)-1-Methyl-2-phenylpyrrolidine-D3.
References
-
OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
Safety Data Sheet: 1-methylpyrrolidine. Chemos GmbH&Co.KG. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]
-
N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Disposal of deuterium (D₂). Synergy Recycling. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Safety Guidance. OSHA. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. Penta. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Heavy water recycling for producing deuterium compounds. (2022, August 31). National Institutes of Health. [Link]
-
Containment of Nuclear Weapons Act 2003, Schedule. Legislation.gov.uk. [Link]
-
Deuterium Labeled Compounds. ZEOCHEM. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. clearsynth.com [clearsynth.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. westliberty.edu [westliberty.edu]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. usbioclean.com [usbioclean.com]
- 16. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R)-1-Methyl-2-phenylpyrrolidine-D3
Welcome to a comprehensive guide on the safe handling of (2R)-1-Methyl-2-phenylpyrrolidine-D3. As researchers and drug development professionals, our work with novel and specialized chemical entities demands the highest standards of safety and procedural integrity. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our approach is grounded in a thorough understanding of the compound's specific hazards, ensuring that every procedural step is part of a self-validating system of safety.
Given that a specific Safety Data Sheet (SDS) for the deuterated D3 variant is not commonly available, our safety protocols are authoritatively based on the extensive data for its non-deuterated analogue, 1-Methyl-2-pyrrolidone (NMP) , CAS No. 872-50-4. The isotopic substitution of deuterium for hydrogen does not materially alter the chemical's physical or acute toxicological properties that govern PPE selection.
Part 1: Hazard Assessment - The "Why" Behind the "What"
Effective PPE selection is not about a one-size-fits-all solution; it is a direct response to a comprehensive risk assessment. The hazards associated with 1-Methyl-2-pyrrolidone, and by extension (2R)-1-Methyl-2-phenylpyrrolidine-D3, are significant and multi-faceted. Understanding these hazards is the critical first step in establishing a robust safety protocol.
| Hazard Category | Specific Hazard | Implication for PPE & Handling |
| Health Hazards | Reproductive Toxicity: May damage fertility or the unborn child; classified as a teratogen.[1][2][3][4][5][6][7][8][9] | This is the most critical hazard. It mandates minimizing exposure to the lowest possible level. All routes of exposure (skin, inhalation, ingestion) must be blocked. |
| Skin Irritation & Absorption: Causes skin irritation and can be absorbed through the skin in harmful amounts.[1][2][4][5][7][8][10] NMP is also known to enhance the skin permeability of other substances.[10] | Requires highly resistant gloves (double-gloving recommended), a lab coat, and potentially a chemically resistant apron to prevent any contact. | |
| Serious Eye Damage: Causes severe eye irritation and potential damage.[1][5][7][9][11] | Mandates the use of chemical splash goggles at a minimum. A face shield should be worn over the goggles whenever there is a risk of splashing. | |
| Respiratory Irritation: Harmful if inhaled and can cause irritation to the respiratory system.[1][4][7][9][10][11] | All work must be conducted in a certified chemical fume hood to control vapor exposure. Respiratory protection is required if engineering controls fail or for spill response. | |
| Organ Toxicity: Potential for specific target organ toxicity with repeated exposure, affecting the kidney, liver, spleen, and blood.[1][6] | Reinforces the need for strict adherence to all PPE protocols to prevent chronic, low-level exposure over time. | |
| Physical Hazards | Combustible Liquid: Can form explosive vapor/air mixtures above its flashpoint (~86-91°C).[2][3][8][9][10] | All ignition sources (sparks, open flames, hot surfaces) must be eliminated from the work area.[1][3][11] Use non-sparking tools and ensure proper grounding of equipment.[11] |
| Chemical Properties | Hygroscopic: Readily absorbs moisture from the atmosphere.[3][4][8][12][13] | While not a direct safety hazard, this is critical for product integrity. It necessitates handling under an inert atmosphere (e.g., nitrogen or argon) and using dried glassware to prevent isotopic dilution through H/D exchange.[12][13][14] |
Part 2: Core PPE Requirements: A Multi-Barrier Defense System
Based on the hazard assessment, a multi-layered PPE strategy is required. Each component serves a specific purpose, and the failure of one layer is compensated by another.
Eye and Face Protection: The Non-Negotiable Shield
Due to its classification as a severe eye irritant, robust eye protection is mandatory.
-
Primary Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times when the chemical is being handled. They must form a seal around the eyes to protect from splashes, mists, and vapors.
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles whenever transferring liquids, working with quantities greater than a few milliliters, or performing any operation with an elevated risk of splashing. This protects the entire face from direct contact.[3][7][11]
Skin & Body Protection: An Impermeable Barrier
Given the compound's reproductive toxicity and ability to be absorbed through the skin, dermal protection is of paramount importance.
-
Gloves: Standard nitrile gloves are often insufficient.
-
Recommended Material: Butyl rubber gloves are frequently recommended for handling NMP and offer good resistance.[15] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time data.
-
Double-Gloving: A double-gloving strategy is strongly advised. This involves wearing two pairs of gloves, which significantly reduces the risk of exposure in case the outer glove is torn or compromised.
-
Proper Technique: Gloves must be inspected for any defects before use.[11][16] Use proper removal techniques to avoid contaminating your hands.[11] Contaminated gloves must be disposed of as hazardous waste immediately after use.[11]
-
-
Laboratory Coat: A clean, fully-buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Additional Protection: For tasks involving larger volumes or a significant splash risk, a chemically resistant apron worn over the lab coat is necessary.[15] Do not wear perforated shoes or sandals in the laboratory.[16]
Respiratory Protection: Controlling the Unseen Hazard
The primary method for controlling inhalation risk is through engineering controls.
-
Primary Control: All handling of (2R)-1-Methyl-2-phenylpyrrolidine-D3 must be performed inside a properly functioning and certified chemical fume hood.[1][11] This keeps vapors contained and away from the user's breathing zone.
-
Secondary Control (When Required): If engineering controls are not available or during a large spill cleanup, respiratory protection is essential.
-
Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is required.[1]
-
Fit Testing: Users must be properly fit-tested and trained in the use and maintenance of their specific respirator model as part of a formal respiratory protection program.
-
Part 3: Operational and Disposal Plans
The correct use of PPE is intrinsically linked to a safe and structured workflow. The following diagram and protocols outline the essential steps from preparation to disposal.
Caption: Fig 1. Workflow for Safe Handling of (2R)-1-Methyl-2-phenylpyrrolidine-D3
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment, including dried glassware, spill cleanup materials, and waste containers, and place them inside the fume hood.[12][13]
-
Don all required PPE: a lab coat, chemical splash goggles, a face shield, and two pairs of appropriate gloves (e.g., butyl rubber).
-
-
Execution:
-
Perform all transfers and manipulations of the chemical deep within the fume hood, keeping the sash at the lowest practical height.
-
Use techniques that minimize the generation of aerosols or mists.[3][11]
-
To maintain isotopic purity, consider using a syringe to transfer the liquid from a septum-sealed vial under an inert atmosphere.[13][17] Allow the container to warm to room temperature before opening to prevent condensation and moisture contamination.[12]
-
-
Post-Handling & Decontamination:
-
Once the procedure is complete, securely cap all containers.
-
Decontaminate the work surface within the fume hood.
-
Remove the outer pair of gloves and dispose of them in the designated solid hazardous waste container.
-
Transport the chemical waste in a sealed, properly labeled container to the satellite accumulation area.
-
-
PPE Removal and Hygiene:
Disposal Plan
All materials contaminated with (2R)-1-Methyl-2-phenylpyrrolidine-D3 must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Solid Waste: All contaminated items (e.g., gloves, pipette tips, paper towels) must be collected in a separate, labeled solid hazardous waste container.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[1][3]
By integrating a deep understanding of the chemical's hazards with meticulous procedural controls, we can ensure both the integrity of our research and the safety of all laboratory personnel.
References
- BenchChem. (n.d.). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
- Sigma-Aldrich. (2026, January 29). SAFETY DATA SHEET.
- Fisher Scientific. (2009, November 12). SAFETY DATA SHEET.
- New Jersey Department of Health. (n.d.). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
- Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories.
- Spectrum Chemical. (2015, June 3). SAFETY DATA SHEET.
- Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.
- International Labour Organization. (n.d.). ICSC 0513 - N-METHYL-2-PYRROLIDONE.
- Thermo Fisher Scientific. (2025, August 14). SAFETY DATA SHEET.
- Associates of Cape Cod, Inc. (2024, August 20). SAFETY DATA SHEET.
- Sigma-Aldrich. (2017, April 18). Safety Data Sheet.
- Associates of Cape Cod, Inc. (2023, January 4). SAFETY DATA SHEET.
- Fisher Scientific. (2009, November 12). Material Safety Data Sheet.
- University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Santa Cruz Biotechnology. (n.d.). 2-Pyrrolidinone.
- TCI America. (2025, April 7). N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone.
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. acciusa.com [acciusa.com]
- 6. westliberty.edu [westliberty.edu]
- 7. acciusa.com [acciusa.com]
- 8. louisville.edu [louisville.edu]
- 9. chemos.de [chemos.de]
- 10. ICSC 0513 - N-METHYL-2-PYRROLIDONE [chemicalsafety.ilo.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromservis.eu [chromservis.eu]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. ukisotope.com [ukisotope.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
